molecular formula C11H23NO4 B1412831 NH2-PEG2-CH2-Boc

NH2-PEG2-CH2-Boc

Cat. No.: B1412831
M. Wt: 233.30 g/mol
InChI Key: JRZMKPMLVHFHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG2-CH2-Boc is a useful research compound. Its molecular formula is C11H23NO4 and its molecular weight is 233.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZMKPMLVHFHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG2-CH2-Boc: A Versatile Linker for PROTACs and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-CH2-Boc, also known by its systematic name tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of drug discovery and bioconjugation. Its structure features a primary amine (NH2), a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This strategic arrangement of functional groups makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The PEG component of this compound enhances the linker's hydrophilicity, which can improve the overall solubility and pharmacokinetic properties of the resulting PROTAC.

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this compound in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for this linker.

PropertyValueSource
Chemical Formula C9H20N2O3[][2]
Molecular Weight 204.27 g/mol [][2]
Appearance Colorless to light yellow liquid/oil[3][4]
CAS Number 127828-22-2[][2]
Solubility Soluble in water, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether.[5]
Storage Store at -20°C for long-term storage.[5]
Purity Typically ≥95%

Core Applications and Logical Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. Its bifunctional nature allows for the sequential conjugation of a ligand for the target protein and a ligand for an E3 ligase. The general workflow for synthesizing a PROTAC using this linker is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Attachment cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Attachment A This compound C Boc-HN-PEG2-CH2-NH-Ligand(E3) A->C Amide Coupling B E3 Ligase Ligand (with reactive group) B->C D Boc-HN-PEG2-CH2-NH-Ligand(E3) E H2N-PEG2-CH2-NH-Ligand(E3) D->E Acidic Deprotection F H2N-PEG2-CH2-NH-Ligand(E3) H PROTAC Molecule F->H Amide Coupling G Target Protein Ligand (with reactive group) G->H

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

General Protocol for Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the primary amine, which is then available for subsequent conjugation.

Materials:

  • Boc-protected compound (e.g., the product from the first conjugation step)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected compound in DCM (approximately 0.1-0.2 M concentration).

  • To the stirred solution, add an equal volume of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

General Protocol for Amide Coupling

The primary amine of this compound (or the deprotected amine in the intermediate) can be coupled to a carboxylic acid on a ligand using standard amide coupling reagents.

Materials:

  • Amine-containing compound (e.g., this compound or the deprotected intermediate)

  • Carboxylic acid-containing ligand

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing ligand in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.

PROTAC Synthesis Example: A Logical Pathway

PROTAC_X_Synthesis cluster_synthesis Synthesis of Protac-X start This compound intermediate1 Boc-Linker-Pomalidomide start->intermediate1 Amide Coupling (HATU/DIPEA) pomalidomide Pomalidomide derivative (Cereblon Ligand) pomalidomide->intermediate1 deprotection Boc Deprotection (TFA/DCM) intermediate1->deprotection intermediate2 H2N-Linker-Pomalidomide deprotection->intermediate2 protacX Protac-X intermediate2->protacX Amide Coupling (HATU/DIPEA) proteinY_ligand Protein-Y Ligand (with COOH) proteinY_ligand->protacX

Logical pathway for the synthesis of a hypothetical PROTAC-X.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected amines, allows for the controlled and efficient synthesis of complex molecules like PROTACs. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this linker in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as this compound will undoubtedly grow in importance.

References

An In-depth Technical Guide to NH2-PEG2-CH2-Boc and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, NH2-PEG2-CH2-Boc, and its closely related derivatives. This molecule is a cornerstone in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Structure and Variants

The designation "this compound" describes a molecule with a primary amine (NH2) at one terminus, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a Boc-protected amine at the other end. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules.[1][2] The Boc (tert-butoxycarbonyl) protecting group allows for orthogonal chemistry, where the primary amine can be reacted while the other amine remains protected, to be deprotected later under acidic conditions for subsequent conjugation.[1][]

It is crucial to note that several variations of this linker exist, differing slightly in the arrangement of the atoms at the Boc-protected end. This guide will cover the most common variants to ensure clarity for researchers sourcing these reagents.

Common Structural Variants:

  • tert-butyl (2-(2-aminoethoxy)ethyl)carbamate: This is a common and commercially available version.

  • tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This variant contains an additional ethoxy group, extending the PEG chain.

  • NH2-PEG2-C2-Boc: This nomenclature specifies a two-carbon spacer between the PEG chain and the Boc-protected nitrogen.

For the purpose of this guide, we will focus on the properties and applications of these closely related structures, highlighting differences where applicable.

Physicochemical and Spectroscopic Properties

The properties of these linkers are critical for their application in sensitive biological systems. The PEG component generally imparts good solubility in aqueous solutions and many organic solvents.[4][5]

Table 1: Physicochemical Properties of this compound Variants

Propertytert-butyl (2-(2-aminoethoxy)ethyl)carbamatetert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamateNH2-PEG2-C2-Boc
CAS Number 127828-22-2[6]153086-78-3[1][7]756525-95-8[8]
Molecular Formula C9H20N2O3[6]C11H24N2O4[1][7]C11H23NO4[9]
Molecular Weight 204.27 g/mol [6]248.32 g/mol [1][7]233.30 g/mol [9]
Appearance -Colorless viscous liquid[10]Liquid[9]
Solubility Soluble in water and most organic solvents.[4]Soluble in aqueous solutions and most organic solvents.[4][5]Soluble in DMSO (≥ 100 mg/mL).[9]
Storage -Store at -5°C, keep dry and avoid sunlight.[1]Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[9]

Table 2: Spectroscopic Data for tert-butyl butylcarbamate (a representative Boc-protected amine)

Data Type Values
¹H NMR (400 MHz, CDCl₃, TMS, ppm): δ 4.49 (bs, 1H), 3.10 (t, J = 8Hz, 2H), 1.48 (s, 9H), 1.48-1.35 (m, 2H), 1.34-1.28 (m, 2H), 0.91 (t, J = 8Hz, 3H)
¹³C NMR (100 MHz, CDCl₃, ppm): δ 156.00, 79.00, 40.40, 32.20, 28.40, 19.90, 13.70

Key Applications and Experimental Protocols

The primary utility of this compound linkers lies in their ability to connect two different molecules, often a targeting moiety and an effector molecule, in a controlled and sequential manner.

Bioconjugation

These linkers are frequently used to modify proteins, peptides, and other biomolecules.[] The free primary amine can be reacted with an activated carboxylic acid (e.g., an NHS ester) on the biomolecule to form a stable amide bond.

Experimental Protocol: General Protein Conjugation via NHS Ester Chemistry

  • Activation of Carboxylic Acid: If the PEG linker has a terminal carboxylic acid (e.g., Boc-NH-PEG2-COOH), it must first be activated.

    • Dissolve the Boc-NH-PEG-COOH linker in an anhydrous organic solvent like DMF or DMSO.

    • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS) or its sulfo- a derivative for aqueous reactions.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • Conjugation:

    • Add a 5 to 20-fold molar excess of the activated PEG-NHS ester to the protein solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Logical Workflow for Protein Bioconjugation

Bioconjugation_Workflow cluster_activation NHS Ester Activation cluster_conjugation Amine Coupling cluster_purification Purification Boc_PEG_COOH Boc-NH-PEG-COOH Activated_PEG Boc-NH-PEG-NHS Boc_PEG_COOH->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Conjugate Protein-NH-PEG-NH-Boc Activated_PEG->Conjugate Conjugation (pH 7.2-8.5) Protein Protein-NH2 Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Size Exclusion or Dialysis PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (COOH) Coupling1 Amide Coupling 1 (HATU, DIPEA) E3_Ligand->Coupling1 Linker NH2-PEG2-NH-Boc Linker->Coupling1 Intermediate_Boc E3-Linker-Boc Coupling1->Intermediate_Boc Deprotection Boc Deprotection (TFA, DCM) Intermediate_Boc->Deprotection Intermediate_NH2 E3-Linker-NH2 Deprotection->Intermediate_NH2 Coupling2 Amide Coupling 2 (HATU, DIPEA) Intermediate_NH2->Coupling2 Target_Ligand Target Protein Ligand (COOH) Target_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Boc_Deprotection Boc_Amine R-NH-Boc Protonation Protonation Boc_Amine->Protonation + H+ Protonated_Boc R-NH-Boc(H+) Protonation->Protonated_Boc Loss_of_tBu Loss of tert-butyl cation Protonated_Boc->Loss_of_tBu Carbamic_Acid R-NH-COOH Loss_of_tBu->Carbamic_Acid tBu_cation (CH3)3C+ Loss_of_tBu->tBu_cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH2 Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

References

In-depth Technical Guide on NH2-PEG2-CH2-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, NH2-PEG2-CH2-Boc (CAS Number: 1948273-09-3), a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, its role in the PROTAC mechanism, and protocols for its application in synthesizing these next-generation therapeutics.

Introduction to this compound

This compound is a heterobifunctional linker containing a primary amine (-NH2) and a Boc-protected amine, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This structure allows for the sequential conjugation of two different molecules, a crucial feature in the assembly of PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1948273-09-3[1]
Molecular Formula C11H23NO4[1]
Molecular Weight 233.30 g/mol [1]
Appearance Colorless to yellow liquid[1]
Density 1.014 ± 0.06 g/cm³[1]
Solubility DMSO: 100 mg/mL (428.63 mM)[1]
Storage Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Role in PROTAC Technology

PROTACs are innovative therapeutic agents that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The this compound linker plays a pivotal role in the synthesis of PROTACs by enabling the controlled, stepwise attachment of the target protein ligand and the E3 ligase ligand. The Boc-protected amine provides a stable handle for the first conjugation, while the primary amine can be deprotected for the subsequent reaction.

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->POI recycled PROTAC->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides releases

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a PROTAC using a Boc-Protected Amine-PEG Linker

This protocol describes a general two-stage process for the covalent attachment of a heterobifunctional PEG linker, such as this compound, to a molecule bearing a primary amine, followed by conjugation to a molecule with a carboxylic acid.

Stage 1: Activation of Carboxylic Acid and Amine Coupling

  • Activation of the Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (e.g., an E3 ligase ligand) in anhydrous DMF or DMSO. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Amine Coupling: To the activated NHS ester solution, add a solution of the Boc-protected amine-PEG linker (e.g., this compound) in a compatible buffer (e.g., PBS, pH 7.2-8.5). A 5 to 20-fold molar excess of the PEG linker may be required and should be empirically optimized.

  • Reaction and Quenching: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring. The reaction can be stopped by adding a quenching buffer (e.g., Tris or glycine) to hydrolyze any unreacted NHS esters.

  • Purification: Purify the resulting Boc-protected intermediate using an appropriate chromatographic method, such as reverse-phase HPLC.

Stage 2: Boc Deprotection and Second Amine Coupling

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (B109758) (DCM). Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine can be used directly in the next step or after a basic work-up.

  • Second Amine Coupling: The deprotected amine is then reacted with a second molecule containing an activated carboxylic acid (e.g., a target protein ligand with an NHS ester) following a similar procedure as described in Stage 1.

  • Final Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Ligand 1 Synthesis (e.g., for Target Protein) Conjugation1 First Conjugation (Ligand 1 + Linker) Ligand1->Conjugation1 Ligand2 Ligand 2 Synthesis (e.g., for E3 Ligase) Conjugation2 Second Conjugation (Intermediate + Ligand 2) Ligand2->Conjugation2 Linker_Prep Linker Preparation (e.g., Boc Deprotection of This compound) Linker_Prep->Conjugation1 Purification1 Purification 1 Conjugation1->Purification1 Purification1->Conjugation2 Final_Purification Final PROTAC Purification Conjugation2->Final_Purification Binding_Assay Binding Assays (e.g., SPR, ITC) Final_Purification->Binding_Assay Characterized PROTAC Degradation_Assay Western Blot / In-Cell Assay (DC50, Dmax) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CTG) Degradation_Assay->Cell_Viability In_Vivo In Vivo Studies (Animal Models) Cell_Viability->In_Vivo

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the rational design and synthesis of potent and selective PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this key molecule in the development of novel therapeutics.

References

A Technical Guide to NH2-PEG2-CH2-Boc: A Versatile Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional linker, NH2-PEG2-CH2-Boc. This molecule plays a critical role in the rapidly advancing field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover its core properties, relevant experimental protocols, and its mechanism of action within the broader context of the ubiquitin-proteasome system.

Core Properties and Quantitative Data

This compound, also known as Boc-NH-PEG2-CH2NH2, is a short-chain polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine (NH2) and a Boc-protected amine. This heterobifunctional nature allows for sequential and controlled conjugation to two different molecular entities, a crucial feature in the modular assembly of PROTACs. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.

A summary of its key quantitative and physical data is presented in the table below.

PropertyValueReference
Molecular Weight 233.30 g/mol [1]
Molecular Formula C11H23NO4[1]
CAS Number 1948273-09-3[1]
Appearance Colorless to yellow liquid[1]
Density 1.014 ± 0.06 g/cm³[1]
Solubility in DMSO 100 mg/mL (428.63 mM)[1]
Storage (Pure Form) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Mechanism of Action in Targeted Protein Degradation

This compound serves as a linker in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. The fundamental mechanism involves bringing a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that "tags" proteins for degradation.

The following diagram illustrates the PROTAC-mediated protein degradation pathway.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3 Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process: first, the deprotection of the Boc group, followed by the conjugation of the now-free amine to a molecule of interest, and then conjugation of the other primary amine to a second molecule. Below is a representative experimental protocol for the conjugation of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) and an N-hydroxysuccinimide (NHS) ester-functionalized E3 ligase ligand (E3-NHS).

Step 1: Boc Deprotection of this compound

This initial step is often performed to reveal the second primary amine, allowing for subsequent conjugation.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

  • Protocol:

    • Dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • To ensure complete removal of TFA, co-evaporate the residue with DCM three times.

    • The resulting amine salt can be used directly in the next step or after neutralization.

Step 2: Amide Coupling to a Carboxylic Acid-Functionalized POI Ligand

This step forms a stable amide bond between the deprotected linker and the POI ligand.

  • Materials:

    • Deprotected NH2-PEG2-CH2-amine salt (from Step 1)

    • Carboxylic acid-functionalized POI ligand (POI-COOH)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Flash column chromatography system

  • Protocol:

    • Dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.

    • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the deprotected NH2-PEG2-CH2-amine salt (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-linker conjugate.

Step 3: Reaction with an NHS Ester-Functionalized E3 Ligase Ligand

The remaining primary amine of the POI-linker conjugate is then reacted with an NHS ester of the E3 ligase ligand.

  • Materials:

    • POI-linker conjugate (from Step 2)

    • NHS ester-functionalized E3 ligase ligand (E3-NHS)

    • Anhydrous DMF or DMSO

    • DIPEA (optional, for pH adjustment)

    • Preparative high-performance liquid chromatography (HPLC) system

  • Protocol:

    • Dissolve the POI-linker conjugate (1 equivalent) and the E3-NHS (1.1 equivalents) in anhydrous DMF or DMSO.

    • If the POI-linker conjugate is in a salt form, add DIPEA (2-3 equivalents) to neutralize the solution and facilitate the reaction. The optimal pH for this reaction is typically between 7.2 and 8.5.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by LC-MS.

    • Upon completion, the final PROTAC product can be purified by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram illustrates a generalized experimental workflow for PROTAC synthesis using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow start Start: This compound deprotection Step 1: Boc Deprotection (TFA/DCM) start->deprotection coupling1 Step 2: Amide Coupling (POI-COOH, HATU, DIPEA) deprotection->coupling1 coupling2 Step 3: NHS Ester Reaction (E3-NHS) coupling1->coupling2 purification Purification (Prep-HPLC) coupling2->purification characterization Characterization (NMR, HRMS) purification->characterization final_product Final PROTAC characterization->final_product

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its well-defined structure and versatile reactivity make it a valuable tool in the rational design and synthesis of novel therapeutics based on targeted protein degradation.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[2][3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[2][4] The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[6]

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[7]

  • Too long: An excessively long linker might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer, resulting in reduced degradation efficacy.[7]

  • Optimal length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex and leads to efficient ubiquitination and degradation.[8]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from a comparative study on BRD4-targeting PROTACs utilizing a VHL E3 ligase ligand.[2] A lower DC₅₀ value indicates higher potency, and a higher Dₘₐₓ indicates greater efficacy. A PEG5 linker demonstrated the optimal balance for BRD4 degradation in this context.

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation.[9] Note: The exact DC₅₀ and Dₘₐₓ values can vary based on experimental conditions.

Table 3: Influence of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinkerDC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
RC-2PEG28.895CRBNMino
IR-2PEG34.496CRBNMino
NC-1 PEG4 2.2 97 CRBN Mino
RC-3PEG511.192CRBNMino
Data from a study on BTK degraders.[9][10] Longer linkers were generally found to be more potent in this system, with a PEG4 linker showing the highest potency.

Table 4: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinkerMW (Da)cLogPTPSA (Ų)HBDHBA
BRD4 Degrader 1PEG2785.93.8185.2413
BRD4 Degrader 2PEG3830.03.6197.8414
BRD4 Degrader 3PEG4874.13.4210.4415
BRD4 Degrader 4PEG5918.23.2223.0416
Illustrative data compiled from multiple sources and calculated values for a hypothetical series of BRD4-targeting PROTACs. This table demonstrates the incremental changes in physicochemical properties with the addition of PEG units.[11][12]

Signaling Pathway and Experimental Workflows

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3 PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying PEG Linker Length) cell_culture Cell Culture and Treatment with PROTACs start->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., TR-FRET) cell_culture->ternary_complex_assay cell_lysis Cell Lysis cell_culture->cell_lysis data_analysis Data Analysis (DC50 and Dmax determination) ternary_complex_assay->data_analysis western_blot Western Blot Analysis cell_lysis->western_blot western_blot->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most significant and widely utilized protecting groups in modern organic synthesis. Its prevalence in multi-step synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs), is a testament to its unique combination of stability and selective lability.[1][2][3] This technical guide provides a comprehensive overview of the Boc group's core functions, mechanisms of action, and practical applications, complete with detailed experimental protocols and comparative data.

The primary role of the Boc group is to reversibly mask the nucleophilic and basic nature of primary and secondary amines by converting them into carbamates.[4][5] This protection is crucial for preventing unwanted side reactions during subsequent synthetic steps.[2] The Boc group is characterized by its remarkable stability towards most nucleophiles, bases, and catalytic hydrogenation conditions, yet it can be readily and cleanly removed under specific acidic conditions.[4][6][7] This predictable reactivity profile is the cornerstone of its utility.

Core Mechanism of Action

The synthetic utility of the Boc group is defined by two key transformations: its introduction (protection) and its removal (deprotection).

Protection: N-tert-Butoxycarbonylation

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[8][9][10] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][11][12] This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine along with the formation of tert-butanol (B103910) and carbon dioxide as byproducts.[4][12]

While the reaction can proceed without a base, the use of a mild base such as triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (B28879) (DMAP) is common to neutralize the resulting carbamic acid and drive the reaction to completion.[6][9][13]

Mechanism of N-Boc protection using Boc anhydride.
Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is most frequently achieved under anhydrous acidic conditions.[1][6] Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or methanol, are standard.[5][8][11]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[11][14] This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the molecule into three components: the desired free amine, carbon dioxide, and a highly stable tert-butyl cation.[2][11] The unstable carbamic acid intermediate rapidly decarboxylates.[2] The resulting tert-butyl cation can potentially alkylate other nucleophiles in the reaction mixture; therefore, scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to trap this reactive species.[5][6]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc n1 BocAmine->n1 Acid H⁺ (e.g., TFA, HCl) Acid->n1 Protonated [Protonated Intermediate] n2 Protonated->n2 Fragmentation CarbamicAcid [Carbamic Acid] n3 CarbamicAcid->n3 Decarboxylation Amine R-NH₃⁺ tButyl (CH₃)₃C⁺ CO2 CO₂ n1->Protonated Protonation n2->CarbamicAcid n2->tButyl n3->Amine n3->CO2

Mechanism of acid-catalyzed Boc deprotection.

Orthogonality: A Pillar of Modern Synthesis

An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct conditions, without affecting the others.[15] The Boc group is a cornerstone of this concept due to its well-defined, acid-labile nature. This allows for selective deprotection in the presence of groups that are sensitive to other conditions.

Key orthogonal pairings with the Boc group include:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Cleaved under mild basic conditions (e.g., piperidine), making it perfectly orthogonal to the acid-labile Boc group. This Boc/Fmoc pairing is fundamental to many modern Solid-Phase Peptide Synthesis (SPPS) strategies.[4][6][15]

  • Cbz (Carboxybenzyl) group: Typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), a condition under which the Boc group is stable.[4][11]

  • Alloc (Allyloxycarbonyl) group: Removed by transition-metal catalysis (e.g., Pd(0)), providing another layer of orthogonality.[4][15]

Orthogonality Molecule Protected Molecule (P¹-R-P²) Boc Boc Group (P¹) Molecule->Boc Fmoc Fmoc Group (P²) Molecule->Fmoc Cbz Cbz Group (P²) Molecule->Cbz Acid Acid (TFA, HCl) Boc->Acid Cleaved by Base Base (Piperidine) Fmoc->Base Cleaved by Hydrogenolysis Hydrogenolysis (H₂/Pd) Cbz->Hydrogenolysis Cleaved by Acid->Fmoc Orthogonal Acid->Cbz Orthogonal Base->Boc Orthogonal

Orthogonal relationship of Boc with other common protecting groups.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical quantitative data for these transformations.

Table 1: Comparison of Common Boc Protection Conditions

Substrate TypeReagent (equiv.)Base/CatalystSolventTemp (°C)TimeYield (%)Reference
Aliphatic AmineBoc₂O (1.1)TEADCMRT2-4 h>95%[13]
Aromatic AmineBoc₂O (1.2)DMAP (cat.)ACNRT1-3 h>90%[6]
Amino AcidBoc₂O (1.5)NaOHWater/DioxaneRT4-12 h85-95%[9]
Catalyst-FreeBoc₂O (1.0)NoneWater/AcetoneRT5-15 min>95%[16]
Solvent-FreeBoc₂O (1.1)Iodine (cat.)NoneRT30-60 min>92%[6]

Table 2: Comparison of Common Boc Deprotection Methods

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesReference
TFA 20-50% in DCM, RT0.5 - 4 hHighly effective, volatile (easy removal), fastCorrosive, can cleave other acid-labile groups[14]
HCl 4M in Dioxane or EtOAc1 - 4 hGenerates HCl salt (often crystalline), cost-effectiveDioxane is a hazardous solvent, can be slower[1][14]
Lewis Acids ZnBr₂ in DCM, RT1 - 12 hMild, can be selective for N-Boc over O-BocRequires anhydrous conditions, metal contamination risk[8][17]
Thermal High Temp (120-240 °C) in TFE/MeOH30 min - 1 h"Green" (no strong acid), useful for acid-sensitive substratesRequires high temperatures, not suitable for all substrates[1][18]

Experimental Protocols

Protocol 1: General N-Boc Protection of a Primary Amine using Boc Anhydride

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[13]

  • Materials:

    • Primary amine (1.0 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)

    • Triethylamine (TEA) (1.5 mmol, 1.5 equiv.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve the primary amine in the chosen solvent (DCM or THF) in a round-bottom flask.

    • Add triethylamine (TEA) to the stirred solution. If the amine is an HCl salt, use 2.5 equivalents of TEA.

    • Add di-tert-butyl dicarbonate (Boc₂O) to the solution in one portion.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove TEA), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine. Further purification by column chromatography may be performed if necessary.

Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the removal of a Boc group using a standard TFA/DCM mixture.[1][14]

  • Materials:

    • N-Boc protected amine (1.0 mmol)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected amine in DCM (e.g., 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

    • Allow the reaction to warm to room temperature and stir for 0.5-2 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize the remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: General Boc Deprotection using HCl in Dioxane

This protocol is an alternative acidic deprotection method, often yielding the product as a crystalline hydrochloride salt.[1][14]

  • Materials:

    • N-Boc protected amine (1.0 mmol)

    • 4M HCl in 1,4-dioxane (B91453) solution

    • Diethyl ether

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • Suspend or dissolve the N-Boc protected amine in a minimal amount of a suitable solvent or directly in the 4M HCl in dioxane solution.

    • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt, which can be used directly or purified further.

Applications in Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the original Merrifield solid-phase peptide synthesis (SPPS), which revolutionized the field.[2] In the "Boc/Bzl" strategy, the Nα-amino group is temporarily protected by Boc, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) (Bzl) ethers or esters.[2][19] The SPPS cycle involves:

  • Deprotection: The Nα-Boc group is removed with TFA.[2]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base like diisopropylethylamine (DIEA).[2]

  • Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the newly freed amine.[2]

  • Washing: The resin is washed to remove excess reagents.

This cycle is repeated until the desired peptide is assembled. Finally, a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), is used to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[20]

SPPS_Workflow Start Resin-Bound Peptide (N-Boc Protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA) Deprotection->Neutralization Coupling 3. Coupling (Next Boc-AA) Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat Repeat->Deprotection Next cycle Final Final Cleavage (HF) Repeat->Final Final cycle

General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Drug Discovery and Development

In drug discovery and medicinal chemistry, the Boc group is indispensable for the multi-step synthesis of complex organic molecules and APIs.[21] It allows chemists to selectively manipulate different parts of a molecule by temporarily deactivating highly reactive amine groups.[3][21] This ensures that reactions occur only at the desired positions, which is critical for improving reaction yields, simplifying purification, and ensuring the structural integrity of the final drug compound.

Conclusion

The tert-butyloxycarbonyl (Boc) group is a foundational tool in synthetic organic chemistry. Its robust nature under a variety of conditions, combined with its clean and selective removal under mild acidic treatment, provides a level of control that is essential for the synthesis of complex, polyfunctional molecules.[7][21] From the automated synthesis of peptides to the intricate construction of novel pharmaceutical agents, the strategic application of the Boc protecting group continues to be a critical enabling technology for researchers, scientists, and drug development professionals.

References

Solubility of NH2-PEG2-CH2-Boc in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of NH2-PEG2-CH2-Boc in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for its application in proteomics, drug discovery, and bioconjugation. This document collates available quantitative data, outlines a detailed experimental protocol for dissolution, and presents a logical workflow for solution preparation.

Core Topic: Solubility Profile

This compound, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), exhibits high solubility in DMSO. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer contributes significantly to its solubility in polar aprotic solvents like DMSO.

Quantitative Solubility Data

The solubility of this compound in DMSO has been experimentally determined and is summarized in the table below. It is important to note that physical intervention, such as ultrasonication, is often required to achieve these concentrations.

Compound NameSolventReported SolubilityMolar Concentration (approx.)NotesReference
This compoundDMSO100 mg/mL428.63 mMRequires ultrasonic treatment. The use of newly opened, non-hygroscopic DMSO is recommended.[1]
This compoundDMSO200 mg/mL857.26 mMRequires ultrasonic treatment.[2]
Boc-NH-PEG2-CH2CH2COOHDMSO≥ 100 mg/mL360.61 mMA structurally similar PEG linker, also showing high solubility. Saturation point was not reached.[3]
t-Boc-N-amido-PEG5-amineDMSOSoluble-General solubility confirmed in DMSO among other solvents.[4]
t-Boc-N-amido-PEG9-amineDMSOSoluble-General solubility confirmed in DMSO among other solvents.[5]

Note: The molecular weight of this compound is approximately 233.30 g/mol . Molar concentration is calculated based on this value.

Experimental Protocol: Dissolution in DMSO

This protocol provides a standardized procedure for dissolving this compound in DMSO to prepare a stock solution. Adherence to this methodology is crucial for obtaining consistent and reproducible results.

Materials:

  • This compound

  • Anhydrous/Low-water content DMSO (newly opened bottle recommended)

  • Sterile, conical-bottom microcentrifuge tubes or appropriate glass vials

  • Calibrated precision balance

  • Calibrated positive displacement micropipettes

  • Bath sonicator

  • Vortex mixer

Procedure:

  • Aliquotting the Compound: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the desired mass of the compound directly into a sterile vial in a controlled environment (e.g., a weighing boat or directly into the vial on a balance).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the compound).

  • Initial Mixing: Tightly cap the vial and vortex briefly (15-30 seconds) to disperse the compound within the solvent.

  • Ultrasonication: Place the vial in a bath sonicator. Sonicate the mixture for 5-15 minutes.[1][2] Observe the solution periodically for dissolution. The heat generated during sonication can aid in this process.

  • Final Assessment: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter. If undissolved material remains, repeat the sonication step. Gentle warming (e.g., to 37°C) can also be applied to facilitate dissolution, though care should be taken to avoid degradation.[1]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1] Manufacturer data suggests stability for up to 1 month at -20°C and up to 6 months at -80°C in solvent.[1]

Critical Consideration:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of many organic compounds.[1][3] Therefore, the use of a new, unopened bottle of anhydrous DMSO is strongly recommended for preparing high-concentration stock solutions.

Logical Workflow and Visualization

The following diagrams illustrate the key considerations for achieving optimal solubility and the procedural workflow for preparing a stock solution.

G cluster_factors Key Solubility Factors cluster_outcome Desired Outcome Compound This compound (Hydrophilic PEG chain) Result Clear, High-Concentration Stock Solution Compound->Result dissolves in Solvent High-Purity Anhydrous DMSO Solvent->Result facilitates Energy Physical Intervention (Ultrasonication, Warming) Energy->Result enhances G start Start weigh 1. Weigh this compound start->weigh add_dmso 2. Add fresh anhydrous DMSO weigh->add_dmso vortex 3. Vortex briefly add_dmso->vortex sonicate 4. Sonicate (5-15 min) vortex->sonicate check 5. Visually inspect for complete dissolution sonicate->check check->sonicate No aliquot 6. Aliquot for storage check->aliquot Yes store 7. Store at -20°C or -80°C aliquot->store end End store->end

References

The Cornerstone of Bioconjugate Efficacy: A Technical Guide to the Storage and Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle-based drug delivery systems. Their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life has revolutionized drug design. However, the stability of these linkers is a critical determinant of the overall efficacy and safety of the final conjugate. This in-depth technical guide provides a comprehensive overview of the factors governing the storage and stability of PEG linkers, detailed experimental protocols for their assessment, and a framework for selecting the appropriate linker for your application.

Introduction: The Pivotal Role of PEG Linker Stability

The covalent attachment of PEG chains to a biomolecule, a process known as PEGylation, imparts numerous favorable physicochemical properties.[1][] These benefits, however, are contingent upon the integrity of the PEG linker throughout the lifecycle of the bioconjugate, from synthesis and storage to administration and in vivo circulation. Linker degradation can lead to premature payload release, loss of therapeutic efficacy, and potential off-target toxicity.[3] A thorough understanding of the mechanisms of PEG linker degradation and the factors that influence their stability is therefore paramount for the successful development of robust and reliable bioconjugates.

Mechanisms of PEG Linker Degradation

PEG linkers are susceptible to degradation through two primary pathways: hydrolysis of the functional linkage and oxidation of the PEG backbone.

Hydrolytic Instability of Functional Linkages

The functional groups used to conjugate PEG to biomolecules are often the most labile part of the linker. The rate of hydrolysis is highly dependent on the type of linkage, pH, and temperature.

  • Ester Linkages (e.g., NHS Esters): N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines. However, the resulting ester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[4]

  • Thioether Linkages (e.g., Maleimide-Thiol Adducts): The Michael addition reaction between a maleimide (B117702) and a thiol results in a thioether linkage. While generally more stable than ester bonds, this linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the plasma.[5][6] Hydrolysis of the succinimide (B58015) ring can stabilize the linkage.[5]

  • Hydrazone and Oxime Linkages: These linkages are formed by the reaction of a hydrazide or an aminooxy group with an aldehyde or ketone. They are generally more stable at neutral pH but are designed to be cleavable under the acidic conditions found in endosomes and lysosomes. Oxime linkages are significantly more stable to hydrolysis than hydrazone linkages.[4][7]

  • Peptide Linkages: Peptide sequences incorporated into PEG linkers can be designed for specific enzymatic cleavage by proteases that are overexpressed in the target tissue, such as cathepsins in tumors.

Oxidative Degradation of the PEG Backbone

The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by heat, light, and transition metal ions.[8][9] This process involves the formation of reactive oxygen species that can lead to chain scission, resulting in the formation of aldehydes, ketones, and carboxylic acids.[9] This degradation can alter the physicochemical properties of the PEGylated molecule and potentially lead to a loss of efficacy.

Factors Influencing PEG Linker Stability

The stability of a PEG linker is not an intrinsic property but is influenced by a multitude of environmental factors.

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[10] For long-term storage, temperatures of -15°C or lower are strongly recommended.[11]

  • pH: The pH of the solution has a profound impact on the hydrolytic stability of the functional linkage. As a general rule, ester-based linkages are more stable at acidic pH, while hydrazone linkages are more stable at neutral pH.[4][7]

  • Light: Exposure to light, particularly UV radiation, can generate free radicals that initiate oxidative degradation of the PEG backbone.[12]

  • Oxygen: The presence of oxygen is a prerequisite for the oxidative degradation of the PEG chain. Storing PEG linkers under an inert atmosphere, such as nitrogen or argon, is crucial to minimize this degradation pathway.[11]

  • Moisture: Certain functional groups, such as NHS esters, are highly sensitive to moisture and can rapidly hydrolyze upon exposure.[11]

  • Enzymes: For peptide-based cleavable linkers, the presence and activity of specific enzymes are the primary determinants of stability.

  • Buffer Composition: The components of the buffer system can influence stability. For example, buffers containing primary amines (e.g., Tris) can compete with the target molecule for reaction with NHS esters.[4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of PEG linkers, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature ≤ -15°C for long-term storage.[11]Minimizes both hydrolytic and oxidative degradation rates.
Atmosphere Store under an inert gas (Nitrogen or Argon).[11]Prevents oxidative degradation of the PEG backbone.
Light Protect from light by using amber vials or storing in the dark.[11]Avoids light-induced generation of free radicals.
Moisture Store in a desiccated environment.[11]Prevents hydrolysis of moisture-sensitive functional groups.
Handling Allow the container to warm to room temperature before opening. Backfill with an inert gas after use.Prevents condensation of moisture inside the container. Maintains an inert atmosphere.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of common PEG linker functionalities under various conditions.

Table 1: Hydrolytic Stability of NHS Ester Linkages
pHTemperature (°C)Half-lifeReference
7.004-5 hours[4]
8.6410 minutes[4]
7.4Not specified> 120 minutes[13]
9.0Not specified< 9 minutes[13]
Table 2: Comparative Stability of Maleimide-Thiol Linkages
ConditionStabilityObservationReference
PBS>95% conjugation after 7 days at 37°CStable in the absence of competing thiols.[14]
1 mM Glutathione~70% conjugation after 7 days at 37°CSusceptible to deconjugation via retro-Michael reaction in the presence of competing thiols.[14]
Ring-opened succinimideHalf-lives of over two yearsHydrolysis of the succinimide ring significantly stabilizes the linkage against thiol exchange.[5]
Table 3: Comparative Hydrolytic Stability of Hydrazone and Oxime Linkages
Linkage TypeRelative Hydrolysis Rate at pD 7.0Key CharacteristicsReference
Methylhydrazone~600-fold higher than oximeMore labile, suitable for controlled release applications.[4]
Acetylhydrazone~300-fold higher than oximeIntermediate stability.[4]
Semicarbazone~160-fold higher than oximeMore stable than simple hydrazones.[4]
OximeBaseline (1x)Highly stable, preferred for applications requiring a robust linkage.[4][7]

Experimental Protocols for Stability Assessment

Rigorous assessment of PEG linker stability is a critical component of bioconjugate development. The following are outlines of key experimental protocols.

Protocol for Assessing PEG Linker Stability in Plasma by LC-MS

This protocol is adapted from methods used for assessing the stability of antibody-drug conjugates in plasma.[11][15]

  • Incubation:

    • Incubate the PEGylated molecule in plasma (e.g., human, mouse) at 37°C.

    • Include a buffer control to assess inherent stability.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Preparation:

    • For protein-based conjugates, isolate the conjugate from plasma using affinity capture (e.g., Protein A/G beads).

    • For smaller molecules, perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.

  • LC-MS Analysis:

    • Analyze the intact conjugate by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of degradation or deconjugation over time.

    • For cleavable linkers, quantify the released payload in the supernatant.

    • Use appropriate chromatography (e.g., size-exclusion, reversed-phase) and mass spectrometry (e.g., Q-TOF, Orbitrap) methods.[16][17]

  • Data Analysis:

    • Monitor the decrease in the concentration of the intact conjugate over time.

    • Calculate the half-life of the conjugate in plasma.

Protocol for Assessing Oxidative Degradation of PEG

This protocol is based on inducing and monitoring the oxidative degradation of the PEG backbone.

  • Induction of Oxidation:

    • Prepare a solution of the PEG linker in a suitable buffer.

    • Induce oxidation using a method such as exposure to a Fenton-like reagent (e.g., Fe²⁺/H₂O₂) or prolonged incubation at an elevated temperature in the presence of oxygen.[9]

  • Monitoring Degradation:

    • At various time points, take aliquots of the solution.

    • Analyze the samples using techniques sensitive to changes in the PEG chain length and the formation of degradation products.

    • Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC): To monitor changes in the molecular weight distribution.

    • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To identify specific degradation products and chain scission events.[6]

    • NMR Spectroscopy: To detect the formation of new functional groups (e.g., aldehydes, carboxylates).

  • Data Analysis:

    • Quantify the decrease in the average molecular weight of the PEG over time.

    • Identify and quantify the major degradation products.

Visualization of Key Concepts

Signaling Pathway of a PEGylated Drug: Doxil®

Doxil_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_cell Intracellular Doxil Doxil® (PEGylated Liposomal Doxorubicin) TumorVasculature Leaky Tumor Vasculature Doxil->TumorVasculature EPR Effect TumorCell Tumor Cell TumorVasculature->TumorCell Uptake Endosome Endosome (Acidic pH) TumorCell->Endosome Endocytosis Doxorubicin Doxorubicin Endosome->Doxorubicin Drug Release Nucleus Nucleus Doxorubicin->Nucleus DNA DNA Nucleus->DNA Intercalation Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Mechanism of action of Doxil®, a PEGylated liposomal formulation of doxorubicin.[14]

Experimental Workflow for PEG Linker Stability Assessment

Stability_Workflow start Start: PEGylated Molecule incubation Incubate under Stress Conditions (e.g., Plasma, 37°C) start->incubation sampling Collect Aliquots at Time Points incubation->sampling sample_prep Sample Preparation (e.g., Affinity Capture, Protein Precipitation) sampling->sample_prep analysis LC-MS Analysis sample_prep->analysis data_analysis Data Analysis (e.g., Half-life Calculation) analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: A generalized workflow for assessing the stability of a PEGylated molecule.

Logical Framework for PEG Linker Selection

Linker_Selection start Start: Define Application release Release Mechanism? start->release cleavable Cleavable Linker (e.g., Hydrazone, Peptide) release->cleavable Yes non_cleavable Non-Cleavable Linker (e.g., Thioether) release->non_cleavable No conjugation Target Functional Group? amine Amine (Lysine) -> NHS Ester conjugation->amine Amine thiol Thiol (Cysteine) -> Maleimide conjugation->thiol Thiol properties Desired Properties? solubility High Solubility -> Long PEG Chain properties->solubility Solubility steric Low Steric Hindrance -> Short PEG Chain properties->steric Steric Hindrance cleavable->conjugation non_cleavable->conjugation amine->properties thiol->properties end Final Linker Selection solubility->end steric->end

Caption: A decision-making framework for selecting an appropriate PEG linker.[15]

Conclusion

The stability of PEG linkers is a multifaceted issue that requires careful consideration throughout the drug development process. By understanding the mechanisms of degradation, controlling environmental factors, and implementing rigorous stability testing protocols, researchers can ensure the integrity and performance of their PEGylated bioconjugates. The selection of an appropriate linker, based on a logical assessment of the application's requirements, is fundamental to designing safe and effective next-generation therapeutics. This guide provides a solid foundation for navigating the complexities of PEG linker stability and making informed decisions in the development of innovative biopharmaceuticals.

References

The Architect's Blueprint: A Technical Guide to Bifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies a critical and often underestimated component: the bifunctional linker.[2][3] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2][4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][6][7]

While the choice of ligands determines the target and the E3 ligase, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4][5][8] A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[3][9] Conversely, a suboptimal linker can lead to steric clashes, unfavorable protein-protein interactions, and reduced degradation efficiency.[2] This guide provides an in-depth technical overview of the core principles of bifunctional linkers, their impact on PROTAC performance, and the experimental methodologies used for their evaluation.

The Mechanism of Action: A Linker-Orchestrated Process

The primary function of a bifunctional linker in a PROTAC is to bridge the POI and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS).[6] The process can be visualized as a catalytic cycle where the PROTAC acts as a molecular matchmaker.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degradation->E3_Ligase Recycled Peptides Peptides Degradation->Peptides Recycle Recycling

Figure 1: PROTAC Mechanism of Action.

Types of Bifunctional Linkers and Their Core Components

The design of bifunctional linkers has evolved from simple, flexible chains to more sophisticated structures that impart specific properties to the PROTAC molecule. They can be broadly categorized into flexible, rigid, and "smart" or functional linkers.[2][10]

Flexible Linkers:

  • Alkyl Chains: These are the simplest and most common type of linker, offering a high degree of conformational flexibility.[2][10]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[2][10][11] The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.[10]

Rigid Linkers:

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, which can be advantageous for pre-organizing the PROTAC for optimal ternary complex formation.[7][10]

  • Aromatic Systems and Alkynes: Phenyl rings and alkynes introduce planarity and rigidity, further restricting the conformational flexibility of the linker.[7][10]

"Smart" or Functional Linkers:

  • Photoswitchable Linkers: These linkers, often containing moieties like azobenzene, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[2]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism to activate the PROTAC at a specific time and location.[2]

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers cluster_smart Alkyl Alkyl Chains PEG PEG Chains Cyclic Cyclic Structures (Piperazine, Piperidine) Aromatic Aromatic Systems & Alkynes Smart Smart Linkers Linkers Photoswitchable Photoswitchable Photocleavable Photocleavable Bifunctional_Linkers Bifunctional Linkers Bifunctional_Linkers->Alkyl Bifunctional_Linkers->PEG Bifunctional_Linkers->Cyclic Bifunctional_Linkers->Aromatic Bifunctional_Linkers->Photoswitchable Bifunctional_Linkers->Photocleavable

Figure 2: Classification of Bifunctional Linkers.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantitatively assessed by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data illustrating the impact of linker composition and length on the degradation of specific target proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation This table synthesizes data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a JQ1 warhead and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data synthesized from literature reports.[9] A lower DC50 value indicates higher potency.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation This table summarizes data for PROTACs targeting Estrogen Receptor α (ERα) with linkers of different atom lengths, recruiting the VHL E3 ligase in MCF7 cells.

Linker Length (atoms)DC50 (nM)Dmax (%)
9>1000<20
12~500~60
16~100>90
19~750~50
21>1000<30
Data summarized from a study on ERα degradation.[12] The optimal linker length is highly dependent on the target protein and E3 ligase pair.

Table 3: Physicochemical Properties of Representative PROTACs Due to their bivalent nature, PROTACs often have physicochemical properties that fall outside of traditional "drug-like" space, such as Lipinski's Rule of Five. The linker significantly contributes to these properties.

PROTACTargetE3 LigaseLinker TypeMolecular Weight ( g/mol )clogP
MZ1BRD4VHLPEG-based933.12.8
ARV-110Androgen ReceptorCRBNRigid/Alkyl785.94.1
dBET1BET familyCRBNPEG/Alkyl784.93.5
Data compiled from publicly available information and literature.[13][14][15]

Experimental Protocols for Linker Evaluation

A robust evaluation of bifunctional linkers requires a suite of biochemical, biophysical, and cell-based assays. The following are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the discovery and optimization of a PROTAC involves several key stages, from initial design to in vivo testing.

PROTAC_Workflow cluster_biochem Binding & Ternary Complex cluster_cell Degradation & Mechanism Design 1. PROTAC Design (Target, E3 Ligase, Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical 3. Biochemical/Biophysical Assays Synthesis->Biochemical Cellular 4. Cell-Based Assays Biochemical->Cellular SPR SPR/ITC/TR-FRET (Kd, Cooperativity) Biochemical->SPR InVivo 5. In Vivo Studies Cellular->InVivo WB Western Blot (DC50, Dmax) Cellular->WB Ubiquitination Ubiquitination Assay Cellular->Ubiquitination Optimization Optimization Loop InVivo->Optimization Optimization->Design

Figure 3: A Typical PROTAC Discovery Workflow.
Ternary Complex Formation Assays

Confirming that the PROTAC can induce the formation of a stable ternary complex is a critical first step.

a) Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)

  • Objective: To measure the kinetics (association and dissociation rates) and affinity (KD) of binary and ternary complex formation, and to determine the cooperativity factor (α).[16][17]

  • Methodology:

    • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.[16]

    • Binary Interaction Analysis: Flow a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).[18]

    • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.[18]

    • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[18]

    • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[16][18]

b) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[18]

  • Methodology:

    • Binary Titrations:

      • Titrate the PROTAC into a solution of the E3 ligase to determine KD1.[18]

      • Titrate the PROTAC into a solution of the target protein to determine KD2.[18]

    • Ternary Titration: Titrate the PROTAC into a pre-formed complex of the E3 ligase and the target protein to determine the apparent KD for ternary complex formation (KD,ternary).[18]

    • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.[18]

In-Cell Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][19]

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.[7][19]

    • PROTAC Treatment: Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).[7][19]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][19]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7][19]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[7][19]

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[7][19]

    • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.[7][19]

    • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine DC50 and Dmax values.[19]

Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • Methodology (Immunoprecipitation-Western Blot):

    • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins). Lyse the cells.

    • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.[20]

    • Western Blot: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein.[20] Alternatively, immunoprecipitate with an anti-ubiquitin antibody and blot for the target protein.[20]

Conclusion: The Future of Linker Design

The design of bifunctional linkers is a multidimensional optimization problem that requires a deep understanding of structural biology, medicinal chemistry, and cell biology. While early efforts relied heavily on empirical screening of simple alkyl and PEG linkers, the field is rapidly advancing towards a more rational, structure-based design approach. The integration of computational modeling, structural biology techniques, and a growing body of empirical data is enabling the development of more sophisticated linkers with improved efficacy, selectivity, and drug-like properties. As our understanding of the intricate interplay between the linker, the ternary complex, and the cellular environment deepens, we can expect the emergence of a new generation of highly optimized bifunctional degraders with the potential to transform the therapeutic landscape.

References

The Strategic Application of NH2-PEG2-CH2-Boc in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer but plays a critical role in determining the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) have gained significant traction due to their favorable physicochemical properties.[4] This guide focuses on a specific bifunctional PEG linker, NH2-PEG2-CH2-Boc , and its application in the synthesis and evaluation of PROTACs for targeted protein degradation. This linker features a terminal amine (NH2) for conjugation to a POI ligand and a Boc-protected amine for controlled, sequential synthesis, connected by a two-unit PEG chain.[5][6] The PEG component enhances aqueous solubility, a common challenge for these high molecular weight molecules, and provides the flexibility required for optimal ternary complex formation.[1][4]

Core Concept: The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby coopting the ubiquitin-proteasome system (UPS) for selective protein degradation.[1][7] The process can be summarized in the following key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.[2]

  • Ubiquitination : The formation of this complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[7][8]

  • PROTAC Recycling : The PROTAC molecule is not degraded in this process and is released to engage in another cycle of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.[7]

PROTAC_Pathway

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[9][] The binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial determinants of its activity. The following tables present representative data for PROTACs, illustrating the type of quantitative information generated during their evaluation. While specific data for a PROTAC using the this compound linker is not publicly available, the data for PEG-based PROTACs targeting BRD4 is presented as a relevant example.

Table 1: Physicochemical Properties of Representative PEG-based PROTACs

PROTAC Linker Composition Molecular Weight ( g/mol ) cLogP TPSA (Ų)
PROTAC 1 Alkyl 785.9 4.2 165.2
PROTAC 2 PEG2 831.9 3.5 174.5
PROTAC 3 PEG4 919.0 2.8 193.0

Data is illustrative and compiled from various sources in the literature.[4]

Table 2: In Vitro Performance of Representative BRD4-targeting PROTACs

PROTAC Target Protein E3 Ligase Cell Line DC50 (nM) Dmax (%) Ternary Complex Kd (nM)
dBET6 BRD4 CRBN HEK293 ~10 >90 ~25
MZ1 BRD4 VHL HeLa ~50 >80 ~50

This data is representative and compiled from publicly available research on well-characterized BRD4 degraders.[9][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and for key experiments to evaluate its performance.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general strategy for the synthesis of a PROTAC, starting with the conjugation of the E3 ligase ligand to the Boc-protected end of the linker, followed by deprotection and conjugation of the POI ligand.

Synthesis_Workflow Start Start Materials: E3 Ligase Ligand (with COOH) This compound Step1 Step 1: Amide Coupling (HATU, DIPEA in DMF) Start->Step1 Intermediate1 Intermediate: E3-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate: E3-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (POI Ligand with COOH, HATU, DIPEA in DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, HRMS) Final_PROTAC->Purification

Materials:

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

  • This compound

  • Protein of Interest (POI) ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard work-up and purification reagents (Ethyl acetate (B1210297), NaHCO3, brine, Na2SO4)

  • Preparative HPLC, NMR, and High-Resolution Mass Spectrometry (HRMS) for purification and characterization

Procedure:

Step 1: Synthesis of E3-Linker-Boc Intermediate

  • Dissolve the E3 ligase ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the E3-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[1]

  • Stir the reaction at room temperature for 1-2 hours, monitoring deprotection by LC-MS.[1]

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA, yielding the E3-Linker-NH2 intermediate.[1]

Step 3: Synthesis of the Final PROTAC

  • Dissolve the POI ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the E3-Linker-NH2 intermediate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous work-up as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and HRMS.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Treatment (PROTAC concentration gradient) Lysis 2. Cell Lysis & Protein Quantification (BCA or Bradford assay) Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE (Protein separation by size) Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting (Primary & secondary antibodies) Transfer->Immunoblotting Detection 6. Detection & Analysis (Chemiluminescence & band quantification) Immunoblotting->Detection

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[8]

  • Cell Lysis and Protein Quantification : Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.[8]

  • SDS-PAGE and Transfer : Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[8]

  • Immunoblotting : Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.[8]

  • Detection and Analysis : Add ECL substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.[12][13]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase (e.g., CRBN or VHL)[12]

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate[12]

  • HaloTag® NanoBRET™ 618 Ligand[12]

  • PROTAC of interest

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection : Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.[12]

  • Cell Plating : Plate the transfected cells in a 96-well plate.

  • Ligand Labeling : Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[12]

  • PROTAC Treatment : Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[12]

  • Data Analysis : Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[12]

Protocol 4: HiBiT Assay for Real-Time Protein Degradation Kinetics

The HiBiT assay allows for the quantitative monitoring of protein degradation in real-time within live cells.[14][15]

Materials:

  • CRISPR/Cas9 engineered cell line with the target protein endogenously tagged with HiBiT[14]

  • LgBiT protein (can be delivered via stable expression or mRNA transfection)

  • Nano-Glo® Live Cell Substrate[14]

  • PROTAC of interest

  • Luminometer

Procedure:

  • Cell Plating : Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

  • Substrate Addition : Add the Nano-Glo® Live Cell Substrate to the cell medium.

  • PROTAC Treatment : Add the PROTAC at various concentrations to the wells.

  • Luminescence Measurement : Measure luminescence at regular intervals over a time course (e.g., every 15 minutes for 24 hours) using a plate reader.[14]

  • Data Analysis : Normalize the luminescence signals to a vehicle control. Plot the data to determine the rate of degradation, time to Dmax, and DC50 values.[14][15]

Conclusion

The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its bifunctional nature allows for a flexible and controlled synthetic approach, while the PEG component confers advantageous physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of PROTACs incorporating this linker. Through the systematic application of these methods, researchers can effectively assess the degradation efficiency, mechanism of action, and selectivity of novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.

References

The Architect's Guide to Destruction: Core Principles of PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small molecule inhibitors that rely on occupying the active site of a target protein to block its function, PROTACs act as catalytic agents that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4] This event-driven mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful approach to address previously "undruggable" targets.[1][5]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the POI.[8][9] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle of degradation.[3][4]

This guide provides an in-depth exploration of the fundamental principles governing PROTAC design, offering a technical resource for researchers and drug development professionals. We will delve into the intricacies of each component, the mechanism of action, key design considerations, and the experimental protocols essential for the successful development of these targeted protein degraders.

Mechanism of Action: A Symphony of Induced Proximity

The catalytic cycle of a PROTAC can be broken down into several key steps, each presenting opportunities for optimization. The process begins with the PROTAC entering the cell and forming binary complexes with either the POI or the E3 ligase. Subsequently, the binary complex recruits the other protein to form the crucial POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this ternary complex are paramount for efficient ubiquitination and subsequent degradation.

dot

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Binary_POI PROTAC-POI Binary Complex PROTAC->Binary_POI Binds Binary_E3 PROTAC-E3 Binary Complex PROTAC->Binary_E3 Binds POI Protein of Interest (POI) POI->Binary_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary_E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex Binary_POI->Ternary_Complex Recruits E3 Binary_E3->Ternary_Complex Recruits POI Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Polyubiquitinates POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degrades POI Recycling PROTAC Recycling Degradation->Recycling Releases PROTAC Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components of PROTAC Design

The modular nature of PROTACs allows for systematic optimization through the careful selection and modification of its three core components.

Ligand for the Protein of Interest (POI)

The POI ligand, often referred to as the "warhead," provides the specificity for the PROTAC molecule by binding to the target protein. A wide range of ligands can be employed, from high-affinity inhibitors to weaker binding fragments. The binding affinity of the warhead does not always directly correlate with the degradation efficiency of the PROTAC. In some cases, weaker binding ligands can lead to more potent degraders, likely due to more favorable ternary complex formation.

E3 Ubiquitin Ligase Ligand

The E3 ligase ligand is responsible for hijacking the UPS. To date, a limited number of E3 ligases have been successfully recruited for targeted protein degradation, with the most common being Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of E3 ligase and its corresponding ligand can significantly impact the degradation profile, including efficiency, selectivity, and potential for off-target effects.

E3 LigaseCommon Ligands
Cereblon (CRBN)Thalidomide, Lenalidomide, Pomalidomide derivatives
von Hippel-Lindau (VHL)Hypoxia-inducible factor 1α (HIF-1α) mimetics
MDM2Nutlin-3a and its analogs
IAPsBestatin, LCL161
The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex.[1][10] Linker design is an empirical process that requires careful optimization of its length, composition, and attachment points.

  • Linker Length: An optimal linker length is crucial for effective ternary complex formation. A linker that is too short may lead to steric clashes, while an overly long linker might result in an unstable complex.[11][12]

  • Linker Composition: The chemical nature of the linker affects the PROTAC's solubility, permeability, and metabolic stability. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[13]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands can significantly impact the orientation of the proteins within the ternary complex, thereby influencing ubiquitination efficiency.[12]

Quantitative Data in PROTAC Design

The potency and efficacy of PROTACs are typically characterized by several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation level (Dmax) indicates the extent of degradation at saturating concentrations. Binding affinities (Kd) of the PROTAC to its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical for understanding structure-activity relationships (SAR).

Table 1: Quantitative Data for Representative PROTACs

PROTACTargetE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)POI Ligand Kd (nM)E3 Ligand Kd (nM)Reference
MZ1BRD4VHL1225>95291800[11]
ARV-110ARCRBNN/A<1>95N/AN/A[PROTAC-DB]
dBET1BRD4CRBN84>90901700[PROTAC-DB]
PROTAC 3p38αCRBN15100-250~75N/AN/A[14]
PROTAC 4p38αCRBN1730-100~85N/AN/A[14]

Data compiled from various sources, including PROTAC-DB and peer-reviewed publications. N/A indicates data not available.

Key Design Considerations and Phenomena

Ternary Complex Formation and Cooperativity

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The stability of this complex is influenced by the intrinsic binding affinities of the PROTAC for the POI and the E3 ligase, as well as by protein-protein interactions between the POI and the E3 ligase within the complex. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a highly desirable feature in PROTAC design as it leads to more stable ternary complexes.

dot

Ternary_Complex_Logic cluster_factors Influencing Factors PROTAC PROTAC Ternary_Complex Stable Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation Efficient Degradation Ternary_Complex->Degradation Leads to Linker Optimal Linker (Length & Composition) Linker->Ternary_Complex Facilitates Cooperativity Positive Cooperativity Cooperativity->Ternary_Complex Stabilizes Binding_Affinity Appropriate Binary Binding Affinities Binding_Affinity->Ternary_Complex Enables

Caption: Logical relationships in PROTAC-mediated degradation.

The Hook Effect

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. This results in a bell-shaped dose-response curve. Understanding the hook effect is crucial for determining the optimal therapeutic window for a PROTAC.

Experimental Protocols for PROTAC Characterization

A suite of biophysical and cell-based assays is essential for the comprehensive characterization of PROTACs.

dot

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cell-Based Assays Start PROTAC Design & Synthesis ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Cooperativity) Start->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Start->SPR FRET FRET/BRET (Ternary Complex Formation) Start->FRET Optimization Lead Optimization ITC->Optimization SPR->Optimization FRET->Optimization Western_Blot Western Blot (Protein Degradation - DC50, Dmax) Ubiquitination Ubiquitination Assay (AlphaLISA, IP-WB) Western_Blot->Ubiquitination Cell_Viability Cell Viability/Proliferation Assay Ubiquitination->Cell_Viability Cell_Viability->Optimization Feedback for Further Design Optimization->Western_Blot Iterative Screening

Caption: A typical experimental workflow for PROTAC development.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To determine the thermodynamic parameters of binding, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n), for both binary and ternary complex formation, and to calculate the cooperativity factor (α).[7]

Methodology:

  • Binary Binding Affinity (PROTAC to E3 Ligase):

    • Prepare the E3 ligase solution in the ITC cell.

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration and analyze the data using a one-site binding model to determine the binary Kd.[7]

  • Binary Binding Affinity (PROTAC to POI):

    • Repeat the above procedure with the POI in the ITC cell.

  • Ternary Binding Affinity:

    • Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.

    • Titrate the PROTAC into the pre-formed binary complex.

    • Analyze the data to determine the apparent Kd for ternary complex formation.[7]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary).[7] An α value greater than 1 indicates positive cooperativity.

Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine the DC50 and Dmax.[15]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.[15]

  • Detection and Analysis:

    • Visualize the protein bands using an appropriate detection system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax.[15]

AlphaLISA for Ubiquitination Assay

Objective: To measure the PROTAC-induced ubiquitination of the target protein in a high-throughput format.[16]

Methodology:

  • Assay Setup:

    • In a microplate, combine the purified, tagged target protein (e.g., GST-tagged), the E3 ligase complex, and varying concentrations of the PROTAC.

    • Add biotinylated ubiquitin, E1 and E2 enzymes, and ATP to initiate the ubiquitination reaction.[16]

  • Detection:

    • Add AlphaLISA acceptor beads (e.g., anti-GST coated) and streptavidin-coated donor beads.

    • In the presence of ubiquitination, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation.[16]

  • Data Analysis:

    • Measure the AlphaLISA signal using a plate reader.

    • An increase in signal indicates an increase in ubiquitination. Plot the signal against the PROTAC concentration.[16]

Conclusion

PROTAC technology offers a powerful and versatile platform for targeted protein degradation, opening up new avenues for therapeutic intervention. The rational design of effective PROTACs requires a deep understanding of the interplay between the three core components and the complex biological system in which they operate. By systematically optimizing the POI ligand, E3 ligase ligand, and the connecting linker, and by employing a robust suite of biophysical and cell-based assays, researchers can unlock the full potential of this transformative technology. This guide provides a foundational framework for the design and characterization of PROTACs, empowering scientists to navigate the challenges and opportunities in this exciting field of drug discovery.

References

An In-depth Technical Guide to Linker Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] At the heart of this technology lies the linker, a critical component that connects the constituent parts of a bioconjugate, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). The choice of linker chemistry is paramount, profoundly influencing the stability, efficacy, pharmacokinetics, and toxicity of the resulting bioconjugate.[2][3][4][5] An ideal linker must be stable in systemic circulation to prevent premature payload release, yet facilitate efficient cleavage and payload delivery at the target site.[6] This guide provides a comprehensive technical overview of linker chemistry in bioconjugation, with a focus on ADCs, summarizing key data, detailing experimental protocols, and visualizing complex concepts.

Core Concepts in Linker Chemistry

Linkers in bioconjugation can be broadly categorized into two main types: cleavable and non-cleavable. The selection between these two is a critical design choice that impacts the mechanism of action and overall therapeutic index of the bioconjugate.[7][8][9]

Cleavable Linkers

Cleavable linkers are designed to release the payload from the biomolecule upon encountering specific physiological conditions prevalent at the target site, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes.[7][10] This targeted release mechanism can enable a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[7][9] However, a potential drawback is the risk of premature cleavage in circulation, which can lead to off-target toxicity.[11]

There are three primary mechanisms for cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[7][10] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[12][13] Other enzyme-cleavable linkers include those sensitive to β-glucuronidase or sulfatase.[14][15][16]

  • pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal (pH 5-6) and lysosomal (pH 4.8) compartments compared to the cytosol (pH 7.4).[7][17] Hydrazone and carbonate linkers are common examples that undergo hydrolysis in acidic environments to release the payload.[1][18]

  • Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[7][19][20] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[18][21]

Non-Cleavable Linkers

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[7][10] This approach generally results in higher plasma stability and a reduced risk of off-target toxicity, as the payload is only released after internalization and degradation of the antibody.[8][10] A common example is the thioether linker formed from the reaction of a maleimide (B117702) group with a thiol.[10] However, the lack of a bystander effect may limit their efficacy against tumors with heterogeneous antigen expression.[22]

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Different Linker Types

A critical attribute of a linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[12]

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 days[12]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[12][23]
Valine-Alanine (Val-Ala)Stable[12]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[12]
pH-Sensitive Hydrazone~2 days[12]Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[12]
Glutathione-Sensitive DisulfideVariable[12]Stability can be modulated by steric hindrance around the disulfide bond.[12]
Enzyme-Sensitive (Other) β-GlucuronideHighly Stable[16]Shows greater stability and efficacy in vivo compared to some peptide linkers.[16]
Sulfatase-CleavableHigh (over 7 days in mouse plasma)[16]Demonstrates high plasma stability and potent in vitro cytotoxicity.[16]
Non-Cleavable Thioether (e.g., SMCC)High (e.g., T-DM1 ~4.56 days in rats)[22]Generally exhibit high plasma stability.[8][22]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50).

ADC PayloadLinker TypeCell LineIC50 (ng/mL)Key Findings
Tubulysin CCleavable (Peptide)Various Cancer Cell Lines0.01 - 10[18]Demonstrates potent cytotoxicity across a range of cancer cell lines.[18]
ExatecanCleavable (Peptide)Various Cancer Cell LinesVaries (e.g., 0.1 - 100)[17]The bystander effect of the released payload can enhance overall anti-tumor activity.[17]
DM1Non-cleavable (SMCC)HER2+ Cell LinesVaries (e.g., ~10-100)Potent against target-positive cells, but lacks a bystander effect.
DM1Cleavable (Disulfide)HER2+ Cell LinesVaries (e.g., ~1-10)Often more potent in vitro than non-cleavable counterparts due to payload release and bystander effect.

Note: IC50 values are highly dependent on the target antigen expression levels of the cell line and the specific ADC construct.

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[2][10][12][23][24][25][26]

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.[12]

  • Incubation: Incubate the samples at 37°C with gentle shaking.[12]

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 144, and 168 hours), withdraw aliquots of the plasma samples.[10]

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[2][12][27] A decrease in DAR over time indicates linker cleavage.

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.[12][22]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[12][22]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC against cancer cell lines.[14][17][18][19][28]

Methodology:

  • Cell Seeding: Seed target cancer cells (both antigen-positive and antigen-negative as a control) into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[19][28]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.[18][28]

  • Incubation: Incubate the plate for a period that allows for ADC internalization, processing, and induction of cell death (typically 48-144 hours).[19][28]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][28]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Protocol 3: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a peptide linker to cleavage by the lysosomal protease Cathepsin B.[29][30][31][32][33]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration), recombinant human Cathepsin B (e.g., 20 nM final concentration), and an activation buffer (e.g., 10 mM MES, pH 6.0, containing 0.04 mM DTT).[29][32]

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 2, 4 hours).[29][32]

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Sample Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC remaining and the amount of released payload.[29]

  • Data Analysis: Plot the percentage of cleaved ADC or the concentration of released payload against time to determine the rate of linker cleavage.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug molecules conjugated to an antibody.[5][9][21][]

Methodology:

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (e.g., 1M ammonium (B1175870) sulfate (B86663) in buffer).

  • HIC-HPLC Separation: Inject the sample onto a hydrophobic interaction chromatography (HIC) column. The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[5][9]

  • Elution: Use a decreasing salt gradient to elute the ADC species from the column.[5]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.[5]

  • Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[9][]

Protocol 5: Common Conjugation Chemistries

A. Maleimide-Thiol Conjugation

Objective: To conjugate a maleimide-functionalized molecule to a thiol-containing biomolecule (e.g., cysteine residue on an antibody).[3][7][13][35]

Methodology:

  • Thiol Reduction (if necessary): If the thiol groups are present as disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[35]

  • Buffer Preparation: Dissolve the thiol-containing biomolecule in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[7][35]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in an organic co-solvent like DMSO or DMF.[35]

  • Conjugation Reaction: Add the maleimide solution to the thiol-containing biomolecule solution (typically at a 10-20 fold molar excess of the maleimide).[13]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13]

  • Purification: Remove excess unreacted maleimide reagent by size-exclusion chromatography or dialysis.[13]

B. NHS Ester-Amine Coupling

Objective: To conjugate an N-hydroxysuccinimide (NHS) ester-functionalized molecule to a primary amine (e.g., lysine (B10760008) residue on an antibody).[11][20][36][37]

Methodology:

  • Buffer Preparation: Dissolve the amine-containing biomolecule in a buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). Avoid buffers containing primary amines (e.g., Tris).[20][37]

  • NHS Ester Reagent Preparation: Dissolve the NHS ester-functionalized molecule in an anhydrous organic solvent like DMSO or DMF immediately before use.[36]

  • Conjugation Reaction: Add the NHS ester solution to the amine-containing biomolecule solution (typically at a 5-10 fold molar excess of the NHS ester).[11]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[11]

  • Quenching (optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove excess unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.[11]

Mandatory Visualizations

Signaling Pathway of ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_release Payload Release ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5-6) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8, High Cathepsin B) Endosome->Lysosome 3. Trafficking pH_Release pH-Sensitive Cleavage Endosome->pH_Release Enzyme_Release Enzymatic Cleavage Lysosome->Enzyme_Release Cytoplasm Cytoplasm (High Glutathione) Nucleus Nucleus Cytoplasm->Nucleus 5. Target Interaction Reductive_Release Reductive Cleavage Cytoplasm->Reductive_Release Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death pH_Release->Cytoplasm 4. Payload Release Enzyme_Release->Cytoplasm 4. Payload Release Reductive_Release->Cytoplasm 4. Payload Release

Caption: Signaling pathway of ADC internalization and payload release.

Experimental Workflow for ADC Development and Characterization

ADC_Workflow cluster_synthesis Bioconjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction (e.g., Maleimide-Thiol) Antibody->Conjugation Linker Linker Synthesis Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC-HPLC) Purification->DAR Stability Plasma Stability Assay DAR->Stability Cytotoxicity In Vitro Cytotoxicity Assay Stability->Cytotoxicity InVivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->InVivo Toxicity Toxicology Studies InVivo->Toxicity

Caption: Experimental workflow for ADC development and characterization.

Logical Relationships of Linker Types in Bioconjugation

Linker_Types cluster_cleavable Cleavable Linkers cluster_properties Key Properties Linker Linker Chemistry Enzyme Enzyme-Sensitive (e.g., Val-Cit) Linker->Enzyme Mechanism pH pH-Sensitive (e.g., Hydrazone) Linker->pH Mechanism Reductive Reductive (e.g., Disulfide) Linker->Reductive Mechanism NonCleavable Non-Cleavable Linkers (e.g., Thioether) Linker->NonCleavable Mechanism Bystander Bystander Effect Enzyme->Bystander pH->Bystander Reductive->Bystander Stability High Plasma Stability NonCleavable->Stability OffTarget Low Off-Target Toxicity NonCleavable->OffTarget

Caption: Logical relationships of linker types in bioconjugation.

References

Applications of Short PEG Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of precision medicine has underscored the necessity for drug delivery systems that can navigate complex biological environments to reach their intended targets with high specificity and efficacy. Short polyethylene (B3416737) glycol (PEG) linkers have emerged as a critical tool in the drug discovery arsenal, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of various therapeutic modalities. These linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, biocompatibility, and conformational flexibility. This technical guide provides an in-depth exploration of the applications of short PEG linkers in drug discovery, with a particular focus on their role in the design and optimization of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the impact of these linkers on drug efficacy, provide detailed experimental protocols, and present quantitative data to inform rational drug design.

The Role of Short PEG Linkers in Modulating Physicochemical Properties

Short PEG linkers play a pivotal role in enhancing the developability of drug candidates by improving their physicochemical properties. Their inherent hydrophilicity can significantly increase the aqueous solubility of hydrophobic drug molecules, mitigating the risk of aggregation and improving formulation stability.[1][2] This is particularly crucial for complex biologics like ADCs, where the conjugation of hydrophobic payloads can lead to instability and rapid clearance from circulation.[3]

Key Physicochemical Properties of Short PEG Linkers

The number of ethylene glycol units in a short PEG linker directly influences its physicochemical properties, which in turn impacts the characteristics of the resulting conjugate.

LinkerMolecular Weight ( g/mol )Calculated logP (cLogP)Topological Polar Surface Area (TPSA) (Ų)Hydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Number of Rotatable Bonds
PEG2 89.09-0.738.7134
PEG3 133.15-0.947.9146
PEG4 177.20-1.157.1158
PEG8 355.41-1.994.81916
PEG12 533.62-2.7132.511324

Data compiled from publicly available research. cLogP, TPSA, HBD, HBA, and the number of rotatable bonds are calculated values and may vary slightly depending on the terminal functional groups.[4]

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's performance. Short PEG linkers are frequently incorporated into ADC design to enhance their therapeutic index.[1]

Impact on ADC Pharmacokinetics and Efficacy

The length of the short PEG linker in an ADC can have a profound impact on its pharmacokinetic profile and, consequently, its in vivo efficacy. While longer PEG chains are known to extend circulation half-life, short PEG linkers can offer a favorable balance between improved solubility and avoiding excessive retention, which can sometimes lead to off-target toxicities.[5]

Linker LengthEffect on PharmacokineticsImpact on Efficacy
Short (e.g., PEG2-PEG4) Faster clearance and shorter half-life compared to longer PEGs.[6]May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[6] Suitable for payloads that do not require prolonged exposure.
Intermediate (e.g., PEG8-PEG12) Slower clearance and longer half-life, often reaching a plateau in pharmacokinetic improvement.[6]Often demonstrates a significant improvement in in vivo efficacy. Represents a balanced approach for many ADCs.[6]
Experimental Workflow for ADC Development

The development of an ADC involves a multi-step process, from initial design and synthesis to rigorous preclinical evaluation.

ADC_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_preclinical Preclinical Evaluation Target_Selection Target Antigen Selection Antibody_Engineering Antibody Engineering & Production Target_Selection->Antibody_Engineering Linker_Payload_Synthesis Linker-Payload Synthesis (with short PEG) Antibody_Engineering->Linker_Payload_Synthesis Conjugation Antibody-Payload Conjugation Linker_Payload_Synthesis->Conjugation DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis Conjugation->DAR_Analysis Purity_Stability Purity & Stability Assessment DAR_Analysis->Purity_Stability In_Vitro_Assays In Vitro Cytotoxicity & Specificity Assays Purity_Stability->In_Vitro_Assays PK_Studies Pharmacokinetic (PK) Studies in Animals In_Vitro_Assays->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Toxicology Toxicology Studies Efficacy_Studies->Toxicology

Preclinical Development Workflow for Antibody-Drug Conjugates (ADCs).

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[7] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7] Short PEG linkers are instrumental in optimizing PROTAC efficacy.

Impact on PROTAC Efficacy (DC50 and Dmax)

The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[8] This, in turn, dictates the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.[9]

Target ProteinE3 LigaseLinker CompositionDC50Dmax (%)Key Observation
BRD4 Cereblon (CRBN)0 PEG units< 0.5 µM> 90A short, direct linkage can be highly effective.[3]
BRD4 Cereblon (CRBN)1-2 PEG units> 5 µM~50-60Intermediate linker lengths can hinder optimal ternary complex formation.[3]
Bruton's Tyrosine Kinase (BTK) Cereblon (CRBN)≥ 4 PEG unitsMore Potent-Longer short PEG linkers were more potent degraders of BTK.[9][10]
TANK-Binding Kinase 1 (TBK1) VHL< 12 atom linkerInactive-A minimum linker length was required to observe degradation.[11]
Estrogen Receptor α (ERα) VHL16-atom linkerMore Potent-A slightly longer short PEG linker demonstrated significantly higher potency.[9][11]

DC50 and Dmax values are highly dependent on the specific PROTAC architecture and the cell line used. The data presented is a synthesis of findings from multiple research articles.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to NH2-PEG2-CH2-Boc for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of NH2-PEG2-CH2-Boc, a bifunctional linker crucial for researchers, scientists, and drug development professionals. It details supplier information, key technical data, and experimental protocols for its application in bioconjugation and Proteolysis Targeting Chimeras (PROTACs) synthesis.

Introduction to this compound

This compound, also known by synonyms such as Boc-1-amino-3,6-dioxa-8-octanediamine and t-Boc-N-Amido-PEG2-amine, is a heterobifunctional linker featuring a Boc-protected amine and a terminal primary amine separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure provides a valuable tool in chemical biology and drug development, offering a combination of a stable protecting group and a reactive functional group. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a desirable characteristic for biological applications.[1][3]

The primary applications of this linker lie in peptide synthesis, the development of drug delivery systems, and as a crucial component in the synthesis of PROTACs.[2][4] In peptide synthesis, the Boc protecting group allows for selective modification of amino acids.[2] For PROTACs, the linker connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein.[4]

Supplier Information and Technical Data

A variety of chemical suppliers offer this compound and its analogues. The technical specifications can vary slightly between suppliers, so it is essential to consult the specific product data sheets. Below is a comparative summary of the information available from prominent suppliers.

Supplier Product Name/Synonym CAS Number Purity Appearance Storage Condition
MedchemExpress This compound1948273-09-3>98%--
Chem-Impex Boc-1-amino-3,6-dioxa-8-octanediamine153086-78-397 - 100% (by titration)Light yellow oil0 - 8 °C
Biosynth Boc-1-amino-3,6-dioxa-8-octanediamine153086-78-3--< -15°C
Biopharma PEG BOC-NH-PEG2-NH2153086-78-3--Store at -5°C, keep in dry and avoid sunlight
AK Scientific N-Boc- 2,2'-(ethylenedioxy)diethylamine153086-78-3Min. 95%Liquid-
ChemScene NH2-PEG2-C2-Boc756525-95-8≥95%-4°C
LookChem BOC-1-AMINO-3,6-DIOXA-8-OCTANEDIAMINE153086-78-3-Light yellow oilunder inert gas (nitrogen or Argon) at 2–8 °C

Experimental Protocols

The following protocols are generalized procedures for the application of amine-PEG-Boc linkers in bioconjugation and PROTAC synthesis. Researchers should optimize these protocols for their specific molecules and experimental conditions.

General Bioconjugation to a Protein

This protocol describes the conjugation of the free amine of the PEG linker to a carboxylic acid on a target protein.

Materials:

  • This compound

  • Target protein with an available carboxylic acid group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation: Dissolve the target protein in the Activation Buffer.

  • Carboxylic Acid Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Linker Conjugation: Immediately after activation, exchange the buffer to the Conjugation Buffer. Add the this compound linker to the activated protein solution at a desired molar ratio (e.g., 10- to 50-fold molar excess).

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography.

  • Boc Deprotection (Optional): The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the second amine for further conjugation.

General PROTAC Synthesis

This protocol outlines a common synthetic route for creating a PROTAC by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • Target Protein Ligand with a reactive group (e.g., carboxylic acid)

  • E3 Ligase Ligand with a reactive group (e.g., amine)

  • This compound

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Methodology:

  • First Coupling Reaction:

    • Dissolve the target protein ligand (with a carboxylic acid) and coupling reagents in DMF.

    • Add this compound to the solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting ligand-linker intermediate by preparative HPLC.

  • Boc Deprotection:

    • Treat the purified intermediate with a solution of trifluoroacetic acid in dichloromethane (B109758) to remove the Boc protecting group, exposing the terminal amine.

    • Remove the acid and solvent under vacuum.

  • Second Coupling Reaction:

    • Dissolve the deprotected ligand-linker intermediate and the E3 ligase ligand (with a carboxylic acid) in DMF.

    • Add coupling reagents and stir at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

The following diagrams illustrate the structure of the linker and a general workflow for its application in PROTAC synthesis.

Caption: Chemical structure of this compound.

G A Target Protein Ligand (with -COOH) C Couple Ligand and Linker (e.g., HATU, DIPEA) A->C B This compound B->C D Purify Ligand-Linker Intermediate C->D E Boc Deprotection (TFA) D->E G Couple Deprotected Intermediate and E3 Ligase Ligand E->G F E3 Ligase Ligand (with -COOH) F->G H Purify Final PROTAC G->H

Caption: General workflow for PROTAC synthesis using this compound.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using NH2-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic mechanism offers a powerful therapeutic modality with the potential to target proteins previously considered "undruggable".[2]

The linker component is a critical determinant of a PROTAC's efficacy. It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[5][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility to the molecule.[5][6] The NH2-PEG2-CH2-Boc linker is a bifunctional building block that features a free amine for coupling to a ligand and a Boc-protected amine, which can be deprotected to reveal a reactive amine for subsequent conjugation.

Overview of PROTAC Synthesis using this compound

The synthesis of a PROTAC using the this compound linker typically follows a sequential, multi-step process. The general strategy involves:

  • Coupling of the Linker to the First Ligand: The free primary amine of the this compound linker is coupled to a carboxylic acid-functionalized ligand (either the POI ligand or the E3 ligase ligand) via an amide bond formation.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to expose a free amine.

  • Coupling of the Second Ligand: The newly deprotected amine is then coupled to the second carboxylic acid-functionalized ligand to complete the PROTAC structure.

This modular approach allows for the systematic variation of the POI and E3 ligase ligands, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-induced protein degradation and the synthetic workflow for creating a PROTAC using the this compound linker.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-induced protein degradation.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Linker This compound Intermediate1 Ligand1-Linker-Boc Linker->Intermediate1 Ligand1 E3 Ligase Ligand (with -COOH) Ligand1->Intermediate1 Intermediate1_deprotect Ligand1-Linker-Boc Intermediate2 Ligand1-Linker-NH2 Intermediate2_couple Ligand1-Linker-NH2 Intermediate1_deprotect->Intermediate2 Acid (TFA or HCl) Ligand2 POI Ligand (with -COOH) Final_PROTAC Final PROTAC (Ligand1-Linker-Ligand2) Ligand2->Final_PROTAC Intermediate2_couple->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Researchers should note that reaction conditions may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Coupling of this compound to a Carboxylic Acid-Functionalized E3 Ligase Ligand

This procedure describes the formation of an amide bond between the primary amine of the linker and the carboxylic acid of the E3 ligase ligand.

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or a VHL ligand)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase-linker-Boc intermediate.

Protocol 2: Boc Deprotection of the E3 Ligase-Linker Intermediate

This protocol details the removal of the Boc protecting group to yield a free amine for the subsequent coupling reaction.

Materials:

  • E3 ligase-linker-Boc intermediate

  • Trifluoroacetic acid (TFA) or 4M Hydrogen chloride (HCl) in 1,4-dioxane (B91453)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the E3 ligase-linker-Boc intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • To the stirred solution, add TFA (typically 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To ensure complete removal of residual acid, co-evaporate the residue with DCM or toluene (B28343) (3 times).

  • The resulting amine salt (TFA or HCl salt) is often used directly in the next step without further purification.

Protocol 3: Coupling of the Deprotected E3 Ligase-Linker to a Carboxylic Acid-Functionalized POI Ligand

This final step involves the formation of the second amide bond to complete the PROTAC molecule.

Materials:

  • Deprotected E3 ligase-linker-amine salt

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Note: Additional DIPEA may be needed to neutralize the amine salt from the previous step.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the crude deprotected E3 ligase-linker-amine salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in PROTAC synthesis. Note that yields and purity are highly dependent on the specific substrates and reaction conditions used.

Reaction Step Reagents and Conditions Typical Reaction Time Typical Yield (%) Purity (%) Analytical Method
Amide Coupling Ligand-COOH, Linker-NH2, HATU, DIPEA in DMF2-16 hours60-90>95 (after purification)LC-MS, HPLC
Boc Deprotection Boc-protected intermediate, TFA in DCM or 4M HCl in dioxane1-2 hours>90 (crude)-LC-MS
Final PROTAC Purification Crude PROTAC-->98Preparative HPLC

Conclusion

The this compound linker is a versatile building block for the modular synthesis of PROTACs. The protocols provided in these application notes offer a robust starting point for researchers in the field of targeted protein degradation. By following these procedures, scientists can efficiently synthesize novel PROTAC molecules and explore their therapeutic potential. Careful optimization of each step and thorough characterization of the final compounds are essential for successful drug discovery and development efforts.

References

Application Note: Conjugation of NH2-PEG2-CH2-Boc to a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the conjugation of an amine-terminated, Boc-protected polyethylene (B3416737) glycol (PEG) linker (NH2-PEG2-CH2-Boc) to a Von Hippel-Lindau (VHL) E3 ligase ligand. This bioconjugation technique is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The protocol outlines a two-step process: 1) the deprotection of the Boc group from the PEG linker to expose the primary amine, and 2) the coupling of the deprotected PEG linker to a VHL ligand bearing a carboxylic acid functionality using carbodiimide (B86325) chemistry. This method is widely applicable for the generation of VHL-based PROTACs for targeted protein degradation research and drug discovery.

Principle of the Reaction

The conjugation process involves two key chemical transformations. First, the tert-butyloxycarbonyl (Boc) protecting group on the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[1][2] Subsequently, the exposed amine of the PEG linker is covalently coupled to the carboxylic acid group of a VHL ligand. This amide bond formation is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS.[3] This amine-reactive NHS ester readily reacts with the primary amine of the PEG linker to form a stable amide bond, resulting in the desired VHL ligand-PEG conjugate.[3][5]

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundCommercially Availablee.g., MedChemExpress (HY-130449)
VHL Ligand with Carboxylic Acid (e.g., VH032 derivative)Commercially Available or SynthesizedN/A
Dichloromethane (DCM), AnhydrousSigma-Aldrich270997
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich227056
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-AldrichE7750
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Saturated Sodium Bicarbonate (NaHCO3) solutionFisher ScientificS233
BrineFisher ScientificS271
Anhydrous Sodium Sulfate (B86663) (Na2SO4)Fisher ScientificS256
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systeme.g., Agilent, WatersN/A
C18 RP-HPLC columne.g., Agilent, WatersN/A
Mass Spectrometer (ESI-MS)e.g., Agilent, WatersN/A
Nuclear Magnetic Resonance (NMR) Spectrometere.g., Bruker, JEOLN/A

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the PEG linker to yield the free amine.

Procedure:

  • Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate (NaHCO3) solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG2-CH2-NH2 linker. The product is often used directly in the next step without further purification.

Part 2: EDC/NHS Coupling of Deprotected PEG Linker to VHL Ligand

This protocol outlines the amide bond formation between the deprotected amine-PEG linker and a VHL ligand containing a carboxylic acid.

Procedure:

  • Dissolve the VHL ligand with a carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid by forming the NHS ester. Monitor the activation by TLC or LC-MS.[3]

  • In a separate flask, dissolve the deprotected NH2-PEG2-CH2-NH2 linker (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the deprotected PEG linker to the activated VHL ligand solution.

  • Add Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to act as a base.[3]

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification and Characterization

Purification:

The crude VHL ligand-PEG conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient of water and acetonitrile, both containing 0.1% TFA, is used for elution. Fractions containing the pure product are collected and lyophilized to yield the final conjugate.

Characterization:

  • Mass Spectrometry (MS): The molecular weight of the final conjugate is confirmed by electrospray ionization mass spectrometry (ESI-MS).[7]

  • Nuclear Magnetic Resonance (NMR): The structure of the conjugate is confirmed by 1H and 13C NMR spectroscopy.[8][9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the conjugation of a PEG linker to a small molecule. Actual yields and purity may vary depending on the specific VHL ligand and reaction conditions.

ParameterValueNotes
Boc Deprotection
Reaction Time1-3 hoursMonitored by TLC/LC-MS
Yield>95%Often used directly without purification
Purity (crude)>90%Determined by LC-MS
EDC/NHS Coupling
Molar Equivalents (VHL:PEG:EDC:NHS)1 : 1.1 : 1.2 : 1.2Optimization may be required
Reaction Time2-16 hoursMonitored by TLC/LC-MS
Yield (after purification)40-70%Highly dependent on substrates
Purity (final product)>95%Determined by RP-HPLC

Visualizations

Chemical Reaction Pathway for VHL Ligand-PEG Conjugation cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling Boc-NH-PEG-NH2 Boc-NH-PEG-NH2 This compound H2N-PEG-NH2 H2N-PEG-NH2 Deprotected Linker Boc-NH-PEG-NH2->H2N-PEG-NH2 TFA, DCM VHL-PEG-NH2 VHL-CO-NH-PEG-NH2 Final Conjugate H2N-PEG-NH2->VHL-PEG-NH2 DIPEA, DMF VHL-COOH VHL-COOH VHL Ligand VHL-NHS VHL-CO-NHS Activated VHL Ligand VHL-COOH->VHL-NHS EDC, NHS, DMF VHL-NHS->VHL-PEG-NH2

Caption: Chemical reaction pathway for the two-step conjugation of a Boc-protected amine-PEG linker to a VHL ligand.

Experimental Workflow start Start: Reagents deprotection Boc Deprotection of This compound start->deprotection workup1 Acid Neutralization & Solvent Removal deprotection->workup1 coupling EDC/NHS Coupling of PEG to VHL Ligand workup1->coupling workup2 Aqueous Workup coupling->workup2 purification RP-HPLC Purification workup2->purification characterization Characterization: MS and NMR purification->characterization end Final Product: VHL Ligand-PEG Conjugate characterization->end

Caption: A streamlined experimental workflow for the synthesis and purification of a VHL ligand-PEG conjugate.

References

Application Notes and Protocols: Coupling of NH2-PEG2-CH2-Boc to a CRBN Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the CRBN ligand and the target protein ligand is a critical determinant of PROTAC efficacy. This document provides detailed protocols for the coupling of an amine-terminated PEG linker, specifically NH2-PEG2-CH2-Boc, to a CRBN ligand, focusing on the widely used pomalidomide (B1683931) scaffold. Two primary strategies are presented: Nucleophilic Aromatic Substitution (SNAr) and Amide Bond Formation.

CRBN Signaling Pathway in Proteolysis

The CRL4^CRBN^ E3 ubiquitin ligase complex plays a central role in the ubiquitin-proteasome system. Upon recruitment by a PROTAC, the complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

CRBN_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System Target Protein Target Protein PROTAC PROTAC Poly-Ub Poly-Ubiquitin Chain Proteasome Proteasome Target Protein->Proteasome to PROTAC->Target Protein binds CRBN CRBN PROTAC->CRBN recruits CRBN_Ligand CRBN Ligand Linker Linker POI_Ligand POI Ligand CRBN->Target Protein proximity-induced ubiquitination DDB1 DDB1 CRBN->DDB1 CRL4-CRBN Complex CUL4A CUL4A DDB1->CUL4A CRL4-CRBN Complex Rbx1 Rbx1 CUL4A->Rbx1 CRL4-CRBN Complex E2 E2 Ub Ubiquitin E2->Ub Ub Conjugation Ub->Target Protein transfer Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: CRBN-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols

Two robust methods for coupling the this compound linker to a CRBN ligand are detailed below.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This is a highly efficient method for coupling amine-containing linkers to fluoro-functionalized CRBN ligands, such as 4-fluorothalidomide.[1][2][3]

Experimental Workflow:

Caption: Workflow for the SNAr coupling of this compound to 4-fluorothalidomide.

Protocol:

  • Reaction Setup: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 130°C for 16 hours.[1] The reaction progress can be monitored by LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired pomalidomide-PEG2-CH2-Boc conjugate.

  • Characterization: The final product is characterized by LC-MS and NMR spectroscopy to confirm its identity and purity.[4][5]

Quantitative Data from Analogous Reactions:

Amine LinkerCRBN LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Mono-Boc protected diamines4-FluorothalidomideDMSO1301664-92[1]
Propargylamine4-FluorothalidomideDMSO1301684[1]
Benzylamine4-FluorothalidomideDMSO1301668[1]
Secondary Amines4-FluorothalidomideDMSO9016Generally > Primary Amines[1][3]
Method 2: Amide Bond Formation

This method requires a CRBN ligand functionalized with a carboxylic acid. The amine group of the linker is then coupled using standard peptide coupling reagents.

Experimental Workflow:

Caption: Workflow for amide bond formation between a carboxylated CRBN ligand and this compound.

Protocol:

  • Carboxylic Acid Activation: To a solution of the carboxylic acid-functionalized CRBN ligand (e.g., pomalidomide-4-carboxylic acid) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15-30 minutes.

  • Coupling Reaction: A solution of this compound (1.1 eq) in anhydrous DMF is added to the activated carboxylic acid solution. The reaction is stirred at room temperature for 2-16 hours and monitored by LC-MS.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography or preparative HPLC.

  • Characterization: The purified product is characterized by LC-MS and NMR.

Quantitative Data from Analogous Reactions:

Coupling ReagentLinker TypeYield (%)Reference
HATU/DIPEAAmine-PEGNot specified, but a common methodN/A
POCl3/PyridineAmine-Linker~40N/A

Boc Deprotection Protocol

Following the successful coupling of the Boc-protected linker, the Boc group is typically removed to allow for subsequent conjugation to the protein of interest ligand.

Protocol:

  • Reaction Setup: The Boc-protected CRBN-linker conjugate is dissolved in anhydrous dichloromethane (B109758) (DCM).

  • Deprotection: An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-2 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next coupling step.

Characterization of the Final Product

LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the coupled product and to assess its purity.[4][5]

NMR: Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) is essential for the structural elucidation of the final conjugate, confirming the successful coupling and the integrity of the CRBN ligand and linker moieties.[4][5]

Conclusion

The protocols described provide robust and reproducible methods for the coupling of this compound to a CRBN ligand. The SNAr reaction with 4-fluorothalidomide is a particularly efficient and high-yielding approach.[1][3] Careful purification and thorough characterization are crucial to ensure the quality of the final CRBN-linker conjugate, a key intermediate in the synthesis of potent and selective PROTAC degraders.

References

Application Notes and Protocols for NH2-PEG2-CH2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][2][] The linker is a critical element that dictates the stability, solubility, and release mechanism of the payload, thereby influencing the overall efficacy and safety of the ADC.[2][4][5]

The NH2-PEG2-CH2-Boc linker is a heterobifunctional, non-cleavable linker that incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The 'NH2' (amine) and a latent carboxylic acid group (revealed after synthesis from the 'CH2' precursor, often used as Boc-NH-PEG2-CH2-COOH) provide the reactive handles for conjugation, while the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, allowing for controlled, sequential conjugation reactions.[6]

The inclusion of a PEG spacer, even a short one like PEG2, offers several advantages in ADC development:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic PEG chain improves the overall solubility of the ADC, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[5][7][8]

  • Improved Pharmacokinetics (PK): The PEG moiety can increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life.[7][9]

  • Reduced Immunogenicity: PEGylation can shield the payload or linker from the immune system, potentially reducing the risk of an immune response against the conjugate.[2][10]

  • Spatial Separation: The linker acts as a spacer, preventing the cytotoxic drug from sterically hindering the antibody's ability to bind to its target antigen.[5]

This document provides detailed application notes, experimental protocols, and quantitative data relevant to the use of this compound and similar short-chain PEG linkers in the development of ADCs.

Data Presentation: Impact of PEG Linkers on ADC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics. While specific data for this compound is not always available, the trends observed with short PEG linkers are representative.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) and Efficacy

PEG Linker LengthEffect on Half-Life & ClearanceIn Vitro PotencyIn Vivo EfficacyNotes
Short (PEG2-PEG4) Faster clearance, shorter half-life.May retain higher potency compared to longer linkers.Can lead to reduced efficacy due to rapid clearance.[7]Suitable for payloads that do not require prolonged exposure.[5]
Intermediate (PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.May have a moderate impact on potency.[9]Often shows a significant improvement in efficacy.Represents a balanced approach for many ADCs.[7]
Long (PEG24+) Significantly prolonged half-life.[9]May cause a more substantial reduction in cytotoxicity.[9]Can lead to the highest efficacy, especially for miniaturized ADCs.[9]Beneficial when maximum exposure is required.[7]

Table 2: Representative In Vitro Cytotoxicity Data for ADCs with and without PEG Linkers

ConjugateTarget Cell LineIC50 (nM)Fold Change in Potency (vs. no PEG)Reference
ZHER2-SMCC-MMAE (No PEG)NCI-N870.081.0[9]
ZHER2-PEG4K-MMAENCI-N870.526.5-fold decrease[9]
ZHER2-PEG10K-MMAENCI-N871.822.5-fold decrease[9]

Note: The data in Table 2 is for longer PEG chains (4kDa and 10kDa) and illustrates a common trade-off where increased linker length and hydrophilicity can sometimes reduce in vitro potency, while still enhancing overall in vivo efficacy due to improved PK.[9]

Table 3: Recommended Reaction Conditions for Amine-to-Carboxyl Conjugation

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxylic acid-containing molecule.[6]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6][]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris) that would compete in the reaction.[6]
Molar Excess of Activated Linker 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[6]
Reaction Temperature Room Temperature (or 4°C)Room temperature for 1-2 hours or 4°C for 2-4 hours.[6][]
Quenching Reagent Tris or Glycine (20-50 mM final conc.)To hydrolyze any unreacted NHS esters and stop the reaction.

Experimental Protocols

The following protocols describe a general two-stage workflow for conjugating a cytotoxic drug to an antibody using a linker structurally similar to this compound, specifically a Boc-NH-PEG-COOH variant. This involves:

  • Activation of the payload-linker construct.

  • Conjugation to the antibody.

  • Purification of the resulting ADC.

  • Characterization of the ADC, including Drug-to-Antibody Ratio (DAR) determination.

Protocol 1: Two-Step Conjugation of a Payload-Linker Construct to Antibody Lysine (B10760008) Residues

This protocol describes the conjugation to primary amines on the antibody, typically on lysine residues.[12] It assumes the cytotoxic payload has already been attached to the amine end of the deprotected PEG linker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload-PEG2-COOH construct

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Purification equipment: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.[]

Procedure:

Stage 1: Activation of Payload-Linker Carboxylic Acid

  • Dissolve the Payload-PEG2-COOH construct in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC (1.5 molar equivalents to the payload-linker) and Sulfo-NHS (1.5 molar equivalents) in DMF or DMSO.[6]

  • Add the EDC/Sulfo-NHS solution to the dissolved payload-linker construct.

  • Vortex the mixture gently and allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting activated Payload-PEG2-NHS ester is now ready for immediate use.[6]

Stage 2: Conjugation to Antibody

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in Conjugation Buffer (pH 8.0-8.5).[]

  • Slowly add the desired molar excess (e.g., 10-fold) of the freshly activated Payload-PEG2-NHS ester solution to the antibody solution while gently stirring. The volume of organic solvent should not exceed 10% of the total reaction volume to prevent antibody denaturation.[6]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[]

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

Protocol 2: ADC Purification

Purification is critical to remove unconjugated payload-linker, residual reagents, and to separate ADC species with different DARs if necessary.[][4]

Method 1: Size Exclusion Chromatography (SEC)

  • Equilibrate an SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the ADC with the equilibration buffer. The ADC, having a high molecular weight, will elute first, while smaller molecules like the unconjugated payload-linker and quenching reagents will be retained longer.

  • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pool the fractions containing the purified ADC.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species based on the number of conjugated hydrophobic drugs (i.e., by DAR).[10][13]

  • Select a suitable HIC column (e.g., Butyl or Phenyl).

  • Equilibrate the column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Load the ADC sample onto the column.

  • Elute the ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).

  • Collect and analyze fractions to isolate desired DAR species.

Protocol 3: Characterization - Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC.[14][15]

Method: UV-Vis Spectrophotometry

This is the simplest method for determining the average DAR.[]

  • Measure the UV-Vis absorbance spectrum of the purified ADC solution.

  • Record the absorbance at 280 nm (A280), where the protein absorbs maximally, and at the wavelength of maximum absorbance for the cytotoxic payload (A_payload).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the known molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.[]

Formula: DAR = (Molar Concentration of Drug) / (Molar Concentration of Antibody)

This calculation requires solving a set of simultaneous equations, as both the antibody and the drug may contribute to the absorbance at both wavelengths.[]

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_activation Stage 1: Linker-Payload Activation cluster_conjugation Stage 2: Conjugation cluster_downstream Stage 3: Purification & Characterization PL Payload-PEG2-COOH Activated_PL Activated Payload-PEG2-NHS PL->Activated_PL 15-30 min, RT Reagents EDC, Sulfo-NHS in DMF/DMSO Reagents->PL Reaction Conjugation Reaction Activated_PL->Reaction Antibody Antibody (mAb) in pH 8.0-8.5 Buffer Antibody->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench 1-2 hr, RT Crude_ADC Crude ADC Mixture Quench->Crude_ADC Purification Purification (SEC or HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (UV-Vis for DAR, MS, etc.) Final_ADC->Characterization

Caption: Workflow for ADC synthesis using an amine-reactive PEG linker.

Role of the PEG Linker in ADC Properties

PEG_Linker_Role cluster_properties Improved ADC Properties ADC Antibody-Drug Conjugate (ADC) PEG This compound Linker ADC->PEG incorporated into Solubility Increased Solubility PEG->Solubility imparts hydrophilicity Stability Reduced Aggregation Solubility->Stability PK Longer Half-Life Stability->PK Efficacy Enhanced In Vivo Efficacy PK->Efficacy

Caption: Logical relationship of how a PEG linker improves ADC properties.

References

Application Note and Protocol: Reaction of NH2-PEG2-CH2-Boc with N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and reaction conditions for the conjugation of amine-terminated polyethylene (B3416737) glycol with a Boc-protected terminal amine (NH2-PEG2-CH2-Boc) to molecules activated with N-Hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of PEG linkers to various substrates such as proteins, peptides, antibodies, and small molecules. The incorporation of a PEG spacer can enhance solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2][] The Boc protecting group offers a strategic advantage by allowing for further, sequential chemical modifications after the initial NHS ester conjugation.[4][]

NHS esters are highly reactive towards primary amines, forming stable amide bonds under specific conditions.[1][][6] The reaction is pH-dependent, with optimal rates observed in slightly basic environments where the primary amine is deprotonated and thus more nucleophilic.[7][8][9] This protocol outlines the key parameters, including stoichiometry, solvent selection, pH, and temperature, to achieve efficient conjugation and high yields. Additionally, methods for product purification and characterization are discussed.

Key Reaction Parameters

Successful conjugation of this compound with an NHS ester is dependent on several critical parameters, which are summarized in the table below.

ParameterRecommended ConditionsRationale & Considerations
Stoichiometry (NHS Ester : Amine) 1:1 to 2:1For small molecule conjugation, a slight excess of the NHS ester can drive the reaction to completion. For biomolecules, a higher excess (e.g., 20-fold) may be necessary.[10][11]
Solvent Anhydrous DMF, DMSO, CH2Cl2, THFThe NHS ester and PEG reagent should be dissolved in an anhydrous organic solvent to prevent hydrolysis.[10][11] For aqueous reactions, the organic solvent volume should not exceed 10% of the total reaction volume.[10][12]
pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)A slightly basic pH ensures the primary amine is deprotonated and nucleophilic.[7][8][9] Below pH 7, the amine is protonated, inhibiting the reaction. Above pH 9, hydrolysis of the NHS ester becomes a significant competing reaction.[7][8]
Buffer Phosphate-buffered saline (PBS), Sodium Bicarbonate, Borate BufferBuffers should be free of primary amines (e.g., Tris, glycine) as these will compete with the desired reaction.[10][11][12]
Temperature Room Temperature (20-25°C) or on ice (4°C)The reaction can proceed efficiently at room temperature. For sensitive biomolecules, performing the reaction on ice may be preferable to maintain their stability.[10][11][12]
Reaction Time 30 minutes - 24 hoursReaction progress should be monitored by an appropriate analytical method such as LC-MS or TLC.[10][11]
Quenching Addition of an amine-containing buffer (e.g., Tris or glycine)Quenching stops the reaction by consuming any unreacted NHS ester.[13]

Experimental Protocols

Protocol 1: General Procedure for Conjugation in an Organic Solvent

This protocol is suitable for the reaction of this compound with an NHS ester-activated small molecule that is soluble in organic solvents.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the solution of the NHS ester, add the this compound solution.

    • Add a base such as TEA or DIPEA (1.5 to 2.0 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up using standard organic synthesis procedures.

    • The final product can be isolated and purified by column chromatography on silica (B1680970) gel.[10][11] A common eluent system for PEG-containing compounds is a gradient of methanol (B129727) in chloroform (B151607) or dichloromethane.[14]

Protocol 2: Procedure for Conjugation in an Aqueous Buffer

This protocol is adapted for the conjugation of an NHS ester to this compound in an aqueous environment, which is common when working with biomolecules.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., protein, peptide)

  • Amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)[7][8]

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation of Solutions:

    • Dissolve the amine-containing molecule (e.g., protein) in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[7]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester-activated molecule in anhydrous DMF or DMSO. Do not store the NHS ester in solution due to its susceptibility to hydrolysis.[10][12]

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the solution of this compound. For biomolecules, a 20-fold molar excess of the PEG-NHS ester is often used.[10][12] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[10][12]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10][11][12] Longer incubation times (up to 24 hours) may be required depending on the reactivity of the components.[11]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[13]

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and byproducts using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[12][15][] The choice of purification method will depend on the size and properties of the final conjugate.

Boc Deprotection

The Boc group is stable under the conditions of the NHS ester reaction. To deprotect the terminal amine for subsequent modifications, mild acidic conditions are used.[4][]

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

Visualizations

Reaction_Workflow Reaction Workflow: this compound with NHS Ester cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_postsynthesis Post-Reaction Reactant1 This compound in Buffer/Solvent Reaction Mix and React (pH 7.0-9.0, RT or 4°C) Reactant1->Reaction Add to Reactant2 NHS Ester in Anhydrous Solvent Reactant2->Reaction reaction mix Quench Quench Reaction (Optional) Reaction->Quench Proceed to Purify Purification (Chromatography/Dialysis) Quench->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Signaling_Pathway Chemical Transformation Amine R1-NH2 (this compound) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHS_Ester R2-CO-NHS (NHS Ester) NHS_Ester->Intermediate Amide_Bond R1-NH-CO-R2 (Stable Amide Bond) Intermediate->Amide_Bond Elimination NHS_Leaving_Group NHS (Leaving Group) Intermediate->NHS_Leaving_Group

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection of NH2-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules for drug delivery and bioconjugation.[1][2] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection due to its strong acidity and volatility, which simplifies product isolation.[1][3]

These application notes provide a detailed protocol for the deprotection of the Boc group from NH2-PEG2-CH2-Boc, a heterobifunctional linker containing a Boc-protected amine and a free amine, connected by a polyethylene (B3416737) glycol (PEG) spacer. The resulting deprotected product, a diamine-PEG linker, is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[4][5]

Chemical Reaction and Mechanism

The deprotection of the Boc group with TFA proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][6]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][6]

  • Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][6]

It is important to conduct this reaction in a well-ventilated fume hood as it generates carbon dioxide gas and involves the use of a corrosive acid.[3][6]

Experimental Workflow

The overall experimental workflow for the Boc deprotection of this compound is depicted below.

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Analysis A Dissolve this compound in DCM B Add TFA Solution A->B C Stir at Room Temperature B->C D Remove Volatiles in vacuo C->D Reaction Monitoring (TLC/LC-MS) E Precipitate with Cold Diethyl Ether D->E F Isolate Product (Filtration/Centrifugation) E->F G Characterize Product (NMR, LC-MS) F->G

Caption: Experimental workflow for the Boc deprotection of this compound.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the TFA-mediated deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Apparatus for filtration or centrifugation

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 to 0.5 M.

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA). A common and effective condition is to use a 25-50% solution of TFA in DCM (v/v).[2][7] For example, for a 50% solution, add an equal volume of TFA to the DCM solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored. For many substrates, the reaction is complete within 30 minutes to 2 hours.[2][7]

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8] On a TLC plate, the deprotected product will have a lower Rf value than the starting material due to its increased polarity. For LC-MS analysis, the disappearance of the starting material's mass peak and the appearance of the product's mass peak indicate reaction completion.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the resulting residue can be co-evaporated with toluene (B28343) or DCM several times.[8]

    • The crude product, which is the TFA salt of the deprotected amine, can be precipitated by adding cold diethyl ether to the residue.[1][9]

    • Isolate the precipitated product by filtration or centrifugation.

    • Wash the isolated solid with cold diethyl ether to remove any remaining soluble impurities.

    • Dry the final product under vacuum.

Neutralization (Optional):

If the free amine is required for subsequent steps, the TFA salt can be neutralized.

  • Dissolve the TFA salt in a suitable organic solvent.

  • Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3).[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free diamine.

Quantitative Data Summary

The following table summarizes typical reaction conditions for TFA-mediated Boc deprotection of amines, providing a baseline for the deprotection of this compound.

ParameterValueRemarksReferences
Substrate Concentration 0.1 - 0.5 MA common concentration range for solution-phase deprotection.[1]
TFA Concentration 20% - 50% (v/v) in DCM25% is a common starting point. Higher concentrations can lead to faster reactions but may increase side products for sensitive substrates.[1][10]
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature.[2]
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored to determine the optimal time.[2][7]
Typical Yield >90%High yields are generally expected for this type of reaction.[11]
Purity HighThe product is typically obtained in high purity after precipitation.[1]

Reaction Mechanism Diagram

The mechanism of TFA-mediated Boc deprotection is illustrated below.

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient TFA concentration or reaction time.Increase the concentration of TFA (e.g., from 25% to 50%) or extend the reaction time. Monitor by TLC or LC-MS.[8]
Poor solubility of the starting material.Ensure complete dissolution in DCM before adding TFA. If solubility is an issue, a different solvent system may be required.
Formation of Side Products The tert-butyl cation generated can alkylate electron-rich functional groups.While less of a concern for this compound, for more complex molecules, scavengers like triisopropylsilane (B1312306) (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[1]
Product is an Oil/Gummy Solid TFA salts can sometimes be difficult to solidify.Ensure all solvent is removed. Try different precipitation solvents or triturate the oil with fresh cold diethyl ether. Lyophilization can also be an option.
Difficulty Removing Residual TFA TFA is high-boiling and can be persistent.Co-evaporate with a non-polar solvent like toluene multiple times.[8] For subsequent reactions sensitive to acid, neutralization is recommended.

Conclusion

The Boc deprotection of this compound using trifluoroacetic acid is a robust and efficient method for generating the corresponding diamine. The protocol provided, along with the quantitative data and troubleshooting guide, offers a comprehensive resource for researchers in the field of drug development and bioconjugation. Careful monitoring and appropriate work-up procedures are key to obtaining a high yield of the pure product.

References

Application Notes and Protocols for NH2-PEG2-CH2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-CH2-Boc is a hydrophilic linker utilized in solid-phase peptide synthesis (SPPS) to introduce a short polyethylene (B3416737) glycol (PEG) spacer into peptide sequences. The incorporation of a PEG moiety can enhance the solubility and pharmacokinetic properties of the final peptide product.[1] This linker is particularly suited for Boc (tert-butyloxycarbonyl) protection strategies. The primary amine allows for attachment to a solid support, while the Boc-protected amine serves as the starting point for peptide chain elongation. This document provides detailed protocols and application notes for the effective use of this compound in SPPS.

Key Applications

The use of the this compound linker in SPPS is advantageous for several applications:

  • Improved Solubility: The hydrophilic nature of the PEG spacer can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[2]

  • Enhanced Pharmacokinetics: PEGylation is a well-established method to increase the in vivo half-life of therapeutic peptides by reducing renal clearance and enzymatic degradation.[3]

  • Spacer for Conjugation: The PEG linker can act as a flexible spacer, distancing a conjugated molecule (e.g., a drug or a dye) from the peptide to minimize steric hindrance and preserve biological activity.

  • PROTAC Synthesis: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG unit connects the target protein binder and the E3 ligase ligand.

Experimental Protocols

The following protocols are generalized for the use of this compound in manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Attachment of this compound to Merrifield Resin

This protocol describes the covalent attachment of the primary amine of the linker to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour in a reaction vessel.

  • Wash the resin three times with DMF (10 mL each).

  • Dissolve this compound (3 equivalents relative to resin substitution) and DIPEA (3 equivalents) in DMF (10 mL).

  • Add the solution to the swollen resin.

  • Agitate the mixture at 40-50°C for 16-24 hours.

  • Filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the linker on the resin using a quantitative method such as the picric acid test or by weight gain.

Boc Deprotection of the Linker

This step removes the Boc protecting group from the terminal amine of the linker, preparing it for the coupling of the first amino acid.

Materials:

  • This compound-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the resin in DCM (10 mL/g) for 30 minutes.

  • Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes with gentle agitation.[4]

  • Filter the resin and wash with DCM (3 x 10 mL).

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIPEA in DCM (v/v) for 10 minutes (repeat twice).[5]

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • The resin is now ready for the coupling of the first Boc-protected amino acid.

Peptide Chain Elongation (General Cycle)

This section outlines the repetitive steps of amino acid coupling and Boc deprotection.

Materials:

  • Resin with deprotected amine-PEG linker

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

a. Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

b. Deprotection:

  • Follow the Boc deprotection protocol outlined in section 2.

Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.

Cleavage of the Peptide from the Resin

This final step cleaves the peptide from the solid support and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

Example Cleavage Cocktail (Reagent K): [6]

  • TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5 v/v/w/v/v)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Quantitative Data Summary

The following table provides a general overview of expected quantitative outcomes. Actual results will vary depending on the specific peptide sequence, scale, and instrumentation.

ParameterTypical ValueNotes
Linker Loading on Resin 0.3 - 0.8 mmol/gDependent on the initial substitution of the Merrifield resin and the efficiency of the attachment reaction.
Coupling Efficiency per Cycle > 99%Monitored by qualitative tests (e.g., Kaiser test). Lower efficiency can lead to significant deletion-sequence impurities.
Overall Crude Peptide Yield 10 - 40%Highly dependent on the length and sequence of the peptide.[3] Purification is typically required.
Crude Peptide Purity 50 - 80%Dependent on coupling efficiency and side reactions. Purification by HPLC is necessary for most applications.[5]

Visualizations

Workflow for SPPS using this compound

spss_workflow start Start: Merrifield Resin linker_attachment 1. Linker Attachment (this compound, DIPEA, DMF) start->linker_attachment boc_deprotection_linker 2. Boc Deprotection (50% TFA in DCM) linker_attachment->boc_deprotection_linker neutralization_linker Neutralization (10% DIPEA in DCM) boc_deprotection_linker->neutralization_linker coupling 3. Amino Acid Coupling (Boc-AA, HBTU, DIPEA, DMF) neutralization_linker->coupling boc_deprotection_peptide 4. Boc Deprotection (50% TFA in DCM) coupling->boc_deprotection_peptide neutralization_peptide Neutralization (10% DIPEA in DCM) boc_deprotection_peptide->neutralization_peptide elongation Repeat Steps 3 & 4 (Peptide Elongation) neutralization_peptide->elongation elongation->coupling Next Amino Acid cleavage 5. Cleavage & Deprotection (TFA, Scavengers) elongation->cleavage Final Amino Acid precipitation 6. Precipitation (Cold Ether) cleavage->precipitation purification 7. Purification (HPLC) precipitation->purification final_peptide Final PEGylated Peptide purification->final_peptide

Caption: General workflow for solid-phase peptide synthesis using the this compound linker.

Boc Protection Strategy Logic

boc_strategy resin Resin-PEG-NH-Boc deprotection Acid Treatment (e.g., 50% TFA/DCM) resin->deprotection deprotected_resin Resin-PEG-NH3+ TFA- deprotection->deprotected_resin neutralization Base Treatment (e.g., 10% DIPEA/DCM) deprotected_resin->neutralization free_amine Resin-PEG-NH2 neutralization->free_amine coupling Couple next Boc-Amino Acid free_amine->coupling coupling->resin Elongated Peptide

Caption: The cyclical logic of the Boc deprotection and neutralization steps in SPPS.

References

Application Notes and Protocols for the Bioconjugation of NH2-PEG2-CH2-Boc to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of small molecules. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity.[1] A key component in this process is the linker used to connect the PEG to the small molecule. Heterobifunctional linkers, such as NH2-PEG2-CH2-Boc, offer a versatile platform for controlled, multi-step bioconjugation.

This linker possesses a free primary amine (NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a two-unit PEG spacer. The free amine allows for immediate conjugation to a small molecule, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for subsequent modifications.[2][3] This sequential reactivity is crucial for the synthesis of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

These application notes provide detailed protocols for the conjugation of this compound to small molecules bearing common functional groups, the subsequent deprotection of the Boc group, and methods for purification and characterization of the resulting conjugates.

Materials and Methods

Materials
  • This compound (Purity: ≥98.0%)[6][7]

  • Small molecule containing a carboxylic acid or N-hydroxysuccinimide (NHS) ester

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Experimental Workflows

The overall workflow for the bioconjugation of this compound to a small molecule and subsequent deprotection is depicted below.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification & Analysis start Small Molecule (with COOH or NHS-ester) + this compound process1 EDC/NHS Coupling (for COOH) or Direct Reaction (for NHS-ester) start->process1 result1 Small Molecule-PEG2-CH2-NH-Boc process1->result1 process2 TFA/DCM Treatment result1->process2 result2 Small Molecule-PEG2-CH2-NH2 process2->result2 process3 RP-HPLC Purification result2->process3 result3 Purified Conjugate process3->result3 analysis Mass Spec & NMR Characterization result3->analysis

Caption: General experimental workflow for bioconjugation and deprotection.

Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule via EDC/NHS Coupling

This protocol describes the activation of a carboxylic acid on a small molecule with EDC and NHS to form an amine-reactive NHS ester, which then reacts with the primary amine of the PEG linker.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing small molecule (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes. The activation is most efficient at a pH of 4.5-6.0.[8]

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (1.5 equivalents) in the same anhydrous solvent.

    • Add the solution of the activated small molecule to the this compound solution.

    • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

    • Stir the reaction mixture at room temperature for 3-24 hours.[9]

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by flash chromatography or preparative RP-HPLC.

Protocol 2: Conjugation of this compound to an NHS Ester-Containing Small Molecule

This protocol is a more direct approach where the PEG linker reacts with a pre-activated small molecule.

  • Conjugation Reaction:

    • Dissolve the NHS ester-containing small molecule (1 equivalent) in an anhydrous solvent (e.g., DMF or DMSO).

    • Dissolve this compound (1.2 equivalents) in the same solvent.

    • Add the this compound solution to the small molecule solution.

    • The reaction is typically efficient at a pH of 7-9.[9]

    • Stir the reaction mixture at room temperature for 3-24 hours.[2]

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, the product can be purified directly by preparative RP-HPLC.

Protocol 3: Boc Deprotection of the PEGylated Small Molecule

This protocol removes the Boc protecting group to reveal a free primary amine for further functionalization.

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEGylated small molecule in DCM.

    • Add an excess of TFA (e.g., a solution of 20-50% TFA in DCM).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[10]

  • Work-up:

    • Remove the solvent and excess TFA in vacuo.

    • The resulting product is often obtained as a TFA salt and can be used directly in the next step or purified by RP-HPLC.

Quantitative Data

The following tables summarize representative reaction conditions and expected outcomes for the described protocols. Please note that optimal conditions may vary depending on the specific small molecule.

Table 1: Representative Conditions for EDC/NHS Coupling

ParameterConditionReference
Small Molecule:Linker Ratio1 : 1.5[11]
EDC:NHS:Carboxylic Acid Ratio1.2 : 1.2 : 1[8]
SolventAnhydrous DMF or DCM[11]
Activation pH4.5 - 6.0[8]
Conjugation pH7.2 - 8.0[8]
TemperatureRoom Temperature[9]
Reaction Time3 - 24 hours[9]
Expected Yield60 - 90%General expectation
Expected Purity (post-HPLC)>95%[]

Table 2: Representative Conditions for Boc Deprotection

ParameterConditionReference
Reagent20-50% TFA in DCM[13]
TemperatureRoom Temperature[10]
Reaction Time30 minutes - 2 hours[10]
Expected Yield>95% (often quantitative)[10]
Expected Purity (post-HPLC)>95%[]

Purification and Characterization

Purification of the PEGylated small molecules is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[] The success of the conjugation and deprotection steps should be confirmed by mass spectrometry, which will show the expected increase in molecular weight corresponding to the addition of the PEG linker and the decrease in mass upon removal of the Boc group.[14] Further structural confirmation can be obtained by ¹H NMR spectroscopy.[1]

Signaling Pathways and Logical Relationships

The strategic use of the Boc protecting group allows for a controlled, sequential synthesis. The following diagram illustrates this logical relationship.

G cluster_0 Initial State cluster_1 Conjugation cluster_2 Deprotection cluster_3 Further Functionalization SM_COOH Small Molecule (with COOH) Conjugate_Boc Small Molecule-PEG2-CH2-NH-Boc SM_COOH->Conjugate_Boc EDC/NHS Linker This compound Linker->Conjugate_Boc Conjugate_NH2 Small Molecule-PEG2-CH2-NH2 Conjugate_Boc->Conjugate_NH2 TFA Final_Product Final Bioconjugate Conjugate_NH2->Final_Product Coupling to another molecule

Caption: Logical flow of sequential bioconjugation using a Boc-protected linker.

References

Application Notes and Protocols for PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to target and degrade specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

While the selection of high-affinity ligands for the POI and the E3 ligase is crucial, the linker is far from being a passive spacer. The length, composition, rigidity, and attachment points of the linker play a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][] An optimized linker is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[2] Linker modifications can significantly impact cell permeability, solubility, and metabolic stability, all of which are critical for the development of effective therapeutic agents.[2] Therefore, a systematic approach to linker optimization is a cornerstone of any successful PROTAC development program.

Logical Workflow for PROTAC Linker Optimization

The optimization of a PROTAC linker is an iterative process that involves design, synthesis, and comprehensive evaluation. The goal is to identify a linker that facilitates potent and selective protein degradation while maintaining favorable drug-like properties. The following workflow outlines the key steps in this process.

PROTAC Linker Optimization Workflow cluster_0 Design & Synthesis cluster_1 Primary Cellular Screening cluster_2 In-depth Cellular Characterization cluster_3 Biophysical Validation cluster_4 Analysis & Iteration A Initial PROTAC Design (POI & E3 Ligands) B Synthesize Linker Library (Vary Length, Composition, etc.) A->B C Western Blot for Protein Degradation (DC50 & Dmax) B->C D Cellular Target Engagement (e.g., NanoBRET, CETSA) C->D E Cell Permeability Assays (e.g., PAMPA) C->E F Ternary Complex Formation (SPR, ITC, BLI) D->F H Data Analysis & Lead Identification E->H G Determine Cooperativity (α) F->G G->H I Further Optimization (Attachment Point, Rigidity) H->I Iterate I->B

A typical experimental workflow for optimizing PROTAC linker properties.[7]

Quantitative Data on PROTAC Linker Optimization

The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC efficacy. These tables are intended to provide general guidelines, as the optimal linker is highly dependent on the specific POI and E3 ligase pair.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[4][8]
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
For TBK1 degradation, a minimum linker length of 12 atoms was required to observe any activity, with a 21-atom linker demonstrating the highest potency.[3][4]
Table 3: Impact of Linker Composition on VHL PROTAC Cell Permeability
PROTACLinker CompositioncLogPPermeability (PAMPA, 10⁻⁶ cm/s)
1 Flexible Alkyl/Ether 7.6 10.0
3Amide-containing5.00.4
5Propargyl Ether6.03.3
8 Piperidine-containing 5.4 11.0
9Amide-containing3.50.2
This table illustrates how linker composition affects physicochemical properties and cell permeability. Flexible and more lipophilic linkers, or those containing motifs like piperidine, can enhance permeability.[9][10]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments in the linker optimization workflow.

Protocol 1: Western Blot for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[11]

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a panel of PROTACs.

Materials:

  • Cell line expressing the protein of interest (POI).

  • PROTAC compounds dissolved in DMSO.

  • Complete cell culture medium.

  • 6-well plates.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes, transfer buffer, and transfer system.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[12]

    • Prepare serial dilutions of the PROTACs in complete cell culture medium.

    • Treat cells with increasing concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 16-24 hours). Include a vehicle control (DMSO).[12]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[13]

    • Lyse the cells by adding ice-cold RIPA buffer to each well.[13]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to each lysate and heat at 95°C for 5-10 minutes.[12]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.[13]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[14]

    • Wash the membrane three times with TBST.[14]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.[14]

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.[12]

    • Capture the signal using an imaging system.[12]

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.[12]

    • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique that provides real-time kinetics and affinity data for both binary and ternary complex formation, allowing for the calculation of cooperativity.[15][16]

Objective: To determine the binding affinities (KD) of binary (PROTAC-E3, PROTAC-POI) and ternary (POI-PROTAC-E3) complexes and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein capture).

  • Purified, biotinylated E3 ligase complex (e.g., VCB).

  • Purified POI.

  • PROTAC of interest.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • E3 Ligase Immobilization:

    • Activate the streptavidin (SA) sensor chip surface.

    • Immobilize the biotinylated E3 ligase onto the sensor surface to a desired response unit (RU) level.[17]

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD_binary).[18]

  • Ternary Complex Binding Analysis:

    • Prepare a series of samples containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.[18]

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

    • Monitor the association and dissociation of the ternary complex.

    • Fit the data to determine the kinetic parameters and the equilibrium dissociation constant for the ternary complex (KD_ternary).[18]

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity: α = KD_binary / KD_ternary .[18]

    • An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner.

    • An α < 1 indicates negative cooperativity.

    • An α = 1 indicates no cooperativity.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC is considered the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.[19][20]

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • ITC instrument.

  • Purified POI.

  • Purified E3 ligase complex.

  • PROTAC of interest.

  • Dialysis buffer (ensure all components are in the same buffer).[19]

Methodology:

  • Determining Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Place the E3 ligase solution in the ITC cell and the PROTAC solution (at 10-20x higher concentration) in the injection syringe. Perform the titration and analyze the data using a one-site binding model to determine KD1.[19]

    • PROTAC to POI (KD2): Similarly, titrate the PROTAC into the POI solution to determine KD2.[19]

  • Determining Ternary Binding Affinity:

    • Place a solution of the E3 ligase pre-saturated with an excess of the POI in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex solution.

    • Analyze the data to determine the apparent KD for ternary complex formation (KD_ternary).[19]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the determined KD values: α = KD1 / KD_ternary .[19]

Protocol 4: NanoBRET™ Assay for Cellular Target Engagement & Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify PROTAC binding to its target and the formation of the ternary complex within a physiological environment.[21][22]

Objective: To measure intracellular target engagement and PROTAC-induced ternary complex formation in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmids for expressing NanoLuc® fusion proteins (e.g., POI-NanoLuc®) and HaloTag® fusion proteins (e.g., HaloTag®-E3 ligase).

  • Transfection reagent.

  • NanoBRET™ Nano-Glo® substrate and fluorescent HaloTag® ligand.

  • PROTAC compounds.

  • White, 96-well assay plates.

  • Luminometer capable of measuring BRET signals.

Methodology for Ternary Complex Formation:

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[21]

    • Seed the transfected cells into 96-well plates.

  • Labeling and Treatment:

    • Label the HaloTag®-E3 ligase fusion protein by adding the fluorescent HaloTag® ligand to the cells and incubating.

    • Add the NanoBRET™ Nano-Glo® substrate.

    • Treat the cells with a serial dilution of the PROTAC compound.

  • BRET Measurement:

    • Measure the donor (NanoLuc®) and acceptor (fluorescent ligand) emissions using a BRET-capable plate reader.

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

  • Data Analysis:

    • An increase in the BRET ratio upon PROTAC addition indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.[21]

    • Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.

Logical Relationships in PROTAC Linker Design

The properties of the linker are interconnected and collectively determine the overall efficacy of the PROTAC. Optimizing one parameter may influence another, requiring a holistic approach to design.

Linker Design Logic cluster_props Linker Properties cluster_outcomes Key Outcomes cluster_final Final Efficacy Length Length Ternary Ternary Complex Stability & Cooperativity Length->Ternary PhysChem Physicochemical Properties (Solubility, Permeability) Length->PhysChem Composition Composition (e.g., PEG, Alkyl, Rigid) Composition->PhysChem Flexibility Flexibility Flexibility->Ternary Attachment Attachment Point Attachment->Ternary Degradation Protein Degradation (DC50, Dmax) Ternary->Degradation PhysChem->Degradation

The logical relationship between linker properties and overall PROTAC efficacy.[7]

PROTAC Linker Synthesis Strategies

The empirical optimization of PROTAC linkers often necessitates the synthesis of libraries of compounds with varied linker properties.[3] Efficient synthetic strategies are crucial for accelerating this process.

  • Traditional Amide Coupling: This is a robust and widely used method. It often involves preparing an E3 ligase ligand functionalized with a linker that terminates in a carboxylic acid. This intermediate is then activated and coupled to a POI ligand containing a free amine group.[23]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction. This "click chemistry" approach allows for the rapid and convergent synthesis of PROTAC libraries by reacting a POI ligand functionalized with an alkyne with an E3 ligase ligand functionalized with an azide.[3][23] This method is particularly useful for creating diverse libraries with variations in linker length, composition, and attachment points.[]

By systematically applying this experimental guide, researchers can efficiently navigate the complexities of PROTAC linker optimization to develop potent and selective protein degraders with improved therapeutic potential.

References

Application Notes and Protocols for Protein Labeling with Amine-PEG2-Boc Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in bioconjugation, enabling the precise connection of biomolecules to other entities such as therapeutic agents, imaging labels, or functionalized surfaces. The NH2-PEG2-CH2-Boc linker, and its related family of Boc-protected amine-PEG reagents, offers a versatile platform for protein modification. These linkers feature a terminal primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a subsequent step for further functionalization.

The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[1][] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, often leading to a longer circulation half-life and reduced immunogenicity.[3][4][][]

These linkers are particularly crucial in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7][8] In PROTACs, the linker plays a critical role in bridging a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest via the ubiquitin-proteasome pathway.[9][10]

This document provides detailed protocols for the labeling of proteins using a representative Boc-protected amine-PEG-acid linker, methods for characterization of the conjugate, and an overview of its application in targeted protein degradation.

Chemical Structure and Properties

The general structure of the Boc-NH-PEG2-linker family allows for a two-step conjugation strategy. The Boc group serves as a temporary shield for one amine, preventing unwanted side reactions.[11] This protecting group can be efficiently removed under mild acidic conditions to reveal a primary amine ready for subsequent conjugation.

  • Structure: Boc-NH-(CH2CH2O)2-CH2-COOH (A representative Boc-protected amine-PEG-acid linker)

  • Molecular Weight: (Varies by specific structure, e.g., ~277.31 g/mol for Boc-NH-PEG2-CH2CH2COOH)

  • Properties: The PEG spacer imparts hydrophilicity, which can improve the solubility of hydrophobic molecules in aqueous solutions.[1]

Quantitative Data Summary

The efficiency of protein labeling is influenced by several factors, including the molar ratio of the linker to the protein, pH, temperature, and reaction time.[3] It is crucial to optimize these parameters for each specific protein. Below are tables summarizing typical reaction conditions and expected outcomes for protein conjugation.

Table 1: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the PEG linker's carboxylic acid.
Conjugation pH 7.2 - 8.5Balances the reactivity of primary amines with the stability of the NHS ester.
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[12][13]
Molar Excess of Linker 5 to 20-foldMolar excess of the activated PEG linker over the protein; requires empirical optimization.[12]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.
Reaction Time 1 - 4 hoursLonger incubation times may be needed at lower temperatures.
Quenching Reagent 20-50 mM Tris or GlycineAdded to stop the reaction by hydrolyzing unreacted NHS esters.

Table 2: Example Characterization Data for a PEGylated Antibody

Characterization MethodUnmodified AntibodyPEGylated AntibodyNotes
SDS-PAGE Single band at ~150 kDaBand shift to ~155-160 kDaThe increase in molecular weight corresponds to the attached PEG linkers.
SEC-HPLC Retention time of 10.5 minRetention time of 10.2 minThe larger hydrodynamic radius of the PEGylated antibody leads to earlier elution.
MALDI-TOF MS Peak at 149,850 DaPeaks at 150,127 Da, 150,404 Da, etc.Confirms the covalent attachment and shows the distribution of PEGylated species.
Labeling Efficiency N/A2-4 PEGs per antibodyDetermined by the molar excess of the linker and reaction conditions.
Binding Affinity (SPR) K_D = 1.2 nMK_D = 1.5 nMDemonstrates minimal impact on the protein's biological activity.

Experimental Protocols

The following protocols describe a two-stage process for labeling a protein. First, the carboxylic acid of the Boc-NH-PEG2-COOH linker is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. Second, the activated linker is conjugated to the primary amines (e.g., lysine (B10760008) residues or the N-terminus) of the target protein.

Protocol 1: Activation of Boc-NH-PEG2-COOH to an NHS Ester

This step should be performed immediately before the conjugation reaction as the NHS ester is susceptible to hydrolysis.[13]

Materials:

  • Boc-NH-PEG2-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve Boc-NH-PEG2-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature. The activated Boc-NH-PEG2-NHS ester is now ready for immediate use.

Protocol 2: Conjugation of Activated PEG Linker to a Protein

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated Boc-NH-PEG2-NHS ester solution (from Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

  • Add the desired molar excess (e.g., 10-fold) of the activated Boc-NH-PEG2-NHS ester solution to the protein solution. The volume of organic solvent should not exceed 10% of the total reaction volume.[12][13]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the PEGylated protein from unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 3: Boc Deprotection (Optional)

This step is performed if the newly introduced amine is to be used for subsequent conjugation.

Materials:

  • Purified Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system

Procedure:

  • For reactions in organic solvent, dissolve the conjugate in DCM. Add TFA to a final concentration of 20-50% (v/v).

  • For aqueous systems, use a solution of 50-95% TFA in water.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the TFA and solvent under a stream of nitrogen or by lyophilization.

  • Immediately purify the deprotected protein conjugate using SEC or dialysis into the desired buffer to remove residual acid and byproducts.

Mandatory Visualizations

Chemical Reaction Scheme

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Deprotection (Optional) Linker Boc-NH-PEG2-COOH EDC_NHS + EDC, Sulfo-NHS (pH 4.5-6.0) Linker->EDC_NHS NHS_Ester Boc-NH-PEG2-NHS Activated_Linker_Copy Boc-NH-PEG2-NHS EDC_NHS->NHS_Ester Protein Protein-NH2 Reaction_Conditions + Protein-NH2 (pH 7.2-8.5) Protein->Reaction_Conditions Conjugate Protein-NH-CO-PEG2-NH-Boc Protected_Conjugate Protein-NH-CO-PEG2-NH-Boc Activated_Linker_Copy->Reaction_Conditions Reaction_Conditions->Conjugate TFA + Trifluoroacetic Acid (TFA) Protected_Conjugate->TFA Deprotected_Conjugate Protein-NH-CO-PEG2-NH2 TFA->Deprotected_Conjugate

Caption: Workflow for two-stage protein labeling with a Boc-NH-PEG2-COOH linker.

Experimental Workflow

G start Start: Purified Protein & Boc-NH-PEG2-COOH activation 1. Activate Linker (EDC/Sulfo-NHS) start->activation conjugation 2. Conjugate to Protein (pH 7.2-8.5) activation->conjugation quenching 3. Quench Reaction (Tris or Glycine) conjugation->quenching purification1 4. Purify Conjugate (SEC / Dialysis) quenching->purification1 characterization 5. Characterize Conjugate (SDS-PAGE, MS, HPLC) purification1->characterization deprotection 6. Boc Deprotection (Optional) (TFA) characterization->deprotection end End: Characterized, Labeled Protein characterization->end If deprotection is not needed purification2 7. Final Purification deprotection->purification2 purification2->end

Caption: Step-by-step experimental workflow for protein labeling and characterization.

PROTAC Signaling Pathway

G cluster_0 Ternary Complex Formation POI Protein of Interest (POI) POI_bound Protein of Interest E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC PROTAC (Warhead-Linker-Ligand) PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb Poly-ubiquitination POI_bound->PolyUb E3_bound->PolyUb E2 Ligase PROTAC_bound->E3_bound Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

References

Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and modulate physicochemical properties.[4][5][6]

These application notes provide a comprehensive guide to the development of cell-permeable PROTACs featuring PEG linkers, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI.[2] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[2] The PROTAC is then released to engage in further catalytic cycles of degradation.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-PEG Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI:PROTAC:E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development of a cell-permeable PROTAC with a PEG linker involves a systematic workflow encompassing design, synthesis, and comprehensive evaluation of its biological activity.

PROTAC_Workflow Design 1. PROTAC Design - Selection of POI and E3 Ligands - Choice of PEG Linker Length and Attachment Points Synthesis 2. Chemical Synthesis - Conjugation of Ligands to PEG Linker Design->Synthesis Purification 3. Purification and Characterization - HPLC, LC-MS, NMR Synthesis->Purification Permeability 4. Cell Permeability Assessment - PAMPA, Caco-2 Assays Purification->Permeability Degradation 5. In-Cell Degradation Assays - Western Blot, HiBiT/NanoLuc Permeability->Degradation Optimization 6. Structure-Activity Relationship (SAR) - Optimization of Linker and Ligands Degradation->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key quantitative parameters. A systematic comparison of these metrics is crucial for lead optimization.

Table 1: Comparative Analysis of Hypothetical PROTACs with Varying PEG Linker Lengths

PROTAC IDPEG Linker (n units)Molecular Weight (Da)cLogPDC50 (nM)Dmax (%)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-A28503.550901.50.8
PROTAC-B49383.125951.20.6
PROTAC-C811142.375800.80.3
PROTAC-D1212901.5200650.50.1

Note: Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a PEG Linker

This protocol describes a representative two-step synthesis for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEGn-NH2).

Materials:

  • POI ligand with a suitable functional group (e.g., amine)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-NH2)

  • Coupling reagents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • First Coupling Reaction: a. Dissolve the POI ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.

  • Second Coupling Reaction: a. Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). c. Stir the reaction at room temperature overnight, monitoring by LC-MS. d. Purify the final PROTAC molecule by preparative HPLC. e. Characterize the purified PROTAC by LC-MS and ¹H NMR.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.[9][10]

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (high and low permeability)

  • DMSO

  • Plate reader for UV-Vis absorbance or fluorescence measurement

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • Dilute the stock solution in PBS to the final desired concentration (typically with <1% DMSO). This is the donor solution.

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Assemble the PAMPA plate sandwich (donor plate, filter plate, acceptor plate).

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_A / (Area * time)) * ln(1 - [C_A] / [C_D_initial])

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the filter.

    • time is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_D_initial] is the initial concentration in the donor well.

Protocol 3: Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a model for intestinal absorption.[10][11][12]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTACs and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test PROTAC (dissolved in HBSS) to the apical (A) or basolateral (B) chamber.

  • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • The efflux ratio (B-to-A Papp / A-to-B Papp) can be calculated to assess the potential for active efflux.

Protocol 4: Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

Materials:

  • Cell line expressing the POI

  • Test PROTAC and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.

Protocol 5: HiBiT/NanoLuc-Based Protein Degradation Assay

This is a sensitive, real-time, plate-based assay for quantifying protein degradation.[13]

Materials:

  • Cell line endogenously expressing the POI tagged with HiBiT

  • Nano-Glo® HiBiT Lytic Detection Reagent

  • Test PROTAC and vehicle control

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

  • Add the PROTAC at various concentrations to the wells.

  • Incubate for the desired time points.

  • At each time point, add the Nano-Glo® HiBiT Lytic Detection Reagent to the wells.

  • Incubate for a short period to allow for cell lysis and signal generation.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

The development of cell-permeable PROTACs with PEG linkers is a multifaceted process that requires careful consideration of the interplay between the linker, the ligands, and the target biology.[1] The strategic use of PEG linkers can significantly improve the physicochemical properties of PROTACs, leading to enhanced cell permeability and in vivo efficacy.[5][6] By employing the detailed protocols and systematic evaluation strategies outlined in these application notes, researchers can accelerate the design and optimization of novel protein degraders for therapeutic applications.

References

Application Notes and Protocols for Kinase Degradation Using NH2-PEG2-CH2-Boc-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker is a critical component, as its composition and length significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]

This document provides detailed application notes and protocols for the use of NH2-PEG2-CH2-Boc, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker, in the development of PROTACs for the targeted degradation of kinases. Kinases are a major class of drug targets, particularly in oncology, and their dysregulation is implicated in numerous diseases.[4] PROTAC-mediated degradation offers a promising alternative to traditional inhibition, with the potential to overcome drug resistance and address previously "undruggable" targets.[5]

This compound serves as a foundational building block for synthesizing PROTACs. The primary amine (NH2) allows for conjugation to a kinase-targeting ligand, while the Boc-protected amine provides a reactive site for coupling to an E3 ligase ligand following deprotection. The short PEG2 chain offers a balance of hydrophilicity and defined spatial separation between the two ligands.

Mechanism of Action

A PROTAC synthesized using the this compound linker operates by inducing the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

Data Presentation: Performance of PEG-Linked Kinase PROTACs

The length of the PEG linker is a crucial parameter in optimizing the degradation efficiency of a PROTAC. While specific data for PROTACs utilizing the exact this compound linker for kinase degradation is not extensively published in comparative studies, the following tables summarize representative data from studies on kinase and other protein degraders with varying PEG linker lengths. This data illustrates the typical quantitative parameters used to evaluate PROTAC performance and the impact of linker length.

Table 1: In Vitro Degradation of Bruton's Tyrosine Kinase (BTK) by a PEG-Linked PROTAC

PROTACLinker CompositionTarget KinaseCell LineDC50 (nM)Dmax (%)Reference
MT802PEG-basedBTKMOLM-14<1>95[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

This table presents data for the degradation of the bromodomain-containing protein 4 (BRD4) and serves as an example of how linker length can be optimized. A similar optimization strategy can be applied to kinase-targeting PROTACs.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in PROTAC-mediated kinase degradation and a typical experimental workflow for evaluating a novel kinase degrader.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Kinase PROTAC (this compound linker) TernaryComplex Target Kinase-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetKinase Target Kinase TargetKinase->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex PolyUbKinase Polyubiquitinated Kinase TernaryComplex->PolyUbKinase Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbKinase->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of kinase degradation by a PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis (using this compound) CellCulture 2. Cell Culture (Kinase-expressing cell line) Treatment 3. Cell Treatment (Varying PROTAC concentrations and time points) CellCulture->Treatment Lysis 4. Cell Lysis Treatment->Lysis ViabilityAssay 7. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay WesternBlot 5. Western Blot Analysis (Quantify kinase levels) Lysis->WesternBlot DataAnalysis 6. Data Analysis (Calculate DC50 and Dmax) WesternBlot->DataAnalysis Downstream 8. Downstream Functional Assays (e.g., phosphorylation analysis, gene expression) DataAnalysis->Downstream ViabilityAssay->Downstream

Caption: Experimental workflow for evaluating a kinase PROTAC.

Experimental Protocols

The following are generalized protocols for key experiments in the development and evaluation of kinase-targeting PROTACs synthesized with the this compound linker.

Protocol 1: Synthesis of a Kinase PROTAC

This protocol outlines a general two-step synthesis for conjugating a kinase inhibitor and an E3 ligase ligand using the this compound linker.

Step 1: Conjugation of Kinase Inhibitor to this compound

  • Materials:

    • Kinase inhibitor with a suitable reactive group (e.g., carboxylic acid, amine, or halide).

    • This compound linker.

    • Coupling reagents (e.g., HATU, HOBt, EDC).

    • Anhydrous solvent (e.g., DMF, DMSO).

    • Inert atmosphere (e.g., nitrogen or argon).

  • Procedure (for a kinase inhibitor with a carboxylic acid): a. Dissolve the kinase inhibitor in anhydrous DMF. b. Add coupling reagents (e.g., 1.2 equivalents of HATU and 2 equivalents of DIPEA) and stir for 15 minutes at room temperature. c. Add a solution of this compound (1.1 equivalents) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the product by flash column chromatography to obtain the kinase inhibitor-linker conjugate.

Step 2: Deprotection and Conjugation to E3 Ligase Ligand

  • Materials:

    • Kinase inhibitor-linker conjugate from Step 1.

    • Trifluoroacetic acid (TFA).

    • Dichloromethane (DCM).

    • E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid).

    • Coupling reagents and solvent as in Step 1.

  • Procedure: a. Dissolve the kinase inhibitor-linker conjugate in DCM. b. Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting group. c. Evaporate the solvent and TFA under reduced pressure. d. Dissolve the resulting amine intermediate and the E3 ligase ligand (e.g., pomalidomide (B1683931) with a carboxylic acid handle) in anhydrous DMF. e. Add coupling reagents as in Step 1b and stir the reaction at room temperature for 4-12 hours. f. Purify the final PROTAC product by preparative HPLC. g. Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis for Kinase Degradation

This protocol is used to quantify the degradation of the target kinase in cells treated with the PROTAC.

  • Cell Culture and Treatment: a. Plate a kinase-expressing cancer cell line (e.g., MOLM-14 for BTK) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the kinase PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.[3] e. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3] g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target kinase band intensity to the corresponding loading control band intensity. c. Calculate the percentage of remaining kinase relative to the vehicle-treated control. d. Plot the percentage of remaining kinase against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of kinase degradation on cell proliferation and viability.

  • Cell Plating: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of the kinase PROTAC. Include a vehicle control.

  • Incubation: a. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment: a. Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions. b. Read the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Normalize the readings to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs targeting kinases for degradation. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers in the field of targeted protein degradation. Successful development of a potent kinase degrader will depend on careful optimization of the linker length, the choice of E3 ligase ligand, and the specific kinase inhibitor. The experimental workflows outlined here provide a systematic approach to evaluating the efficacy and cellular effects of novel PROTAC molecules.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled PROTACs with NH2-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A typical PROTAC consists of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[2] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility.[3][4]

Fluorescent labeling of PROTACs provides a powerful tool for their development and biological characterization.[5] Fluorescently tagged PROTACs enable researchers to visualize cellular uptake, monitor target engagement, and quantify protein degradation in real-time using techniques such as fluorescence microscopy and flow cytometry.[6] This application note provides a detailed protocol for the synthesis and characterization of a fluorescently labeled PROTAC utilizing a bifunctional NH2-PEG2-CH2-Boc linker.

Materials and Reagents

Reagent/MaterialSupplierCat. No.Key Specifications
This compoundCommercially AvailableVariesPurity >95%
E3 Ligase Ligand (e.g., Pomalidomide-COOH)Commercially AvailableVariesPurity >98%
Target Protein Binder (e.g., Binder-NH2)Synthesized in-house or Custom SynthesisN/APurity >98%
Fluorescent Dye (e.g., FITC-NHS ester)Commercially AvailableVariesAmine-reactive
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercially AvailableVariesCoupling Agent
DIPEA (N,N-Diisopropylethylamine)Commercially AvailableVariesAnhydrous, >99.5%
Trifluoroacetic Acid (TFA)Commercially AvailableVariesReagent Grade, >99%
Dichloromethane (DCM)Commercially AvailableVariesAnhydrous
Dimethylformamide (DMF)Commercially AvailableVariesAnhydrous
Acetonitrile (ACN)Commercially AvailableVariesHPLC Grade
WaterCommercially AvailableVariesHPLC Grade
Reverse-Phase HPLC Column (e.g., C18)Commercially AvailableVariesPreparative and Analytical
Mass Spectrometer (e.g., LC-MS)N/AN/AFor reaction monitoring and product characterization
Fluorescence SpectrophotometerN/AN/AFor characterization of fluorescent properties

Experimental Protocols

This protocol outlines a four-step synthesis of a fluorescently labeled PROTAC. The workflow involves:

  • Conjugation of the E3 ligase ligand to the this compound linker.

  • Deprotection of the Boc group to reveal a primary amine.

  • Conjugation of the target protein binder to the deprotected linker.

  • Labeling of the PROTAC with a fluorescent dye.

Step 1: Conjugation of E3 Ligase Ligand to this compound Linker

This step involves forming an amide bond between the carboxylic acid of the E3 ligase ligand (e.g., Pomalidomide-COOH) and the primary amine of the this compound linker.

Protocol:

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane) to obtain the E3 Ligase-Linker-Boc conjugate.

  • Characterize the purified product by LC-MS and ¹H NMR.

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose a primary amine for conjugation to the target protein binder.

Protocol:

  • Dissolve the E3 Ligase-Linker-Boc conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting E3 Ligase-Linker-NH2 as a TFA salt can be used directly in the next step.

Step 3: Conjugation of Target Protein Binder

This step forms an amide bond between the newly exposed amine on the linker and a carboxylic acid on the target protein binder. If the binder has a reactive amine, the linker can be functionalized with a carboxylic acid. For this protocol, we assume the binder has a carboxylic acid group.

Protocol:

  • Dissolve the target protein binder-COOH (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Dissolve the E3 Ligase-Linker-NH2 TFA salt (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.

  • Add the linker solution to the activated target protein binder solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the crude PROTAC molecule by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and ¹H NMR.

Step 4: Fluorescent Labeling of the PROTAC

This final step attaches a fluorescent dye to the PROTAC. The position of labeling should be carefully chosen to minimize interference with the binding of the PROTAC to its targets. This protocol assumes the PROTAC has a suitable primary amine for labeling.

Protocol:

  • Dissolve the purified PROTAC (1.0 eq) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) or an organic solvent like DMF with DIPEA if the PROTAC is not water-soluble.

  • Dissolve the amine-reactive fluorescent dye (e.g., FITC-NHS ester, 1.5 eq) in anhydrous DMSO or DMF.

  • Add the dye solution to the PROTAC solution dropwise while stirring.

  • Protect the reaction from light and stir at room temperature for 4 hours or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Purify the fluorescently labeled PROTAC by preparative reverse-phase HPLC using a water/acetonitrile gradient.

  • Lyophilize the pure fractions to yield the final fluorescently labeled PROTAC.

  • Characterize the final product by LC-MS (to confirm mass) and fluorescence spectroscopy (to determine excitation/emission maxima and quantum yield).

Data Presentation

Table 1: Summary of Reagents for PROTAC Synthesis
ComponentMolecular Weight ( g/mol )Molar Equivalents (eq)Concentration
E3 Ligase Ligand-COOH~4001.00.1 M in DMF
This compound~2481.10.1 M in DMF
Target Protein Binder-COOH~5001.00.1 M in DMF
FITC-NHS Ester~5171.510 mg/mL in DMSO
HATU~3801.2N/A
DIPEA~1293.0-5.0N/A
TFA~114Excess50% in DCM
Table 2: Characterization of Synthesized Fluorescently Labeled PROTAC
AnalysisExpected Result
LC-MS
Purity>95% (by HPLC at 254 nm)
Calculated Mass [M+H]⁺Calculated mass of the final product
Observed Mass [M+H]⁺Observed mass should match the calculated mass ± 0.2 Da
Fluorescence Spectroscopy
Excitation Maximum (λex)~495 nm (for FITC)
Emission Maximum (λem)~520 nm (for FITC)
Quantum YieldTo be determined relative to a standard (e.g., Fluorescein)

Visualizations

Caption: Synthetic workflow for the fluorescently labeled PROTAC.

PROTAC_Mechanism PROTAC Fluorescent PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI polyubiquitinates Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of action of a fluorescently labeled PROTAC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mono-Boc Protection of Amino-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of mono-Boc protected PEG diamines, specifically focusing on structures like NH2-PEG2-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Boc protection of PEG diamines?

The main challenge in protecting symmetrical diamines is achieving selective mono-protection. Due to the similar reactivity of the two primary amine groups, the reaction can often result in a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[1][2] Maximizing the yield of the mono-protected species is crucial for subsequent applications in bioconjugation and drug development.[1]

Q2: What are the common methods to achieve selective mono-Boc protection?

Several strategies can be employed to favor mono-protection over di-protection:

  • In Situ Mono-protonation: This is a highly effective method where one of the amine groups is deactivated by protonation with an acid, making it less nucleophilic and therefore less likely to react with the Boc anhydride (B1165640).[1][3][4][5]

  • Slow Addition of Boc Anhydride: By adding the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) slowly to the reaction mixture, the instantaneous concentration of the protecting agent is kept low, which statistically favors the reaction at only one of the amine sites.[2]

  • Using an Excess of the Diamine: Employing a large excess of the PEG diamine can increase the probability of the Boc anhydride reacting with an unprotected molecule rather than the already mono-protected one. However, this method is often not cost-effective for valuable or complex diamines.[2]

  • Flow Chemistry: Microreactor technology allows for precise control over stoichiometry and reaction time, which can be optimized to maximize the yield of the mono-protected product.[6]

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the reaction's success. Alcoholic solvents like methanol (B129727) have been shown to significantly increase the reaction rate of Boc protection, even without a base.[7] A study demonstrated a 70-fold increase in reaction rate when switching from chloroform (B151607) (CDCl₃) to methanol (CD₃OD).[7] For some starting materials with poor solubility in common organic solvents, aqueous conditions with a base like sodium hydroxide (B78521) can be a viable option.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Mono-Boc Protected Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or low reactivity of the amine.

  • Suboptimal Stoichiometry: An incorrect ratio of diamine to (Boc)₂O can lead to a mixture of products and unreacted starting material.

  • Product Loss During Workup: The mono-protected product might be lost during extraction or purification steps, especially if it has some water solubility.

Suggested Solutions:

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) to track the consumption of the starting material and the formation of the product.[7]

  • Optimize Reaction Time and Temperature: For less reactive amines, consider increasing the reaction temperature to 40-55°C or extending the reaction time.[7]

  • Adjust Stoichiometry: For the in situ mono-protonation method, use a 1:1 molar ratio of the diamine to the acid source and (Boc)₂O. In flow chemistry, a slight excess of the diamine (e.g., 0.8 equivalents of (Boc)₂O) has been shown to maximize the mono-protected product yield.[6]

  • Refine Workup Procedure: For water-soluble products, consider alternative purification methods like solid-phase extraction or using a specialized resin.[7] Ensure proper pH adjustment during aqueous workup to maximize the recovery of the product in the organic phase.

Issue 2: High Formation of the Di-Boc Protected Byproduct

Possible Causes:

  • High Concentration of (Boc)₂O: Rapid addition of the Boc anhydride leads to localized high concentrations, increasing the likelihood of both amine groups reacting.

  • Equivalency of Amine Groups: In the absence of a strategy to differentiate the two amine groups, the formation of the di-protected product is statistically probable.

Suggested Solutions:

  • Implement Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture over an extended period.[2]

  • Utilize the In Situ Mono-protonation Method: This is a highly effective way to prevent di-protection. By adding one equivalent of an acid source (e.g., HCl gas, chlorotrimethylsilane), one amine group is protonated and effectively "protected" from reacting with the Boc anhydride.[1][3][4][5]

  • Optimize Stoichiometry: Carefully control the amount of (Boc)₂O used. For some systems, using slightly less than one equivalent can minimize the formation of the di-protected product.

Quantitative Data Summary

The following tables summarize reported yields for the mono-Boc protection of various diamines under different conditions.

Table 1: Yields of Mono-Boc Protected Diamines using the In Situ Mono-protonation Method [4][5]

DiamineAcid SourceYield (%)
EthylenediamineHCl gas87
1,3-DiaminopropaneHCl gas75
1,4-DiaminobutaneHCl gas65
1,5-DiaminopentaneHCl gas74
PiperazineHCl gas80
(1R,2R)-1,2-DiaminocyclohexaneMe₃SiCl66
1,2-DiaminopropaneMe₃SiCl72

Table 2: Comparison of Protecting Groups for Mono-protection of Diamines [1]

Protecting GroupReagent for ProtectionTypical Yield (%)Deprotection Conditions
Boc (Boc)₂O, Me₃SiCl/MeOH65-95Strong acid (TFA, HCl)
Fmoc Fmoc-Cl, NaHCO₃45-91Base (e.g., 20% piperidine (B6355638) in DMF)

Experimental Protocols

Protocol 1: "One-Pot" Mono-Boc Protection using In Situ Mono-protonation[1][5]

This method is highly recommended for achieving high yields of the mono-protected product.

Materials:

  • Diamine (e.g., NH2-PEG2-NH2)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl Chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the diamine (1.0 eq) in anhydrous methanol at 0°C with stirring.

  • Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (approximately 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the mono-Boc protected diamine with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Reaction_Pathway Mono-Boc Protection of a Diamine Diamine H2N-PEG-NH2 (Diamine) MonoBoc Boc-NH-PEG-NH2 (Mono-protected Product) Diamine->MonoBoc + (Boc)2O (k1) Boc2O (Boc)2O (Di-tert-butyl dicarbonate) DiBoc Boc-NH-PEG-NH-Boc (Di-protected Byproduct) MonoBoc->DiBoc + (Boc)2O (k2) caption Reaction pathway for Boc protection of a diamine.

Caption: Reaction pathway for Boc protection of a diamine.

Caption: Troubleshooting workflow for low mono-Boc yield.

References

NH2-PEG2-CH2-Boc solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NH2-PEG2-CH2-Boc in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a molecule with both hydrophobic (Boc group) and hydrophilic (PEG chain) characteristics. While the short PEG chain is intended to enhance water solubility, the bulky and nonpolar Boc protecting group can limit its solubility in purely aqueous solutions.[1] It is generally soluble in water and aqueous buffers, but solubility can be influenced by factors such as pH, ionic strength, and temperature.[2] Organic co-solvents are often recommended to achieve higher concentrations.

Q2: I am observing a cloudy solution or precipitate when dissolving this compound in my aqueous buffer. What is happening?

A2: A cloudy solution or precipitate indicates that the compound is not fully dissolving at the desired concentration in your specific aqueous buffer. This can be due to the concentration being above its solubility limit under your experimental conditions. The hydrophobic Boc group may be causing aggregation in the aqueous environment.

Q3: Are there any recommended solvents for dissolving this compound?

A3: Yes, for initial stock solutions, organic solvents like DMSO are highly effective.[3] For aqueous preparations, using a co-solvent system is often recommended. A common formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[3]

Q4: How can I improve the solubility of this compound in my aqueous buffer without using organic co-solvents?

A4: If you need to avoid organic co-solvents, you can try several techniques. Gentle heating and sonication can help overcome the energy barrier for dissolution.[3][4] Additionally, adjusting the pH of your buffer may improve solubility, depending on the pKa of the terminal amine.

Q5: Will the Boc protecting group affect the solubility?

A5: Yes, the tert-Butyloxycarbonyl (Boc) protecting group is a bulky, nonpolar group that contributes to the hydrophobicity of the molecule and can decrease its solubility in aqueous solutions.[1]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting guide.

Issue: Precipitate or Cloudiness Observed in Aqueous Buffer

1. Initial Dissolution in an Organic Solvent:

  • Recommendation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO.[3]

  • Rationale: The compound is significantly more soluble in organic solvents, which can then be diluted into your aqueous buffer.

2. Utilize Co-solvents:

  • Recommendation: If compatible with your experiment, prepare your final solution using a co-solvent system.

  • Example Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[3]

3. Physical Dissolution Aids:

  • Recommendation: Gentle heating and/or sonication can be used to aid dissolution.[3]

  • Caution: Be mindful of the thermal stability of your compound and other components in your buffer.

4. pH Adjustment:

  • Recommendation: Experimentally determine the optimal pH for solubility. The terminal amine's charge state is pH-dependent, which can influence solubility.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in different solvent systems.

Solvent SystemConcentrationObservations
DMSO100 mg/mLRequires sonication.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the tube for 30 seconds. If the solid is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[3] Note that repeated freeze-thaw cycles should be avoided.[2]

Protocol 2: Preparation of an Aqueous Solution Using a Co-solvent System

This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.

  • Prepare Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Dispense Stock: In a new tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add Co-solvents: Add 400 µL of PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final solution should be clear.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add Solvent/Buffer weigh->add_solvent mix Vortex/Mix add_solvent->mix observe Observe Solution mix->observe clear Ready for Use observe->clear Clear Solution cloudy cloudy observe->cloudy Cloudy/Precipitate sonicate Sonicate sonicate->observe heat Gentle Heating heat->observe cosolvent Use Co-solvent (e.g., DMSO) cosolvent->add_solvent cloudy->sonicate cloudy->heat cloudy->cosolvent

Caption: Experimental workflow for dissolving this compound.

troubleshooting_pathway cluster_solutions Recommended Actions start Start: Dissolving This compound in aqueous buffer check_solubility Is the solution clear? start->check_solubility use_cosolvent Prepare stock in DMSO, then dilute into buffer check_solubility->use_cosolvent No solution_ready Solution is ready for use check_solubility->solution_ready Yes physical_aid Apply gentle heating or sonication use_cosolvent->physical_aid check_solubility_again check_solubility_again use_cosolvent->check_solubility_again Clear? adjust_ph Adjust buffer pH physical_aid->adjust_ph physical_aid->check_solubility_again check_concentration Lower the concentration adjust_ph->check_concentration adjust_ph->check_solubility_again check_concentration->check_solubility_again check_solubility_again->solution_ready Yes consult_specialist Consult further with a specialist or manufacturer check_solubility_again->consult_specialist No

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, especially with high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1] In some cases, poor resin swelling in solid-phase synthesis can lead to incomplete deprotection due to limited solvent transfer.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS, or NMR) and extend the reaction time until the starting material is consumed.[1]

  • Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]

Q2: I am observing unexpected side products after the deprotection step. What could be the cause?

Side reactions during Boc deprotection are often caused by the reactive intermediates formed during the process.

  • t-Butylation: The most common side reaction is the alkylation of nucleophilic residues (such as tryptophan, methionine, and cysteine) by the tert-butyl cation that is generated during the cleavage of the Boc group.[3][4]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or linkers (e.g., ester bonds), they may be partially or fully cleaved under the acidic deprotection conditions.[1] For instance, using TFA for deprotection has been observed to cause a 10-20% loss of ester bonds in some cases.[1]

Troubleshooting Steps:

  • Use Scavengers: To prevent t-butylation, add "scavengers" to the reaction mixture. These are reagents that trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[3]

  • Milder Deprotection Conditions: If you are observing cleavage of other acid-labile groups, consider using milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time. However, this must be balanced with achieving complete deprotection of the Boc group.

Data Presentation

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection and the use of scavengers.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTime (min)Purity (%)Reference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30-120High[3][5]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)578[3]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60>95[3]
Hydrochloric Acid (HCl)4M1,4-Dioxane5~80[3]
Hydrochloric Acid (HCl)4M1,4-Dioxane60>95[3]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger[1]
Water2.5 - 5%Carbocation Scavenger[1]
Thioanisole5%Carbocation Scavenger, Protects Methionine[1]
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]

Protocol 2: Monitoring Reaction Progress by Analytical HPLC
  • Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

Protocol 3: Monitoring Reaction Progress by ¹H NMR
  • Acquire a ¹H NMR spectrum of the starting Boc-protected PEG linker to identify the characteristic singlet of the tert-butyl protons at approximately 1.4 ppm.[1]

  • At desired time points, take an aliquot of the reaction mixture, remove the solvent and acid under vacuum, and dissolve the residue in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum of the aliquot.

  • Monitor the disappearance of the singlet at ~1.4 ppm to follow the progress of the deprotection.

Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-R Protonated_Boc Protonated Boc Group Boc_PEG->Protonated_Boc + H⁺ (from TFA) TFA CF₃COOH (TFA) TFA->Protonated_Boc Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Unstable Carbamic Acid Protonated_Boc->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Deprotected_PEG H₃N⁺-PEG-R (TFA Salt) Carbamic_Acid->Deprotected_PEG Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection of a PEG linker.

Side_Reaction_Mechanism cluster_generation Carbocation Generation cluster_reaction_pathways Reaction Pathways Boc_Deprotection Boc Deprotection Carbocation tert-Butyl Cation Boc_Deprotection->Carbocation Side_Product t-Butylated Side Product Carbocation->Side_Product Alkylation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of t-butylation side reaction and the role of scavengers.

Troubleshooting_Workflow start Incomplete Boc Deprotection Observed (via TLC, LC-MS, NMR) q1 Are you using scavengers (e.g., TIS) if substrate is sensitive? start->q1 add_scavengers Add Scavengers (e.g., 2.5-5% TIS) q1->add_scavengers No q2 Is the reaction time sufficient? q1->q2 Yes add_scavengers->q2 increase_time Increase Reaction Time (monitor progress) q2->increase_time No q3 Is the acid concentration optimal? q2->q3 Yes increase_time->q3 increase_conc Increase Acid Concentration (e.g., 20% -> 50% TFA) q3->increase_conc No q4 Is the solvent appropriate? q3->q4 Yes increase_conc->q4 change_solvent Consider Stronger Acid System (e.g., 4M HCl in Dioxane) q4->change_solvent No end Complete Deprotection Achieved q4->end Yes change_solvent->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the design and optimization of molecules, such as Proteolysis Targeting Chimeras (PROTACs), that rely on the formation of a stable ternary complex to achieve their biological effect. Here, you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and curated data to assist in your linker optimization experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.

Issue Potential Linker-Related Cause Troubleshooting Steps
Weak or No Target Protein Degradation Inefficient Ternary Complex Formation: The linker may be too short, causing steric hindrance, or too long, leading to an unstable complex.[1][2] The linker's composition might also prevent favorable protein-protein interactions.[3]Vary Linker Length and Composition: Synthesize a library of compounds with varying linker lengths (e.g., by adding or removing PEG or alkyl units).[3] Experiment with different linker types, such as more rigid (containing phenyl or piperazine (B1678402) groups) or flexible (long alkyl chains) linkers.[3][4]
Poor Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[3][5]Modify Linker Properties: Incorporate elements like polyethylene (B3416737) glycol (PEG) units to improve solubility and balance hydrophilicity and lipophilicity.[2][3]
Suboptimal Linker Attachment Points: The connection points on the target-binding warhead and the E3 ligase ligand can affect binding affinities and the geometry of the ternary complex.[3]Re-evaluate Attachment Points: If feasible, synthesize new variants with the linker attached to different solvent-exposed positions on the ligands.[3]
"Hook Effect" Observed Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC may predominantly form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[2][3]Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of one protein enhances the affinity for the other.[5][6] Systematically modify the linker to improve the stability of the ternary complex.[3]
Off-Target Effects Unfavorable Ternary Complex Conformation: The linker may orient the ternary complex in a way that leads to the ubiquitination and degradation of unintended proteins.[7]Modify the Linker: Systematically altering the linker's length and composition can change the conformation of the ternary complex and improve selectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in ternary complex formation?

A1: The linker connects the two binding moieties of a heterobifunctional molecule, such as a PROTAC, and its primary role is to position the target protein and a partner protein (like an E3 ligase) in a conformation that is favorable for a specific biological outcome, such as ubiquitination and subsequent degradation.[2][] The linker's length, rigidity, and chemical composition are critical factors that dictate the stability and productivity of the resulting ternary complex.[6][9]

Q2: Is there a universal optimal linker length?

A2: No, there is no single optimal linker length. The ideal length is highly dependent on the specific proteins involved in the ternary complex.[1][3] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[3][4] For some systems, a minimum linker length is required to observe any activity.[4]

Q3: How does linker composition, beyond length, affect performance?

A3: The chemical makeup of the linker significantly influences a molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability.[2][6] For instance, incorporating polar groups like the ether oxygens in PEG linkers can enhance aqueous solubility.[3] The composition also affects the flexibility and conformational preferences of the linker, which in turn can impact the stability and cooperativity of the ternary complex.[3][5]

Q4: What is the "hook effect" and how can linker design mitigate it?

A4: The "hook effect" is a phenomenon observed in dose-response experiments where the efficacy of a PROTAC decreases at higher concentrations.[2][3] This occurs because high concentrations favor the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[5] Linker optimization can help mitigate this by enhancing the cooperativity of ternary complex formation, making the ternary complex more stable and less prone to dissociation into binary complexes.[3]

Q5: What are the most common types of linkers used?

A5: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[4] These are often used due to their synthetic accessibility and the flexibility they provide, which allows the molecule to adopt multiple conformations.[3][6] More rigid linkers incorporating structures like phenyl, piperazine, or alkyne groups are also used to pre-organize the molecule into a favorable conformation for ternary complex formation.[3]

Quantitative Data Summary

The optimal linker length is system-dependent. Below is a summary of findings from various studies to provide general guidance.

Target ProteinE3 LigaseOptimal Linker Length (atoms)Observations
ERαVHL16Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][2]
p38αVHL15-17This range was identified as the most effective for degradation.[1][2]
TBK1VHL12-29No degradation was observed with linkers shorter than 12 atoms. A 21-atom linker showed high potency (DC50 = 3 nM, Dmax = 96%), with a decrease in potency at 29 atoms.[4]
GeneralVaries7-29Most successful PROTACs reported in the literature fall within this range.[3][4]

Note: DC50 is the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible results.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with the experimental compound.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.

    • Inject these solutions over the immobilized protein to measure the binding affinity of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Calculate the cooperativity factor (α) by comparing the binding affinities of the binary and ternary complexes.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Stability

Objective: To measure the thermodynamics of binding for both binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the target protein.

    • Titrate the PROTAC into a solution of the E3 ligase.

  • Ternary Titration:

    • Titrate a pre-formed binary complex (e.g., PROTAC and E3 ligase) into a solution of the target protein.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizations

Signaling Pathways and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Optimization_Workflow start Start: Initial PROTAC Design synthesis Synthesize Linker Library (Vary Length & Composition) start->synthesis biochemical_assays Biochemical/Biophysical Assays (SPR, ITC, etc.) synthesis->biochemical_assays cellular_assays Cellular Assays (Western Blot, CETSA) synthesis->cellular_assays data_analysis Analyze Data (DC50, Dmax, Kd, Cooperativity) biochemical_assays->data_analysis cellular_assays->data_analysis decision Optimal Linker Identified? data_analysis->decision end End: Lead Candidate decision->end Yes troubleshoot Troubleshoot (Permeability, Hook Effect, etc.) decision->troubleshoot No troubleshoot->synthesis

Caption: A typical experimental workflow for optimizing PROTAC linker properties.

Caption: A logical flowchart for troubleshooting weak or no target degradation.

References

Technical Support Center: Aggregation Problems with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of PEGylated PROTAC aggregation in my experiments?

A1: Aggregation of PEGylated PROTACs can manifest in various ways, including visible turbidity or precipitation in your sample, inconsistent results in biological assays, and the appearance of high molecular weight species in Size Exclusion Chromatography (SEC) analysis. Dynamic Light Scattering (DLS) may also show an increase in the average particle size and polydispersity of the sample.

Q2: What are the primary causes of aggregation in PEGylated PROTACs?

A2: Aggregation of PEGylated PROTACs is a multifaceted issue that can arise from several factors:

  • Physicochemical Properties: PROTACs are often large molecules that fall "beyond the Rule of Five," predisposing them to low aqueous solubility.[1][2]

  • PEG Linker Properties: While PEG linkers are incorporated to improve solubility, their flexibility can be a double-edged sword.[] Excessive flexibility might lead to unstable ternary complex (Target Protein-PROTAC-E3 Ligase) formation.[4]

  • Concentration Effects: High concentrations of PROTACs can lead to the "hook effect," where the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) is favored over the productive ternary complex, which can be exacerbated by aggregation.[5]

  • Experimental Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of your PROTAC.

Q3: How does the length of the PEG linker influence aggregation?

A3: The length of the PEG linker is a critical parameter in PROTAC design. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[6]

  • Too short: A short linker may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[6]

  • Too long: An excessively long and flexible linker may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced degradation efficiency.[4] While longer PEG chains can enhance hydrophilicity, they can also increase the molecule's overall size and flexibility, which may contribute to aggregation under certain conditions.

Q4: Can PEGylation itself contribute to aggregation?

A4: While generally used to enhance solubility, PEG can, in some instances, contribute to aggregation. This can occur through mechanisms like molecular crowding, where the polymer induces protein self-association. Additionally, bifunctional PEG linkers with reactive groups at both ends can potentially cross-link multiple PROTAC or protein molecules, leading to the formation of large aggregates.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity

If you observe visible particles, cloudiness, or precipitation in your PEGylated PROTAC solution, consult the following troubleshooting guide.

Potential Cause Recommended Action Rationale
Poor Solubility 1. Use sonication or vortexing to aid dissolution. 2. Gently heat the solution (use with caution to avoid degradation). 3. Filter the solution through a 0.22 µm filter before use.These methods can help overcome the energy barrier for dissolution and remove pre-existing aggregates.
High Concentration 1. Decrease the final concentration of the PROTAC in your working solution. 2. Perform a concentration-response curve to identify the optimal working concentration.High concentrations can exceed the solubility limit and promote self-association.
Incompatible Buffer 1. Evaluate the pH and ionic strength of your buffer. 2. Consider screening different buffer systems. 3. Add stabilizing excipients like sugars (sucrose, trehalose) or amino acids (arginine).The formulation of the buffer can significantly impact the stability of the PROTAC. Excipients can help stabilize the molecule and prevent aggregation.
Issue 2: Inconsistent or Poor Degradation Activity

If your PEGylated PROTAC shows variable or lower-than-expected degradation of the target protein, aggregation might be the underlying cause.

Potential Cause Recommended Action Rationale
Formation of Non-productive Aggregates 1. Characterize the aggregation state using DLS and SEC (see protocols below). 2. Optimize the PEG linker length.Aggregates may not be able to effectively induce the formation of the ternary complex. Linker length is crucial for productive ternary complex formation.[6]
"Hook Effect" 1. Perform a dose-response experiment to identify the optimal concentration range. 2. Avoid using excessively high concentrations of the PROTAC.At high concentrations, PROTACs can form binary complexes that do not lead to degradation, and this can be exacerbated by aggregation.[5]
Instability of Ternary Complex 1. Modify the linker to be more rigid by incorporating elements like phenyl rings or piperazine (B1678402) groups. 2. Confirm ternary complex formation using biophysical assays like TR-FRET or SPR.A highly flexible PEG linker can lead to an unstable ternary complex.[4]

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Analysis

Objective: To determine the size distribution and polydispersity of PEGylated PROTACs in solution.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • Filtered (0.22 µm) buffer

  • PEGylated PROTAC sample

Protocol:

  • Sample Preparation:

    • Prepare your PEGylated PROTAC solution in a filtered, high-quality buffer.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette. Ensure no bubbles are introduced.

  • Instrument Setup:

    • Set the desired measurement temperature.

    • Enter the viscosity and refractive index of the solvent into the software.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in additional peaks at larger sizes or a broad, multimodal distribution. The Polydispersity Index (PDI) will also be higher for aggregated samples.

Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers from aggregates of PEGylated PROTACs.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of your PROTAC and its potential aggregates

  • Filtered and degassed mobile phase (e.g., phosphate-buffered saline)

  • PEGylated PROTAC sample

Protocol:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Generate a calibration curve using a set of protein standards of known molecular weights to estimate the molecular weight of the eluting species.

  • Sample Preparation:

    • Prepare your PEGylated PROTAC sample in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection and Elution:

    • Inject a defined volume of the sample onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 280 nm).

    • Aggregates, being larger, will elute earlier than the monomeric PROTAC.

    • Integrate the peak areas to quantify the percentage of monomer and high molecular weight species (aggregates).

Transmission Electron Microscopy (TEM) for Aggregate Visualization

Objective: To visualize the morphology of PEGylated PROTAC aggregates.

Materials:

  • Transmission Electron Microscope

  • Copper grids with a carbon support film

  • Negative staining solution (e.g., 2% uranyl acetate)

  • PEGylated PROTAC sample with suspected aggregates

Protocol:

  • Grid Preparation:

    • Place a 3-5 µL drop of the PROTAC sample onto the carbon-coated side of the TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining:

    • Wick away the excess sample solution using filter paper.

    • Immediately apply a drop of the negative staining solution to the grid for 30-60 seconds.

    • Wick away the excess stain.

  • Drying:

    • Allow the grid to air dry completely.

  • Imaging:

    • Insert the grid into the TEM.

    • Image the sample at various magnifications to observe the morphology of any aggregates present.

Visualizations

PROTAC_Mechanism E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ub TernaryComplex Ternary Complex (POI-PROTAC-E3) E3->TernaryComplex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Target Target Protein (POI) Target->TernaryComplex PROTAC PEGylated PROTAC PROTAC->TernaryComplex TernaryComplex->E3 Recycled TernaryComplex->PROTAC Recycled PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination Proteasome 26S Proteasome PolyUbTarget->Proteasome Proteasome->Ub Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PEGylated PROTAC via the Ubiquitin-Proteasome System.

Troubleshooting_Workflow Start Aggregation Suspected (e.g., precipitation, low activity) Visual Visual Inspection Start->Visual Precipitate Precipitate Observed? Visual->Precipitate Solubility Troubleshoot Solubility: - Decrease Concentration - Optimize Buffer - Use Sonication Precipitate->Solubility Yes DLS_SEC Characterize with DLS/SEC Precipitate->DLS_SEC No Solubility->DLS_SEC Aggregates Aggregates Detected? DLS_SEC->Aggregates Optimize Optimize PROTAC Design: - Modify PEG Linker Length/Rigidity - Change Formulation Aggregates->Optimize Yes NoAggregates No Significant Aggregates Aggregates->NoAggregates No End Problem Resolved Optimize->End Other Investigate Other Causes: - Ternary Complex Stability (TR-FRET) - Cell Permeability - Target Engagement NoAggregates->Other Other->End

References

Technical Support Center: Purification of NH2-PEG2-CH2-Boc Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of NH2-PEG2-CH2-Boc conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function? A1: this compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] It features a primary amine (NH2) for conjugation to a molecule, a two-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and provide flexibility, and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected in a later step for further conjugation.[3][]

Q2: Why is Reversed-Phase HPLC (RP-HPLC) the recommended method for purifying this conjugate? A2: RP-HPLC is a high-resolution technique that separates molecules based on differences in their hydrophobicity.[] The this compound conjugate and related impurities or unreacted starting materials will have distinct polarities, allowing for effective separation. This method is widely used for the purification of peptides, PEGylated molecules, and other Boc-protected compounds.[6][7][8]

Q3: Will the acidic mobile phase (e.g., 0.1% TFA) remove the Boc protecting group during purification? A3: The Boc group is known to be sensitive to acid. However, for the short duration of a typical RP-HPLC run, it is generally stable in a mobile phase containing 0.1% trifluoroacetic acid (TFA).[9] Problems can arise if the collected fractions containing TFA are left to stand for extended periods (e.g., hours), which can lead to gradual deprotection.[9] It is best practice to neutralize the collected fractions with a base like triethylamine (B128534) or to immediately proceed with solvent evaporation after purification.

Q4: What UV wavelength is best for detecting the this compound conjugate? A4: The this compound molecule does not contain a strong chromophore for high-wavelength UV detection. Therefore, detection should be performed at low UV wavelengths, typically between 214 nm and 220 nm, to detect the amide bonds and carbonyl groups.[6][10]

Experimental Protocol: RP-HPLC Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization may be required based on the specific properties of the conjugated molecule.

1. Instrumentation and Materials

  • HPLC System: A standard preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is recommended as a starting point.[7][11]

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Solvent: A solvent that completely dissolves the crude sample, preferably the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) or a solvent like DMSO.

2. Mobile Phase and Sample Preparation

  • Mobile Phase: Prepare fresh mobile phases and filter them through a 0.45 µm filter to remove particulates. Degas the solvents using sonication or online degassing to prevent air bubbles in the system.[12]

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of the sample solvent to create a concentrated solution. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column frit.[13]

3. HPLC Method and Parameters The following parameters can be used as a starting point and should be optimized for the best resolution.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 4.0 - 5.0 mL/min (for a 10 mm ID column)
Detection UV at 214 nm or 220 nm
Column Temp. Ambient or 30-45°C[6][10]
Injection Volume Dependent on column size and sample concentration
Gradient 5% to 95% B over 30-60 minutes[6]

4. Purification Workflow

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution & Fraction Collection: Run the gradient method. Monitor the chromatogram and collect fractions corresponding to the target peak.

  • Post-Run Wash: After the gradient, wash the column with a high percentage of Mobile Phase B (e.g., 95%) for several column volumes, followed by re-equilibration at the initial conditions if another run is planned.

  • Fraction Analysis: Analyze the collected fractions (e.g., by analytical HPLC or MS) to confirm purity and identity.

  • Product Isolation: Pool the pure fractions. If an acidic modifier like TFA was used, it may be necessary to neutralize the solution. Remove the solvent using a rotary evaporator or lyophilizer.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_sample Prepare & Filter Sample inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient & Monitor Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool Fractions are pure evaporate Evaporate Solvent pool->evaporate final_product Obtain Pure Conjugate evaporate->final_product G start Start: Poor Peak Shape Observed q_tailing Is the peak tailing? start->q_tailing q_split_broad Is the peak split or excessively broad? q_tailing->q_split_broad No a_tailing_cause Likely Cause: Secondary Silanol Interactions or Mass Overload q_tailing->a_tailing_cause Yes a_split_cause Likely Cause: Column Inlet Issue (Void/Blockage) or Solvent Mismatch q_split_broad->a_split_cause Yes end_node Continue Optimization q_split_broad->end_node No a_tailing_solution Solution: 1. Ensure 0.1% TFA is used. 2. Use a high-purity, end-capped column. 3. Reduce sample concentration. a_tailing_cause->a_tailing_solution a_tailing_solution->end_node a_split_solution Solution: 1. Filter sample before injection. 2. Use a guard column. 3. Dissolve sample in mobile phase. 4. Replace column if issue persists. a_split_cause->a_split_solution a_split_solution->end_node

References

Technical Support Center: PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General PROTAC Synthesis Issues

Q1: My final PROTAC yield is very low. What are the common causes and how can I troubleshoot this?

Low yields in the final PROTAC molecule can stem from several stages of the synthesis. A systematic approach is crucial for identifying the bottleneck.

Potential Causes & Solutions:

  • Incomplete Coupling Reactions: Amide coupling and click chemistry are common final conjugation steps. Incomplete reactions are a frequent source of low yields.[1]

    • Optimization: Systematically screen different coupling reagents (e.g., HATU, HBTU, COMU), bases (e.g., DIPEA, TEA), and solvent systems.[1] For Cu(I)-catalyzed click chemistry (CuAAC), ensure the use of fresh copper(I) source or a robust catalyst system and degas the reaction mixture to prevent oxidation of the catalyst.[1]

    • Stoichiometry and Reaction Conditions: Use a slight excess (1.1-1.5 equivalents) of one of the coupling partners.[1] Monitor the reaction progress by LC-MS and consider extending the reaction time or gently heating (e.g., 40-50 °C) if necessary, while monitoring for potential side reactions.[1]

  • PROTAC Instability: The final PROTAC molecule may be unstable under the reaction or purification conditions.

    • Analysis: Use LC-MS to analyze crude reaction mixtures and purified products for signs of degradation.

    • Mitigation: If instability is detected, consider milder reaction conditions or alternative purification strategies.

  • Purification Losses: Significant amounts of the PROTAC can be lost during purification steps.

    • Poor Solubility: PROTACs, especially those with high molecular weight, can have poor solubility, leading to precipitation during chromatography.[1] Experiment with different solvent systems for both normal-phase (e.g., silica (B1680970) gel, alumina) and reverse-phase chromatography.[1] The use of solubility-enhancing linkers, such as longer PEG chains, can also be beneficial.[1]

    • Adhesion to Stationary Phase: Polar PROTACs may adhere strongly to silica gel.[1] Consider using a different stationary phase like alumina (B75360) or reverse-phase silica.[1] Adding modifiers like methanol (B129727), acetic acid, or triethylamine (B128534) to the eluent can also improve recovery.[1]

Q2: I am struggling with the purification of my final PROTAC. What are the best practices?

PROTAC purification is often challenging due to their unique physicochemical properties.

Recommended Purification Strategies:

  • Reverse-Phase Preparative HPLC: This is often the method of choice for highly polar PROTACs, including those with PEG linkers.[1]

  • Normal-Phase Chromatography: If normal-phase chromatography is necessary, consider using a more polar stationary phase like diol-functionalized silica. Using a mobile phase with a higher percentage of a polar solvent like methanol or adding a small amount of water can aid in the elution of very polar compounds.[1]

  • Alternative Techniques: Depending on the properties of your PROTAC, other techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be explored.[1]

Section 2: E3 Ligase Ligand & Warhead Synthesis

Q3: What are the key challenges in synthesizing E3 ligase ligands and their linker-modified derivatives?

The synthesis of E3 ligase ligands can be complex, and introducing a linker attachment point without disrupting binding affinity is a critical step.

Common Challenges:

  • Multi-step Syntheses: Many E3 ligase ligands require multi-step synthetic routes.[2] A thorough review of the literature for established protocols is essential.

  • Stereochemistry: The biological activity of many E3 ligase ligands is dependent on specific stereochemistry. For example, VHL-recruiting PROTACs often require the (R)-stereoisomer at a specific position on the hydroxyproline (B1673980) moiety, while the (S)-stereoisomer can serve as a negative control.[3] Careful selection of stereoselective synthetic methods is crucial.

  • Linker Attachment: The position of the linker attachment is critical and must be chosen to avoid disrupting the ligand's interaction with the E3 ligase.[4] Published examples of successful PROTACs can provide guidance on suitable attachment points.[2]

Q4: I am having trouble with the synthesis of the warhead for my target protein. What should I consider?

Warhead synthesis can range from straightforward to highly complex, depending on the target.

Key Considerations:

  • Complexity of the Molecule: The synthetic complexity of the warhead itself can be a major hurdle. Consulting with synthetic chemistry experts or exploring alternative, more synthetically accessible warheads may be necessary.[3]

  • Linker Attachment Point: Similar to the E3 ligase ligand, the linker exit vector on the warhead is crucial for maintaining binding affinity to the protein of interest (POI). Computational modeling and existing structure-activity relationship (SAR) data can help in selecting an appropriate attachment site.

  • Promiscuous Warheads: While a highly selective warhead is often desired, promiscuous inhibitors can sometimes be successfully used to develop selective PROTACs.[5] The selectivity of the final PROTAC is often determined by the formation of a stable ternary complex, not just the warhead's binding profile.[5]

Section 3: Linker Synthesis & Conjugation

Q5: How do I choose the right linker for my PROTAC?

Linker design is a critical and often empirical part of PROTAC development, significantly impacting the final molecule's efficacy and properties.[6][7]

Factors to Consider in Linker Design:

  • Length: The linker length is crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[8][9] It often requires empirical optimization by synthesizing a series of PROTACs with varying linker lengths.[6]

  • Composition: The chemical composition of the linker influences the PROTAC's physicochemical properties.[8]

    • PEG Linkers: Generally improve aqueous solubility.[1][9]

    • Alkyl Chains: Are more hydrophobic and can improve cell permeability.[9]

  • Rigidity: Linker rigidity can impact the stability of the ternary complex. Rigid linkers like those containing alkynes or phenyl groups can pre-organize the binding moieties, potentially improving potency.[7][9]

  • Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are critical for maintaining their respective binding affinities and for the overall geometry of the ternary complex.[8]

Common Linker Chemistries:

  • Amide Coupling: A widely used and robust method for linker conjugation.[10]

  • Click Chemistry (CuAAC): A highly efficient and versatile reaction for connecting the two halves of a PROTAC, particularly useful for library synthesis.[8]

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis

Coupling ReagentCommon BaseTypical SolventNotes
HATUDIPEA, TEADMF, DCMHighly efficient, often the first choice.
HBTUDIPEA, TEADMF, DCMAnother common and effective coupling reagent.
COMUDIPEA, TEADMFGood for sterically hindered couplings.
EDC/HOBtDIPEA, TEADMF, DCMA classic and cost-effective option.

Table 2: Troubleshooting Low PROTAC Yields

ProblemPotential CauseRecommended Action
Low Yield after Final Coupling Incomplete amide couplingOptimize coupling reagents, bases, and stoichiometry. Extend reaction time or gently heat.[1]
Inefficient click chemistryUse fresh copper(I) source, optimize solvent, and degas the reaction mixture.[1]
Product Loss During Purification Poor PROTAC solubilityOptimize chromatography solvents. Consider solubility-enhancing linkers (e.g., longer PEG chains).[1]
Product adhesion to silica gelUse a different stationary phase (e.g., alumina, reverse-phase silica). Add modifiers to the eluent.[1]
Product Degradation Instability of the final PROTACAnalyze for degradation by LC-MS. Use milder reaction or purification conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize a PROTAC

  • Reactant Preparation: Dissolve the amine-containing component (1.0 eq) and the carboxylic acid-containing component (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Addition of Coupling Reagent and Base: To the solution from step 1, add the coupling reagent (e.g., HATU, 1.2-1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).[1]

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Characterize the purified PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[11]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

  • Reactant Preparation: Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0-1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, DMF).[1]

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving CuSO₄·5H₂O (0.1-0.2 eq) and a reducing agent like sodium ascorbate (B8700270) (0.2-0.4 eq) in water.

  • Reaction Setup: Add the freshly prepared copper(I) catalyst solution to the solution of the reactants. It is crucial to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Concentrate the organic layer and purify the crude product by column chromatography. Characterize the final product by NMR and HRMS.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_ligands Component Synthesis cluster_linker Linker Functionalization cluster_conjugation Final Conjugation cluster_purification Purification & Characterization E3_Ligand E3 Ligase Ligand Synthesis Linker_E3 Functionalize E3 Ligand with Linker E3_Ligand->Linker_E3 Warhead Warhead Synthesis Linker_Warhead Functionalize Warhead with Linker Warhead->Linker_Warhead Conjugation Conjugation Reaction (e.g., Amide Coupling, Click Chemistry) Linker_E3->Conjugation Linker_Warhead->Conjugation Purification Purification (e.g., HPLC, Column Chromatography) Conjugation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Troubleshooting_Low_Yield Start Low PROTAC Yield Check_Coupling Check Coupling Reaction (LC-MS) Start->Check_Coupling Optimize_Coupling Optimize Coupling: - Reagents - Stoichiometry - Temperature - Time Check_Coupling->Optimize_Coupling Incomplete Check_Purification Review Purification Method Check_Coupling->Check_Purification Complete Final_Product Improved Yield Optimize_Coupling->Final_Product Optimize_Purification Optimize Purification: - Different Stationary Phase - Modified Eluent - Alternative Technique (e.g., RP-HPLC) Check_Purification->Optimize_Purification High Loss Check_Solubility Assess PROTAC Solubility Check_Purification->Check_Solubility Low Loss Optimize_Purification->Final_Product Improve_Solubility Improve Solubility: - Optimize Solvents - Use Solubility-Enhancing Linker Check_Solubility->Improve_Solubility Poor Check_Solubility->Final_Product Good Improve_Solubility->Final_Product

References

Technical Support Center: Optimizing Bioconjugation with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of short Polyethylene Glycol (PEG) linkers, with a focus on mitigating steric hindrance during bioconjugation experiments.

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation with short PEG linkers.

Q1: My conjugation yield is unexpectedly low. What are the likely causes related to the short PEG linker?

A1: Low conjugation yield when using short PEG linkers (e.g., PEG2-PEG12) can stem from several factors, often related to steric hindrance and reaction conditions.

  • Steric Hindrance at the Conjugation Site: The target functional group (e.g., a lysine (B10760008) amine or cysteine thiol) on your biomolecule might be located in a sterically crowded region. A short PEG linker may not be long enough to provide the necessary spatial separation for the reactive groups to interact effectively.[1][2]

  • Bulky Payload/Molecule: If the molecule you are conjugating is large or bulky, it can physically block the reactive site on the linker, especially when the linker itself is short.[3] This is a common issue in the development of Antibody-Drug Conjugates (ADCs) where hydrophobic payloads can present significant steric challenges.[4]

  • Suboptimal Reaction Conditions: Standard coupling chemistries may not be potent enough to overcome the activation energy barrier when steric hindrance is high. Additionally, the pH, temperature, and buffer composition are critical. For instance, N-hydroxysuccinimide (NHS) esters, commonly used to target amines, are sensitive to moisture and perform best at a pH of 7.5-8.5.[5]

  • Hydrolysis of Reactive Groups: Reactive groups like NHS esters are moisture-sensitive and can hydrolyze, reducing the concentration of active linker available for conjugation. It is crucial to prepare stock solutions in anhydrous solvents like DMSO immediately before use.[1]

Q2: I'm observing aggregation of my final bioconjugate. Can a short PEG linker be the cause?

A2: Yes, aggregation is a common problem, and the properties of your short PEG linker play a significant role.

  • Insufficient Hydrophilicity: Highly hydrophobic payloads often require a linker to improve the overall solubility of the conjugate.[6][7] A short PEG linker may not be sufficient to mask the hydrophobicity of the payload, leading to aggregation, especially at high drug-to-antibody ratios (DARs).[1][8]

  • High Drug-to-Antibody Ratio (DAR): Conjugating a high number of hydrophobic molecules increases the propensity for the final product to aggregate. While PEG linkers help, a shorter chain may not provide enough of a solubilizing effect to support a high DAR.[1][6]

  • Unfavorable Buffer Conditions: The final buffer composition is critical for protein stability. It is advisable to perform buffer screening to identify conditions that minimize aggregation of the final conjugate.[1]

Q3: The biological activity of my protein/antibody is significantly reduced after conjugation. How can I address this with linker selection?

A3: A loss of biological activity is a classic sign of steric hindrance at or near the active site of the biomolecule.[1][9]

  • Interference with Binding Sites: The conjugated molecule, positioned by a short linker, may be physically obstructing the active or binding site of the protein or antibody. This prevents the biomolecule from interacting with its target.[1][9]

  • Conjugation at a Critical Residue: The conjugation may have occurred at an amino acid residue that is essential for the biomolecule's function.[1]

  • Solution: The primary strategy to overcome this is to increase the spatial separation between the biomolecule and the attached payload. Consider testing a slightly longer PEG spacer (e.g., PEG8, PEG12) to extend the payload away from functionally important domains.[4][10] If random conjugation (e.g., to lysine residues) is the issue, switching to site-specific conjugation methods can ensure the linker is attached at a location that does not impact activity.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about using short PEG linkers to avoid steric hindrance.

Q4: What is steric hindrance and how do short PEG linkers help mitigate it?

A4: Steric hindrance is the prevention or slowing of a chemical reaction due to the physical bulk of molecules near the reactive site.[3][11] In bioconjugation, this occurs when the three-dimensional structure of a large biomolecule (like an antibody) or a bulky payload prevents the reactive ends of the linker and the target functional group from coming together effectively.[1]

PEG linkers act as flexible, hydrophilic spacers.[12][13] They create physical distance between the conjugated molecules, which can:

  • Improve Accessibility: A longer PEG chain can help a payload reach sterically hindered sites on a target molecule.[12]

  • Preserve Biological Function: By separating the payload from the biomolecule, the linker prevents the payload from blocking the biomolecule's active or binding sites.[1][14]

  • Enhance Solubility: The hydrophilic nature of PEG creates a hydration shell that improves the solubility of hydrophobic molecules and can help prevent non-specific interactions and aggregation.[10][6]

Q5: How do I choose the optimal short PEG linker length (e.g., PEG4 vs. PEG8 vs. PEG12)?

A5: The choice of PEG linker length is a critical trade-off between maintaining in vitro potency and improving pharmacokinetic properties.[6] There is no universal optimal length; it must be determined empirically for each specific application.

  • Shorter PEGs (e.g., PEG2-PEG4): These are suitable for payloads with minimal steric hindrance and good solubility.[4] They may result in higher in vitro potency but can lead to faster clearance from the body.[6] Shorter linkers can also provide better stability by keeping the payload within the protective spatial shielding of the antibody.[15]

  • Intermediate PEGs (e.g., PEG8-PEG12): These often represent a balanced approach.[6] Studies have shown a threshold effect, where increasing PEG length beyond PEG8 did not significantly improve plasma clearance further.[8] These lengths are often sufficient to overcome solubility and accessibility challenges for many bulky or hydrophobic payloads.[4]

  • Longer PEGs (e.g., PEG24+): While not "short," it's useful to know that longer linkers significantly prolong half-life and can maximize in vivo efficacy, but may also lead to a more substantial reduction in in vitro cytotoxicity.[6][16]

A systematic approach involves synthesizing conjugates with a range of short PEG lengths (e.g., PEG4, PEG8, PEG12) and evaluating them for solubility, stability, binding affinity, and in vivo performance to identify the best candidate.[8]

Q6: What is the difference between linear and branched short PEG linkers in the context of steric hindrance?

A6: The architecture of the PEG linker also influences its ability to mitigate steric effects.

  • Linear PEG Linkers: These consist of a single, straight chain of ethylene (B1197577) glycol units.[17] They offer minimal steric hindrance themselves, making them ideal for precise, site-specific conjugation where maintaining a defined distance is key.[17]

  • Branched PEG Linkers: These feature multiple PEG arms extending from a central core.[17] They provide superior shielding effects, which can be beneficial for reducing immune system recognition and increasing circulation time.[17] However, the branched structure is bulkier and could potentially cause its own steric issues if not chosen carefully. They are often used when a higher payload capacity is needed.[17][] For avoiding steric hindrance in simple 1-to-1 conjugations, a linear linker is often the preferred starting point.[17]

Quantitative Data Summary

The selection of a PEG linker involves balancing multiple parameters. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (Rat Model) [8]

Linker Side ChainClearance Rate (mL/day/kg)
No PEG~25.0
PEG2~20.0
PEG4~12.5
PEG8~6.0
PEG12~5.5
PEG24~5.0

Data derived from a study optimizing a glucuronide-MMAE linker. Clearance rates rapidly increased for conjugates with PEGs shorter than PEG8.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life [16]

ConjugatePEG SizeIn Vitro Cytotoxicity Reduction (Fold Change vs. No PEG)In Vivo Half-Life Extension (Fold Change vs. No PEG)
HMNone1.01.0
HP4KM4 kDa4.5 - 6.52.5
HP10KM10 kDa22.0 - 22.511.2

This study on miniaturized ADCs demonstrates the trade-off: longer PEG chains significantly prolong half-life but also reduce direct cytotoxicity in vitro.

Experimental Protocols

Protocol 1: General Two-Step Antibody Conjugation via NHS-Ester and Maleimide (B117702) Chemistry

This protocol describes a common method for conjugating a thiol-containing payload to an antibody's lysine residues using a heterobifunctional PEG linker.

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5)

  • SM(PEG)n linker (NHS-PEGn-Maleimide)

  • Thiol-containing payload

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris, pH 8.0)

  • Desalting columns

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, with 1 mM EDTA)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

  • Linker Activation:

    • Immediately before use, dissolve the SM(PEG)n linker in anhydrous DMSO to create a 10-20 mM stock solution.

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically.[19]

  • First Conjugation Step (Amine Reaction):

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification:

    • Remove excess, unreacted linker using a desalting column, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 6.5-7.5).[1] This step is critical to prevent the quenching agent from reacting with the maleimide.

  • Payload Conjugation (Thiol Reaction):

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is a common starting point.[1]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the payload is light-sensitive.

  • Quenching:

    • Stop the reaction by adding an excess of a thiol-containing molecule, such as N-acetyl cysteine, to quench any unreacted maleimide groups.[1]

  • Final Purification:

    • Purify the final antibody-PEG-payload conjugate from excess payload and quenching reagents using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques like SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation, purity, and determine the drug-to-antibody ratio (DAR).[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to avoiding steric hindrance with short PEG linkers.

StericHindrance cluster_0 Scenario 1: No Linker (High Steric Hindrance) cluster_1 Scenario 2: Short PEG Linker (Hindrance Avoided) a_antibody Antibody a_payload Bulky Payload a_antibody->a_payload a_site Binding Site Blocked a_payload->a_site Steric Clash b_antibody Antibody b_linker Short PEG Linker b_antibody->b_linker b_payload Bulky Payload b_linker->b_payload b_site Binding Site Accessible

Caption: How a short PEG linker creates spatial separation to prevent steric hindrance.

LinkerSelectionWorkflow start Define Conjugation Goal (Payload, Biomolecule, Target) q1 Is the payload highly hydrophobic or bulky? start->q1 q2 Is the conjugation site sterically hindered? q1->q2 No select_peg8 Start with a longer linker (e.g., PEG8-PEG12) q1->select_peg8 Yes q2->select_peg8 Yes select_peg4 Start with a shorter linker (e.g., PEG4) q2->select_peg4 No experiment Synthesize & Test Conjugates (PEG4, PEG8, PEG12) select_peg8->experiment select_peg4->experiment evaluate Evaluate: - Yield & Purity - Aggregation - Biological Activity - PK Properties experiment->evaluate q3 Optimal performance achieved? evaluate->q3 q3->experiment No, iterate end Final Linker Selected q3->end Yes

Caption: A decision workflow for selecting an optimal short PEG linker.

ConjugationPathway cluster_reactants Reactants cluster_steps Conjugation Steps cluster_products Products Antibody Antibody-NH2 Step1 Step 1: Amine Reaction (pH 7.5-8.5) Antibody->Step1 Linker NHS-PEG-Maleimide Linker->Step1 Payload Payload-SH Step2 Step 2: Thiol Reaction (pH 6.5-7.5) Payload->Step2 Purify1 Purification (Desalting) Step1->Purify1 Intermediate Antibody-PEG-Maleimide Purify1->Intermediate Final Final Conjugate (Antibody-PEG-Payload) Step2->Final Intermediate->Step2

Caption: A simplified workflow for a two-step bioconjugation reaction.

References

stability of NH2-PEG2-CH2-Boc in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NH2-PEG2-CH2-Boc in various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The molecule is stable in basic and neutral aqueous solutions for extended periods under proper storage conditions. However, the Boc group is susceptible to cleavage under acidic conditions. The polyethylene (B3416737) glycol (PEG) linker and the primary amine are generally stable under a wide range of pH conditions typically encountered in biochemical and cell biology experiments.

Q2: At what pH range is the Boc group cleaved?

A2: The Boc group is readily cleaved under strongly acidic conditions (pH < 2) and shows increasing lability as the pH decreases.[1] While stable at neutral and basic pH, prolonged exposure to even mildly acidic conditions (e.g., pH 4-6) can lead to slow deprotection over time. For complete and rapid deprotection, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[2]

Q3: What are the degradation products of this compound under acidic conditions?

A3: Under acidic conditions, the primary degradation event is the cleavage of the Boc group, which yields the free amine (NH2-PEG2-CH2-NH2), carbon dioxide, and isobutylene (B52900) (or tert-butyl cation as an intermediate).[2]

Q4: Is the PEG linker stable?

A4: The PEG linker, which consists of ether linkages, is generally very stable under a wide range of aqueous pH conditions, from acidic to basic.[3] However, prolonged exposure to high temperatures, UV light, and oxygen can lead to oxidative degradation of the PEG chain.[4][5][6] This can result in the formation of aldehydes and carboxylates, which may lower the pH of the solution over time.[4][5] For long-term storage, it is recommended to keep PEG-containing solutions refrigerated or frozen and protected from light.[4][5]

Q5: How does the primary amine group behave at different pH values?

A5: The primary amine group (NH2) is basic and will be protonated to form an ammonium (B1175870) ion (NH3+) at acidic and neutral pH. The pKa of a primary amine is typically around 9-10. Therefore, in solutions with a pH below 9, the majority of the amine groups will be in their protonated, positively charged form. This protonation does not represent degradation but can affect the molecule's charge and interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected deprotection of the Boc group The solution pH is too acidic. This could be due to the buffer used or degradation of the PEG linker over time, leading to a decrease in pH.[4][5]Ensure the pH of your solution is neutral or basic (pH > 7). Use freshly prepared buffers and store the this compound stock solution under recommended conditions (refrigerated or frozen, protected from light) to minimize PEG degradation.[4][5]
Loss of compound activity or unexpected reaction products The Boc group was unintentionally cleaved, exposing the primary amine which then reacted with other components in your experiment.Verify the pH of all solutions before adding the this compound. If your experiment requires acidic conditions, consider if the deprotected amine will interfere. If so, a different protecting group strategy may be needed.
Variability in experimental results over time Degradation of the PEG linker in the stock solution upon prolonged storage at room temperature, exposed to light and oxygen.[4][5][6]Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Use fresh aliquots for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles.
Compound appears to have a net positive charge at neutral pH The primary amine group is protonated at neutral pH.This is expected behavior. The primary amine will have a positive charge at pH values below its pKa (around 9-10). Consider this charge in the context of your experimental design (e.g., protein interactions, surface binding).

Stability Summary

The following table provides a qualitative summary of the stability of the different functional groups of this compound under various pH conditions at room temperature.

Functional Group Acidic (pH 1-4) Slightly Acidic (pH 4-6) Neutral (pH 6-8) Basic (pH 8-12)
Boc-Amine Labile (cleavage occurs)[1]Slowly Labile Stable Stable
PEG Linker Stable Stable Stable Stable
Primary Amine Stable (protonated)Stable (protonated)Stable (protonated)Stable (deprotonated)

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add a solution of 20-50% TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, remove the TFA and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 2: Monitoring PEG Stability by pH Measurement

  • Prepare an aqueous solution of the PEG-containing compound at a known concentration in a buffer of neutral pH (e.g., PBS pH 7.4).

  • Store aliquots of the solution under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Periodically measure the pH of each aliquot using a calibrated pH meter.

  • A significant decrease in pH over time indicates potential oxidative degradation of the PEG linker.[4][5]

Visualizations

Stability_Profile Stability of this compound at Different pH cluster_acidic Acidic pH (e.g., < 4) cluster_neutral_basic Neutral to Basic pH (e.g., > 6) This compound This compound Deprotection Deprotection This compound->Deprotection Stable Stable This compound->Stable NH2-PEG2-CH2-NH3+ NH2-PEG2-CH2-NH3+ Deprotection->NH2-PEG2-CH2-NH3+ Yields CO2 CO2 Deprotection->CO2 Yields Isobutylene Isobutylene Deprotection->Isobutylene Yields

Caption: Stability profile of this compound across different pH ranges.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection start Start with This compound dissolve Dissolve in DCM start->dissolve add_tfa Add TFA/DCM (e.g., 50%) dissolve->add_tfa react Stir at RT (30-60 min) add_tfa->react monitor Monitor reaction (TLC, LC-MS) react->monitor evaporate Evaporate solvent and TFA monitor->evaporate end Obtain Deprotected Amine Salt evaporate->end

Caption: A typical experimental workflow for the deprotection of the Boc group.

References

PROTAC Linker Design and Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the design and synthesis of Proteolysis Targeting Chimera (PROTAC) linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be attributed to a suboptimal linker design that fails to facilitate a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Here are the key linker-related factors to investigate and the corresponding troubleshooting steps:

  • Inefficient Ternary Complex Formation: The primary role of the linker is to connect the two ligands and enable the formation of a stable ternary complex.[2] An unsuitable linker can prevent this complex from forming or lead to an unstable one.[2][3]

    • Troubleshooting:

      • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance.[1] Studies have shown that both increasing and decreasing linker length can enhance potency depending on the specific system, making empirical testing essential.[4]

      • Modify Linker Composition and Flexibility: The chemical nature of the linker influences its flexibility and how it orients the two proteins.[3] Experiment with different linker types, such as flexible PEG/alkyl chains or more rigid structures containing phenyl or piperazine (B1678402) groups, to find a composition that favors a productive conformation.[1]

  • Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[][6]

    • Troubleshooting:

      • Analyze Solvent-Exposed Regions: The linker should ideally be attached to a solvent-exposed part of each ligand to minimize interference with protein binding.[][6]

      • Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to disrupt binding.[1][]

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[8]

    • Troubleshooting:

      • Enhance Solubility: Incorporate polar groups or PEG chains into the linker to improve aqueous solubility.[9]

      • Improve Permeability: Modulate the linker's properties, such as the number of rotatable bonds and polar surface area, to find a balance that allows for better cell membrane traversal.[4] The flexibility of PEG linkers can sometimes help the PROTAC adopt a more compact conformation, shielding its polar surface area and improving permeability.[3]

G start Weak or No Degradation check_ternary Assess Ternary Complex Formation start->check_ternary check_binding Confirm Binary Binding (PROTAC to Target/E3) check_ternary->check_binding vary_length Synthesize Library: Vary Linker Length check_ternary->vary_length Inefficient? vary_composition Synthesize Library: Vary Linker Composition (PEG, Alkyl, Rigid) check_ternary->vary_composition Unproductive? check_permeability Evaluate Cell Permeability & Solubility check_binding->check_permeability change_attachment Synthesize Library: Change Attachment Points check_binding->change_attachment Binding Impaired? modify_linker_props Modify Linker to Improve Solubility (e.g., add PEG) or Permeability check_permeability->modify_linker_props Poor? retest Re-test Degradation vary_length->retest vary_composition->retest change_attachment->retest modify_linker_props->retest

Troubleshooting workflow for weak or no PROTAC activity.

Issue 2: I am observing a "hook effect" with my PROTAC.

Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

Answer: The "hook effect" is a common phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency.[1][10] While inherent to the mechanism, its severity can be modulated through linker design.[8][11]

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[1] Linker optimization is key to achieving this positive cooperativity.[8]

    • Troubleshooting: Systematically vary the linker's length, composition, and rigidity. A linker that better pre-organizes the two ligands for ternary complex formation can increase stability and cooperativity.[8] A more rigid linker, for instance, can lock the PROTAC into an active conformation.[12]

  • Perform a Wide Dose-Response Experiment: To confirm and characterize the hook effect, test your PROTAC over a broad range of concentrations (e.g., 0.1 nM to 10 µM).[10] This will help you identify the optimal concentration window for maximal degradation.

G cluster_low Low [PROTAC] cluster_high High [PROTAC] Ternary Productive Ternary Complex Degradation Degradation Ternary->Degradation Leads to Degradation Binary1 Binary Complex (Target-PROTAC) NoDegradation No Degradation Binary1->NoDegradation Reduces Degradation Binary2 Binary Complex (E3-PROTAC) Binary2->NoDegradation Reduces Degradation POI Target Protein (POI) POI->Ternary POI->Binary1 E3 E3 Ligase E3->Ternary E3->Binary2 PROTAC_low PROTAC PROTAC_low->Ternary PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC PROTAC_high2->Binary2

The "Hook Effect": Formation of binary vs. ternary complexes.

Issue 3: My PROTAC has low yields after the final coupling reaction.

Question: I'm struggling with low yields during the final step of my PROTAC synthesis, particularly when using PEG linkers. What are the common causes and solutions?

Answer: Low yields in PROTAC synthesis are a frequent challenge due to the often complex, multi-step nature of the process.[13][14] The final coupling of the two ligand-linker fragments is a critical step where losses can occur.

  • Incomplete Amide Coupling:

    • Troubleshooting:

      • Optimize Coupling Reagents: Screen different reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA).[13]

      • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[13]

      • Modify Reaction Conditions: Extend the reaction time and monitor by LC-MS. Gently heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but requires monitoring for side products.[13]

  • Inefficient Click Chemistry (CuAAC):

    • Troubleshooting:

      • Use Fresh Reagents: Ensure the copper(I) source is fresh or use a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[13]

      • Degas the Reaction: Oxygen can poison the copper(I) catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[13]

  • Product Loss During Purification:

    • Troubleshooting:

      • Poor Solubility: For chromatography, explore a wider range of solvent polarities and consider different mobile phase compositions for HPLC.[13]

      • Adhesion to Stationary Phase: If your PROTAC is polar or basic, consider using a different stationary phase like alumina (B75360) or reverse-phase silica (B1680970) instead of standard silica gel.[13]

Issue 4: My PROTAC exhibits off-target degradation.

Question: Proteomics analysis reveals that my PROTAC is degrading proteins other than my intended target. Could the linker be responsible?

Answer: Yes, while off-target effects are often attributed to the warhead or E3 ligase ligand, the linker can play a significant role. Pomalidomide-based PROTACs, for example, can induce off-target degradation of zinc-finger (ZF) proteins.[15] The linker's attachment point and chemistry can influence these effects.

  • Linker-Induced Protein Interactions: The linker itself can form interactions that stabilize off-target ternary complexes.

    • Troubleshooting:

      • Alter Linker Composition: Change the chemical nature of the linker to disrupt these unintended interactions.

      • Modify Attachment Point: Recent studies have shown that changing the linker's exit vector on the E3 ligase ligand (e.g., moving it from the C4 to the C5 position of pomalidomide) can dramatically reduce the degradation of off-target ZF proteins while maintaining on-target activity.[15] Re-engineering the PROTAC with different exit vectors is a rational strategy to minimize off-target effects.[15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC? A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, most successful PROTACs reported in the literature have linkers ranging from 7 to 29 atoms.[1][16] For some systems, a minimum length is required to see any degradation at all.[1] The best approach is to empirically screen a library of PROTACs with systematically varied linker lengths to find the optimum for your specific system.[4][17]

Q2: What are the most common linker types and how do I choose? A2: The most prevalent linkers are flexible alkyl and polyethylene glycol (PEG) chains, valued for their synthetic accessibility.[4][18] More rigid linkers containing motifs like phenyl, piperazine, or alkynes are used to pre-organize the PROTAC into a productive conformation.[1][6]

  • Flexible Linkers (Alkyl, PEG): A good starting point. Their flexibility increases the chance of adopting a conformation that allows for ternary complex formation.[1] PEG linkers are particularly useful for improving the solubility of large, hydrophobic PROTACs.[9]

  • Rigid Linkers (Phenyl, Piperazine, etc.): Can improve potency and selectivity by reducing the entropic penalty of binding and locking the PROTAC into a favorable conformation.[1]

  • "Clickable" Linkers (containing alkyne/azide): Triazole-containing linkers, formed via copper-catalyzed click chemistry, are very common. This reaction is highly efficient and simplifies the convergent synthesis of PROTAC libraries.[4][]

Q3: How does the linker impact the drug-like properties of a PROTAC? A3: The linker significantly influences a PROTAC's overall physicochemical properties, which are often outside the "rule-of-five" space due to their high molecular weight.[4][]

  • Solubility: The linker's chemical makeup is critical. Incorporating polar groups, like the ether oxygens in PEG linkers, can substantially improve aqueous solubility.[1][2]

  • Cell Permeability: This is a complex property for large PROTAC molecules. The linker's contribution to polar surface area and the number of rotatable bonds can be modulated to improve membrane traversal.[1][4] Flexible linkers may allow the PROTAC to adopt a "chameleonic" folded state to pass through the cell membrane.[19]

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Designing linkers with greater metabolic stability is a key consideration for in vivo applications.

Data Presentation

Table 1: Comparison of Common PROTAC Linker Types

Linker TypePrimary CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobicSynthetically accessible, simple to vary length.[4]Can decrease solubility, potential for metabolic instability.[4]
PEG Chains Flexible, hydrophilicIncreases aqueous solubility, improves drug-like properties.[2][20]Can increase number of rotatable bonds, may still be metabolically labile.[4]
Rigid Linkers Constrained, pre-organizedCan improve potency and selectivity, reduces entropic penalty upon binding.[1]More synthetically challenging, less conformational freedom may prevent complex formation.
Clickable (Triazole) Rigid, stableEnables highly efficient and convergent synthesis for library generation.[4][]Introduces a specific, rigid heterocyclic motif that may or may not be optimal.

Table 2: Examples of Linker Length Optimization in Published PROTACs

PROTAC TargetE3 LigaseLinker TypeOptimal Length (atoms)Observation
Estrogen Receptor (ERα)pVHLPEG/Alkyl16A significant effect of chain length on efficacy was observed, with the 16-atom linker proving superior.[16][21]
Bruton's Tyrosine Kinase (BTK)CRBNPEG≥ 4 PEG unitsShorter linkers impaired binary binding affinity, while longer linkers were potent but lacked positive cooperativity.[4]
BET Bromodomains (BRD4)VHLPEG/Alkyl~12 atomsThe linker in MZ1 provides selectivity for BRD4 over BRD2/BRD3, whereas different linkers in other PROTACs do not.[4]
EGFR/HER2CRBNAlkyl11 atomsA lapatinib-based PROTAC with this linker degraded both EGFR and HER2. Extending the linker by one ethylene (B1197577) glycol unit abolished HER2 degradation, imparting selectivity for EGFR.[4]

Experimental Protocols

Protocol 1: General Western Blotting to Assess Target Protein Degradation

This protocol is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your active PROTAC and inactive control in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including a potential hook effect.[10]

  • Treatment: Treat the cells with the varying concentrations of the PROTACs for a predetermined time (typically 4-24 hours). Include a vehicle-only control (e.g., DMSO).[10]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.

Protocol 2: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a typical final step in a PROTAC synthesis, coupling a linker-warhead fragment to an E3-ligase ligand.[13]

  • Reagent Preparation: Dissolve one fragment (e.g., Warhead-Linker-COOH, 1 equivalent) and the other fragment (e.g., E3 Ligase-NH₂, 1.1 equivalents) in an anhydrous aprotic solvent like DMF under an inert atmosphere (N₂ or Ar).

  • Addition of Coupling Reagents: To the stirred solution, add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 3 equivalents).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[22]

Visualizations

G cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Fragments Degradation

PROTAC-mediated protein degradation pathway.

References

Technical Support Center: NH2-PEG2-CH2-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG2-CH2-Boc linkers. This guide addresses common side products and experimental challenges to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Boc protecting group on the this compound linker?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It prevents the amine from reacting during conjugation steps where another functional group on a target molecule is being modified. The Boc group is stable under a wide range of non-acidic conditions, making it compatible with many synthetic steps. It can be readily removed under acidic conditions to expose the amine for subsequent reactions.

Q2: What are the most common side products observed during the Boc protection of the diamine precursor to this compound?

The most common side products are the di-Boc protected diamine and urea (B33335) derivatives. Di-Boc formation occurs when both primary amines of the diamine react with the Boc anhydride (B1165640). Urea derivatives can form, particularly under basic conditions, through the reaction of the amine with an isocyanate intermediate that can be generated from the Boc-protected amine.[1]

Q3: How can I minimize the formation of the di-Boc side product?

To favor mono-Boc protection, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the diamine relative to the Boc anhydride can help minimize the formation of the di-Boc product. A common strategy involves the sequential addition of hydrochloric acid (HCl) to protonate one of the amino groups, rendering it less reactive, followed by the addition of Boc anhydride.[2][3]

Q4: What conditions can lead to the formation of urea byproducts?

Urea formation can occur when a Boc-protected amine is treated with a base, leading to the in-situ generation of an isocyanate. This isocyanate can then react with an available amine to form a urea derivative.[4][5][6] To avoid this, it is important to carefully control the reaction conditions, particularly the choice and amount of base used.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound conjugation reactions.

Problem 1: Low Yield of the Desired Mono-Boc Protected Product

Possible Causes:

  • Suboptimal Stoichiometry: Incorrect molar ratios of the diamine to Boc anhydride can lead to a mixture of unprotected, mono-protected, and di-protected products.

  • Reaction Conditions: Temperature, reaction time, and solvent can all influence the reaction outcome.

  • Base-Induced Side Reactions: The presence of a strong base can promote the formation of urea byproducts.[4][5][6]

Troubleshooting Steps:

  • Optimize Stoichiometry: Carefully control the molar ratio of diamine to Boc anhydride. Consider using a slight excess of the diamine.

  • Control Reaction Temperature: Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product.

  • Method for Selective Mono-Boc Protection: Employ a sequential addition method where one equivalent of HCl is added to the diamine in methanol, followed by the addition of one equivalent of Boc anhydride. This protonates one amine group, favoring mono-protection of the other.[2][3]

Problem 2: Presence of Multiple Spots on TLC or Multiple Peaks in LC-MS Analysis

Possible Causes:

  • Formation of Di-Boc Side Product: A less polar spot on TLC or a higher molecular weight peak in LC-MS may correspond to the di-Boc protected product.

  • Formation of Urea Byproducts: The presence of unexpected peaks in the LC-MS may indicate the formation of urea derivatives.

  • Incomplete Reaction: The presence of the starting diamine.

Troubleshooting Steps:

  • Characterize Byproducts: Isolate the byproducts by preparative chromatography and characterize them using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity.

  • Optimize Purification: Develop a robust purification protocol, such as column chromatography with a suitable solvent gradient, to effectively separate the desired mono-Boc product from the di-Boc and other impurities. A typical purification involves extraction with an organic solvent after a basic workup.[2]

  • Review Reaction Conditions: If urea formation is confirmed, reassess the base and temperature used in the reaction. Consider using a non-nucleophilic base or performing the reaction in the absence of a base if possible.

Quantitative Data

While specific yields can be highly dependent on the exact reaction conditions and scale, the following table provides a general overview of expected outcomes for the mono-Boc protection of a diamine.

ProductTypical Yield (%)Key Influencing Factors
Mono-Boc Protected Diamine 65 - 95%Stoichiometry, reaction temperature, use of a selective protection strategy (e.g., HCl addition).[2]
Di-Boc Protected Diamine 5 - 20%Excess Boc anhydride, prolonged reaction times.
Urea Byproducts < 5%Presence of a strong base, elevated temperatures.[4][5][6]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Diamine

This protocol is adapted for the selective mono-protection of a diamine such as the precursor to this compound.[2][3]

Materials:

  • Diamine precursor

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) gas or concentrated HCl

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

  • Sodium Hydroxide (NaOH) solution (2 N)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Prepare a solution of HCl in MeOH by carefully bubbling HCl gas into cold MeOH or by the cautious addition of concentrated HCl.

  • Dissolve one equivalent of the diamine in MeOH and cool the solution to 0°C.

  • Slowly add one equivalent of the HCl/MeOH solution to the diamine solution with stirring.

  • Allow the mixture to stir at room temperature for 15 minutes.

  • Dissolve 1 to 1.5 equivalents of (Boc)2O in MeOH and add it to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add 2 N NaOH solution to the residue to deprotonate the ammonium (B1175870) salt and dissolve the product.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the mono-Boc protected product.

Protocol 2: Analysis of Reaction Mixture by LC-MS

This protocol provides a general method for analyzing the reaction mixture to identify the desired product and potential side products.

Materials:

  • Reaction aliquot

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • C18 Reverse-Phase HPLC column

Procedure:

  • Quench a small aliquot of the reaction mixture by diluting it in the initial mobile phase.

  • Inject the diluted sample onto the LC-MS system equipped with a C18 column.

  • Elute the components using a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

  • Monitor the eluent using a UV detector (e.g., 220 nm) and a mass spectrometer.

  • Analyze the mass spectra to identify the molecular weights of the starting material, the desired mono-Boc product, the di-Boc product, and any potential urea byproducts. The expected mass of the conjugate will be the sum of the masses of the reactants minus the mass of water (18.02 Da).[7]

Visualizations

Reaction Pathways

Boc_Protection_Reactions Diamine H2N-PEG2-CH2-NH2 MonoBoc Mono-Boc Product (Desired) Diamine->MonoBoc + (Boc)2O DiBoc Di-Boc Product (Side Product) Diamine->DiBoc + (Boc)2O (excess) Boc2O (Boc)2O MonoBoc->DiBoc + (Boc)2O (excess) Isocyanate Isocyanate Intermediate MonoBoc->Isocyanate + Base Urea Urea Byproduct Isocyanate->Urea + Amine

Caption: Main and side reaction pathways in Boc protection of a diamine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low yield or impure product Analyze Analyze by LC-MS/TLC Start->Analyze Identify Identify Side Products Analyze->Identify DiBoc Di-Boc Product Detected Identify->DiBoc High MW peak Urea Urea Byproduct Detected Identify->Urea Unexpected peaks Incomplete Incomplete Reaction Identify->Incomplete Starting material present OptimizeStoich Optimize Stoichiometry (e.g., use excess diamine or HCl method) DiBoc->OptimizeStoich OptimizeBase Re-evaluate Base and Temperature Urea->OptimizeBase IncreaseTime Increase Reaction Time/ Temperature Incomplete->IncreaseTime Purify Optimize Purification Protocol OptimizeStoich->Purify OptimizeBase->Purify IncreaseTime->Purify End Pure Mono-Boc Product Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for NH2-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction times for coupling primary amine-containing molecules, specifically focusing on NH2-PEG2-CH2-Boc, with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the core chemistry behind coupling this compound with an NHS ester?

A1: The reaction is a nucleophilic acyl substitution. The primary amine (-NH2) on your PEG molecule acts as a nucleophile and attacks the carbonyl group of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Q2: What is the optimal pH for this reaction, and why is it so critical?

A2: The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5.[1][3] This is a crucial parameter because the primary amine needs to be deprotonated (not in the -NH3+ form) to be nucleophilic and reactive.[4][5][6] However, at pH values above 8.5, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, which can lower your yield.[4][6][7]

Q3: Which solvents are recommended for this reaction?

A3: For this compound, which is a small molecule, anhydrous organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (CH2Cl2) are commonly used.[8][9] If your NHS ester is water-soluble, aqueous buffers such as phosphate, borate, or bicarbonate can be used, provided your starting material is also soluble.[1]

Q4: Can I use Tris buffer for my reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine.[1][8][10] These buffers will compete with your this compound molecule for reaction with the NHS ester, leading to lower yields and unwanted side products.[7][8]

Q5: How long should I run the reaction?

A5: Reaction times can vary from 30 minutes to several hours (even overnight), depending on the specific reactants and conditions.[4][8] Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[10] It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

Q6: How can I stop (quench) the reaction?

A6: To quench the reaction, you can add a buffer containing primary amines, such as Tris or glycine.[1] This will consume any unreacted NHS ester.

Troubleshooting Guide

Low yield is the most common issue encountered in NHS ester coupling reactions. The following table outlines potential causes and their solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can be deactivated by hydrolysis, especially at high pH.[1][7]Ensure you are using anhydrous solvents.[9] Prepare NHS ester solutions immediately before use and do not store them as stock solutions in aqueous buffers.[8][10] Equilibrate the NHS ester reagent to room temperature before opening to prevent condensation.[8]
Suboptimal pH: If the pH is too low (<7), the amine will be protonated and non-reactive.[4][11] If the pH is too high (>9), hydrolysis of the NHS ester will dominate.[6]For aqueous reactions, use a buffer in the pH 7.2-8.5 range.[1][3] For organic solvent reactions, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the acidic NHS byproduct.[12][13]
Poor Solubility of Reactants: If either this compound or the NHS ester is not fully dissolved, the reaction will be inefficient.[7]Choose a solvent in which both reactants are fully soluble. DMF and DMSO are good starting points for many small molecules.[5][8]
Multiple Spots on TLC / Peaks in LC-MS Presence of Competing Nucleophiles: Buffers like Tris or impurities with primary amines will react with the NHS ester.[7]Ensure all buffers are amine-free (e.g., PBS, Borate, Bicarbonate).[1] Use high-purity, amine-free solvents like DMF.[4][5]
Side Reactions: At very high pH, other nucleophilic groups might react. For larger peptides or proteins, this could be a concern.Maintain the pH within the recommended 7.2-8.5 range.
Reaction is Very Slow Steric Hindrance: Bulky groups near the reactive amine or on the NHS ester can slow the reaction rate.[7]Increase the reaction time or temperature. Consider using a higher concentration of reactants.
Low Reactant Concentration: Dilute solutions can lead to slower reaction rates, allowing hydrolysis to become a more significant competing reaction.[1]Increase the concentration of your reactants. Reducing the reaction volume can sometimes help.[2]

Data Presentation: Optimizing Reaction Parameters

The rate of the NHS ester coupling reaction is a balance between aminolysis (the desired reaction) and hydrolysis (the competing reaction). The tables below summarize key quantitative data to help you optimize your experiments.

Table 1: Effect of pH and Temperature on NHS Ester Stability

This table shows the half-life of a typical NHS ester in an aqueous solution, highlighting the critical impact of pH on the stability of your reagent.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[1][14]
8.04~1-2 hours (interpolated)
8.6410 minutes[1][14]
Table 2: General Reaction Conditions

This table provides starting parameters for your coupling reaction. Optimization will be required for your specific substrates.

ParameterAqueous Buffer SystemAnhydrous Organic Solvent
Solvent Phosphate, Borate, Bicarbonate[1]DMF, DMSO, CH2Cl2[8][9]
pH / Base pH 7.2 - 8.5[1]1-2 equivalents of TEA or DIPEA[12]
Temperature 4°C to Room Temperature[1]Room Temperature[12]
Time 30 min - 4 hours[1]3 - 24 hours[8][9]
Molar Ratio 5-20 fold molar excess of NHS ester[8][10]1:1 or 2:1 (NHS Ester : Amine)[8][9]

Experimental Protocols

Protocol 1: Coupling in an Anhydrous Organic Solvent (e.g., DMF)

This protocol is suitable for small, organic-soluble molecules like this compound.

Materials:

  • This compound

  • Your desired NHS ester

  • Anhydrous DMF or CH2Cl2[8]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[12]

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • TLC plates or LC-MS for monitoring

Procedure:

  • Dissolve the Amine: In a reaction vessel, dissolve your this compound in the anhydrous organic solvent. A good starting concentration is 0.1 M.[12]

  • Add Base: Add 1.5 equivalents of TEA or DIPEA to the stirred solution.

  • Dissolve the NHS Ester: In a separate vial, dissolve the NHS ester in the same anhydrous solvent to a known concentration.

  • Initiate the Reaction: Slowly add the NHS ester solution (1.0 to 1.2 equivalents) to the stirring amine solution.

  • Monitor the Reaction: Let the reaction stir at room temperature. Monitor its progress every 1-2 hours by TLC or LC-MS until the starting amine is consumed.[8][12] Reactions are often complete within 1-4 hours.[4][12]

  • Workup: Once the reaction is complete, proceed with your standard organic synthesis workup, which may involve an aqueous wash to remove the base and NHS byproduct, followed by column purification.[8]

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products Amine This compound Amide R-CO-NH-PEG2-CH2-Boc (Stable Amide Bond) Amine->Amide Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS Released

Caption: General reaction scheme for NHS ester coupling with a primary amine.

Troubleshooting Workflow

TroubleshootingWorkflow decision decision issue issue solution solution start Start: Low Reaction Yield check_hydrolysis Is your NHS ester fresh? Using anhydrous solvent? start->check_hydrolysis check_ph Is the reaction pH between 7.2 and 8.5? check_hydrolysis->check_ph Yes solution_hydrolysis Use fresh NHS ester. Use anhydrous solvent. Prepare solutions fresh. check_hydrolysis->solution_hydrolysis No check_buffer Are you using an amine-free buffer? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5 or add non-nucleophilic base. check_ph->solution_ph No check_solubility Are both reactants fully dissolved? check_buffer->check_solubility Yes solution_buffer Switch to PBS, Borate, or Bicarbonate buffer. check_buffer->solution_buffer No end Yield Improved check_solubility->end Yes issue_final issue_final check_solubility->issue_final No solution_hydrolysis->end solution_ph->end solution_buffer->end solution_solubility Change solvent (try DMF/DMSO) Increase temperature slightly. issue_final->solution_solubility solution_solubility->end

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Optimizing PROTAC Activity by Modulating Linker Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols related to the impact of linker flexibility on PROTAC activity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker's primary role is to bridge the two ligands, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[][4] This proximity is crucial for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2] The linker's length, composition, and flexibility are critical parameters that dictate the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][6]

Q2: What are the most common types of linkers used in PROTAC design?

Linkers are broadly categorized into two main types:

  • Flexible Linkers: These are the most common and typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[1][] Their main advantages include synthetic accessibility and the conformational adaptability needed to allow the POI and E3 ligase to find a productive orientation for ternary complex formation.[1][7]

  • Rigid Linkers: To reduce the entropic penalty associated with highly flexible linkers and to improve ternary complex stability, more rigid structures are used.[][7] These often incorporate cyclic moieties like piperazine, piperidine, or phenyl rings, as well as alkynes.[1][]

Q3: How does linker flexibility specifically impact PROTAC activity?

Linker flexibility has a profound impact on several aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The linker must be flexible enough to allow the two proteins to come together but rigid enough to facilitate stable, productive interactions.[][7] Excessive flexibility can lead to an entropic penalty that destabilizes the ternary complex, while excessive rigidity can introduce steric hindrance.[1][7]

  • Degradation Efficacy (DC50 and Dmax): The optimal linker length and flexibility are critical for achieving potent degradation. A non-optimal linker can result in weak or no degradation.[2][8]

  • Selectivity: Altering linker length can impart selectivity. For example, a small change, such as adding a single ethylene (B1197577) glycol unit, has been shown to abolish degradation of one target (HER2) while preserving the degradation of another (EGFR).[1]

  • Physicochemical Properties: The linker influences solubility, cell permeability, and metabolic stability.[9] For instance, PEG units can increase solubility, while more rigid, hydrocarbon-based linkers may improve cell permeability.[9][10]

Q4: Is a longer, more flexible linker always better?

Not necessarily. While a flexible linker provides the freedom to form a ternary complex, there is often an optimal length for each specific POI-E3 ligase pair.[2][11] Linkers that are too long may not effectively bring the proteins together for ubiquitination, while linkers that are too short can cause steric clashes.[8] The relationship between linker length and degradation potency is often non-linear, and the "optimal" length must be determined empirically for each new system.[1][12]

Troubleshooting Guides

This section addresses common issues encountered during PROTAC development, with a focus on problems related to the linker.

Issue 1: No or Weak Degradation of Target Protein

You have treated your cells with the PROTAC, but a Western blot shows little to no reduction in the target protein of interest.

Possible Cause Recommended Solution
Suboptimal Linker Length/Flexibility The linker may be too short (causing steric hindrance) or too long (preventing effective ubiquitination). Solution: Synthesize a series of PROTACs with systematically varied linker lengths and compositions (e.g., PEG, alkyl) to identify the optimal configuration.[8]
Poor Ternary Complex Formation Even with good binary binding to both the POI and E3 ligase, the linker may not support a stable ternary complex. Solution: Use biophysical assays like SPR, TR-FRET, or NanoBRET to directly measure ternary complex formation and cooperativity.[9][13] An optimized linker can enhance cooperativity.
Poor Cell Permeability The PROTAC's size and physicochemical properties, heavily influenced by the linker, may prevent it from entering the cell.[10][13] Solution: Modify the linker to balance hydrophilicity and lipophilicity.[9] Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA).[9]
Incorrect Linker Attachment Points The position where the linker connects to the warhead and E3 ligand is crucial for maintaining binding and proper orientation.[5] Solution: If possible, synthesize analogs with the linker attached to different solvent-exposed positions on the ligands.[8]
Low E3 Ligase Expression The chosen cell line may not express sufficient levels of the recruited E3 ligase (e.g., VHL, CRBN).[14] Solution: Verify the expression of the E3 ligase in your cell line via Western blot or proteomics. Choose a cell line with known high expression.
Issue 2: The "Hook Effect" is Observed

You see potent degradation at lower PROTAC concentrations, but the effect diminishes at higher concentrations, resulting in a "bell-shaped" dose-response curve.

Possible Cause Recommended Solution
Formation of Non-productive Binary Complexes At high concentrations, the PROTAC saturates both the POI and the E3 ligase separately, preventing the formation of the required 1:1:1 ternary complex. This is a common phenomenon with bifunctional molecules.[9]
Suboptimal Linker Design A linker that does not promote positive cooperativity in the ternary complex can exacerbate the hook effect. Solution: Enhance cooperativity by systematically modifying the linker's length, rigidity, and composition.[9] A linker that better pre-organizes the ligands for ternary complex formation can mitigate the hook effect. Use biophysical assays to quantify cooperativity.

Quantitative Data Summary

The optimal linker length is system-dependent and must be determined experimentally. The tables below summarize published data illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [2][8][12]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data shows that a 16-atom linker was optimal for ERα degradation in this specific context.

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG3>100<50CRBNMOLM-14
BTK Degrader 2PEG4~25>90CRBNMOLM-14
BTK Degrader 3 PEG5 ~5 >95 CRBN MOLM-14
Data indicates that longer PEG linkers were more potent for BTK degradation in this system.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.[14][15]

Methodology:

  • Cell Plating: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution (e.g., 8-12 concentrations) of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (typically 8-24 hours).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) to normalize the data.[14]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control. Plot this against the log of PROTAC concentration to determine DC50 and Dmax.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation, and to determine cooperativity (α).[9]

Methodology:

  • Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (Kd) of the PROTAC for that protein.

    • Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm it does not bind non-specifically to the chip surface.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner.

    • Inject these mixtures over the immobilized protein. The resulting binding signal reflects the formation of the ternary complex.

  • Data Analysis:

    • Fit the binding data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rates, and the overall affinity (KD) for both binary and ternary interactions.

    • Cooperativity (α) is calculated by comparing the affinity of the soluble protein for the immobilized protein in the presence versus the absence of the PROTAC. An α value > 1 indicates positive cooperativity, meaning the PROTAC promotes the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub_POI Ubiquitinated POI PROTAC->Ub_POI Ub Transfer Ub Ub Ub_POI->Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: The PROTAC mechanism of action.

Experimental_Workflow start Design & Synthesize Linker Variant Library biophys Biophysical Assays (SPR, TR-FRET) Measure Ternary Complex Formation start->biophys degradation Cell-Based Degradation Assay (Western Blot) Determine DC50 & Dmax biophys->degradation decision Potent Degradation? degradation->decision viability Cell Viability Assay (e.g., MTS) Assess Functional Effect optimize Optimize Lead (PK/PD, Selectivity) viability->optimize decision->viability Yes redesign Redesign Linker (Length, Rigidity, Attachment) decision->redesign No redesign->start

Caption: Experimental workflow for linker optimization.

Troubleshooting_Guide start Start: No/Weak Target Degradation q1 Is Ternary Complex Formation Confirmed? start->q1 q2 Is PROTAC Cell Permeable? q1->q2 Yes sol1 Action: Redesign linker to improve cooperativity. Vary length/rigidity. q1->sol1 No q3 Is E3 Ligase Expressed? q2->q3 Yes sol2 Action: Modify linker to improve physicochemical properties. Confirm with CETSA. q2->sol2 No sol3 Action: Change cell line or E3 ligase recruited. q3->sol3 No end Successful Degradation q3->end Yes

References

Technical Support Center: Synthesis of NH2-PEG2-CH2-Boc Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of molecules incorporating the NH2-PEG2-CH2-Boc linker, which is commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: The this compound linker is a heterobifunctional molecule widely used in the synthesis of PROTACs. PROTACs are novel therapeutic agents that utilize the body's own ubiquitin-proteasome system to selectively degrade target proteins. This linker provides a flexible, hydrophilic spacer between the two ligands of a PROTAC: one that binds to the target protein and another that recruits an E3 ubiquitin ligase.

Q2: What are the key stages in synthesizing a larger molecule using this linker?

A2: A typical workflow involves several key stages:

  • Boc Protection: Ensuring the amine on the PEG linker is protected with a tert-butyloxycarbonyl (Boc) group.

  • Coupling/Conjugation: Covalently attaching the linker to other molecular fragments, often through amide bond formation.

  • Purification: Removing unreacted starting materials, reagents, and byproducts.

  • Boc Deprotection: Removing the Boc group to expose the primary amine for subsequent reactions if required.

Q3: Why is the PEG component of the linker important?

A3: The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and bioavailability of the final molecule. It is a hydrophilic spacer that can improve the pharmacokinetic properties of the drug candidate.

Q4: What analytical techniques are recommended for monitoring reaction progress and purity?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the progress of the reaction and assessing the purity of the intermediates and the final product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of reaction completion.

Troubleshooting Guide

Boc Protection Stage

Q: My Boc protection reaction shows low yield. What are the possible causes and solutions?

A: Low yields in Boc protection can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cause 1: Inadequate Base. The choice and amount of base are critical.

    • Solution: Ensure you are using a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) at 1.1 to 1.5 equivalents. For substrates with low reactivity, a stronger base might be necessary, but care must be taken to avoid side reactions.

  • Cause 2: Inactive Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). (Boc)₂O can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of (Boc)₂O or test the activity of your current stock. Using a slight excess (1.1 to 1.5 equivalents) of (Boc)₂O is a common practice.

  • Cause 3: Inappropriate Solvent. The solvent must be anhydrous and capable of dissolving the starting amine.

  • Cause 4: Low Reaction Temperature. While the reaction is often run at room temperature, some less reactive amines may require gentle heating.

    • Solution: Try running the reaction at a moderate temperature, for example, 40°C, and monitor the progress by TLC or LC-MS.

Amide Coupling Stage

Q: I am observing incomplete coupling of my Boc-protected PEG linker to my amine-containing molecule. How can I improve the reaction efficiency?

A: Incomplete amide coupling is a frequent challenge. Consider the following:

  • Cause 1: Inefficient Activation of the Carboxylic Acid. The carboxylic acid on your molecule must be activated to react with the amine of the PEG linker.

    • Solution: Use a reliable coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as N-hydroxysuccinimide (NHS). Alternatively, other coupling reagents like HATU or HBTU can be used.

  • Cause 2: Incorrect pH. The pH of the reaction is crucial for efficient coupling.

    • Solution: The coupling reaction is typically most effective at a slightly basic pH (around 7.2-8.5) to ensure the amine is deprotonated and nucleophilic.

  • Cause 3: Steric Hindrance. If either the amine or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction time and/or temperature. You may also need to use a larger excess of one of the reactants to drive the reaction to completion.

  • Cause 4: Competing Hydrolysis. In aqueous solutions, the activated carboxylic acid (e.g., NHS ester) can hydrolyze.

    • Solution: Use anhydrous solvents if your reactants are soluble. If an aqueous buffer is required, perform the reaction as quickly as possible after activating the carboxylic acid.

Boc Deprotection Stage

Q: My Boc deprotection is incomplete, or I am seeing side products. What should I do?

A: Issues with Boc deprotection can often be resolved by adjusting the acidic conditions.

  • Cause 1: Insufficiently Acidic Conditions. The Boc group is acid-labile, and incomplete removal suggests the acid is not strong enough or is used in too low a concentration.

    • Solution: A common method is to use trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v). If the reaction is still incomplete, you can increase the concentration of TFA or the reaction time.

  • Cause 2: Formation of Side Products due to Cationic Intermediates. The deprotection proceeds via a stable tert-butyl cation, which can alkylate sensitive functional groups on your molecule.

    • Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture. These scavengers will trap the tert-butyl cation and prevent unwanted side reactions.

  • Cause 3: Incomplete Removal of Acid. Residual acid can interfere with subsequent steps.

    • Solution: After removing the solvent and excess acid under reduced pressure, co-evaporate the residue with a solvent like toluene (B28343) to azeotropically remove residual TFA. Alternatively, perform a basic aqueous wash if your product is soluble in an organic solvent.

Quantitative Data

The following tables provide representative data for the key steps in the synthesis of a molecule containing the this compound linker. Note that actual results will vary depending on the specific substrate and scale.

Table 1: Representative Reaction Conditions and Yields for Boc Protection

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Amine 1.0 g100 g
(Boc)₂O (equivalents) 1.21.1
Base (e.g., TEA) 1.3 equivalents1.2 equivalents
Solvent (DCM) 20 mL2 L
Reaction Time 4-6 hours6-8 hours
Temperature Room Temperature20-25°C
Typical Yield >95%>90%
Purity (by HPLC) >98%>97%

Table 2: Comparison of Acidic Conditions for Boc Deprotection

Acidic ReagentConcentration (in DCM)Reaction Time (hours)Typical Purity (by HPLC)Notes
TFA 20%2>95%Standard condition for most substrates.
TFA 50%1>98%For less reactive or sterically hindered Boc groups.
4M HCl in Dioxane 4M1-2>97%An alternative to TFA.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine
  • Dissolve the amine-containing starting material (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (TEA) (1.3 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Amide Coupling of a Boc-Protected PEG-Acid to a Primary Amine
  • Dissolve the Boc-protected PEG-acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Slowly add the activated PEG-NHS ester solution to the amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC.

Protocol 3: Boc Deprotection Using TFA
  • Dissolve the Boc-protected molecule (1 equivalent) in DCM.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate contains sensitive functional groups, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate the residue with toluene (x3) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.

Visualizations

Signaling Pathway

PROTAC_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E2->E3Ligase Ub Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->Ub Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow

Synthesis_Workflow Start Start: Boc-NH-PEG2-COOH + Amine-R Coupling Amide Coupling (EDC, NHS, DMF) Start->Coupling Purification1 Purification 1 (Column Chromatography) Coupling->Purification1 Intermediate Intermediate: Boc-NH-PEG2-CH2-CO-NH-R Purification1->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Purification2 Purification 2 (Prep-HPLC or Aqueous Workup) Deprotection->Purification2 FinalProduct Final Product: NH2-PEG2-CH2-CO-NH-R Purification2->FinalProduct

Caption: Experimental workflow for synthesis of a target molecule.

Technical Support Center: Analytical Methods for Characterizing PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analysis of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for characterizing PEGylated proteins?

A1: A suite of analytical methods is typically employed to fully characterize PEGylated proteins due to their inherent complexity and heterogeneity.[1][2] The most common techniques include:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Used to determine the absolute molar mass and degree of PEGylation without relying on column calibration standards.[3][4][5]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Provides information on the average molecular weight, the degree of PEGylation, and the heterogeneity of the PEGylated product.[1][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the site of PEGylation and quantifying the degree of PEGylation.[8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): Various HPLC methods are used for separation and quantification, including Reversed-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[2][8][12]

Q2: Why is characterization of PEGylated compounds challenging?

A2: The characterization of PEGylated compounds presents several analytical challenges:

  • Heterogeneity: PEGylation reactions often result in a mixture of molecules with varying numbers of PEG chains attached (degree of PEGylation) and at different sites on the protein.[1][2] The PEG polymer itself can also be polydisperse, adding to the complexity.[6]

  • Structural Changes: The attachment of PEG can alter the protein's conformation, size, and charge, which can interfere with standard analytical methods.[2]

  • Lack of a Chromophore: PEG does not have a strong UV chromophore, making its detection and quantification by UV-based methods difficult. This can be overcome by using detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors.[13][14]

Q3: How can I determine the degree of PEGylation?

A3: The degree of PEGylation, or the average number of PEG molecules per protein, can be determined by several methods:

  • SEC-MALS: By measuring the molar mass of the protein and the entire conjugate, the mass of the attached PEG can be calculated, and thus the degree of PEGylation.[4]

  • MALDI-TOF MS: The mass difference between the unmodified protein and the PEGylated species in the mass spectrum corresponds to the mass of the attached PEG chains.[1][15]

  • NMR Spectroscopy: The degree of PEGylation can be quantitatively determined by comparing the integral of the PEG-specific proton signals to that of a protein-specific signal.[9]

Q4: How are PEGylation sites identified?

A4: Identifying the specific amino acid residues where PEG is attached is crucial for understanding structure-activity relationships. This is typically achieved through:

  • Peptide Mapping using LC-MS/MS: The PEGylated protein is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS. The PEGylated peptides are identified by their increased mass, and MS/MS fragmentation can pinpoint the modified amino acid.[16][17]

  • NMR Spectroscopy: 2D NMR techniques can be used to identify the specific amino acid residues that are spatially close to the attached PEG chain.[8]

Troubleshooting Guides

SEC-MALS Analysis

Problem: Distorted or broad peaks in the SEC chromatogram.

  • Potential Cause: Non-ideal interactions between the PEGylated protein and the SEC column matrix. This is a common issue when using silica-based columns with THF as the mobile phase for PEG analysis.[18] Another cause could be the conformation of the PEGylated protein itself, which differs significantly from globular protein standards.[3][4]

  • Suggested Solution:

    • Optimize the mobile phase composition. Adding organic modifiers or adjusting the salt concentration can help minimize secondary interactions.

    • Use a column with a different stationary phase, such as one based on a more inert polymer.

    • Ensure proper sample dissolution. Some PEGs dissolve slowly and may require gentle heating.[18]

Problem: Inaccurate molar mass determination.

  • Potential Cause: Incorrect dn/dc (refractive index increment) or extinction coefficient values for the protein and PEG. These values are critical for the analysis of conjugates.[19]

  • Suggested Solution:

    • Use experimentally determined dn/dc and extinction coefficient values for your specific protein and PEG at the wavelength of your detectors.

    • Ensure that the detectors are properly calibrated.

MALDI-TOF MS Analysis

Problem: Low signal intensity or poor resolution for PEGylated proteins.

  • Potential Cause: The large size and heterogeneity of PEGylated proteins can make ionization and detection challenging.[7] The choice of matrix and sample preparation method is critical.[20]

  • Suggested Solution:

    • Optimize the matrix. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[6][20]

    • Add a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), to improve the ionization of the PEGylated species.[20]

    • Use a linear TOF mass spectrometer, as reflector mode may not be suitable for very large molecules. A high-mass detector can also improve the detection of large PEGylated proteins.[7]

Problem: Presence of free PEG or unmodified protein in the spectrum.

  • Potential Cause: Incomplete PEGylation reaction or inefficient purification.[6][21]

  • Suggested Solution:

    • This is an analytical result reflecting the sample composition. To improve the sample, optimize the PEGylation reaction conditions (e.g., molar ratio of PEG to protein, reaction time, pH).

    • Improve the purification strategy to separate the PEGylated product from unreacted starting materials. Techniques like ion-exchange or hydrophobic interaction chromatography can be effective.[22]

HPLC Analysis

Problem: Poor separation of PEGylated isoforms in RP-HPLC.

  • Potential Cause: The large, hydrophilic PEG chain can mask the hydrophobic differences between isoforms, leading to co-elution.

  • Suggested Solution:

    • Optimize the gradient. A shallow gradient can improve the resolution of species with similar hydrophobicities.[23]

    • Increase the column temperature. Elevated temperatures (e.g., 45-90°C) can improve peak shape and resolution for PEGylated proteins.[12][23]

    • Use a column with a different stationary phase, such as a C4 column, which is often more suitable for large proteins than a C18 column.[23]

Problem: Low recovery of PEGylated product from the column.

  • Potential Cause: Irreversible binding of the PEGylated protein to the column matrix.[22]

  • Suggested Solution:

    • Modify the mobile phase. For RP-HPLC, adjusting the organic solvent or adding a different ion-pairing agent may help. For IEX, increasing the salt concentration in the elution buffer is necessary.[22]

    • Decrease the sample concentration to avoid precipitation on the column.[22]

Data Summary

Table 1: Comparison of Common Analytical Methods for PEGylated Compound Characterization

Analytical MethodInformation ProvidedCommon IssuesTroubleshooting Tips
SEC-MALS Absolute molar mass, degree of PEGylation, aggregation analysis.[3][4][5]Peak distortion, inaccurate molar mass.[18][19]Optimize mobile phase, use correct dn/dc values.[18][19]
MALDI-TOF MS Average molecular weight, degree of PEGylation, heterogeneity.[1][6][7]Low signal intensity, poor resolution.[7]Optimize matrix and cationizing agent, use linear mode.[20]
NMR Spectroscopy Site of PEGylation, degree of PEGylation, structural changes.[8][9]Low sensitivity, complex spectra.Use higher field strength magnets, 2D NMR techniques.
RP-HPLC Separation of isoforms, purity analysis.[12][23]Poor resolution, low recovery.[22][23]Optimize gradient and temperature, use a C4 column.[23]

Experimental Protocols

Protocol 1: SEC-MALS for Molar Mass and Degree of PEGylation Determination
  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and detectors (MALS, UV, RI) with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until stable baselines are achieved.[24]

  • Detector Calibration:

    • Calibrate the detectors using a well-characterized protein standard (e.g., Bovine Serum Albumin) to determine detector constants and correct for inter-detector delay volumes.[24]

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter before injection.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Collect data from the UV, MALS, and RI detectors simultaneously using appropriate software (e.g., ASTRA software).[4]

  • Data Analysis:

    • Use the protein conjugate analysis module in the software.

    • Input the known extinction coefficient and dn/dc values for both the protein and the PEG.[19]

    • The software will calculate the molar mass of the entire conjugate, the protein portion, and the PEG portion across the elution peak, allowing for the determination of the degree of PEGylation.[4]

Protocol 2: MALDI-TOF MS for Molecular Weight and Heterogeneity Analysis
  • Matrix Solution Preparation:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[6][20]

  • Cationizing Agent Preparation:

    • Prepare a solution of sodium trifluoroacetate (NaTFA) in ethanol.[20]

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA) to a concentration of approximately 1 mg/mL.[21]

  • Target Spotting:

    • Mix the sample, matrix, and cationizing agent solutions. A common ratio is 5:1:1 (matrix:cationizing agent:sample).[20]

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).[20]

  • Mass Spectrometry Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode.[7][21]

    • Acquire spectra over an appropriate mass range to cover the expected molecular weights of the PEGylated species.

  • Data Interpretation:

    • Determine the average molecular weight of the different PEGylated species from the peak centroids.

    • Calculate the degree of PEGylation from the mass difference between the unmodified protein and the PEGylated forms.

    • Assess the heterogeneity of the sample from the distribution of peaks.

Visualizations

experimental_workflow_sec_mals cluster_prep Preparation cluster_analysis Analysis cluster_results Results system_prep System Equilibration detector_cal Detector Calibration system_prep->detector_cal sample_prep Sample Preparation & Filtration detector_cal->sample_prep injection Inject Sample into SEC sample_prep->injection data_acq Data Acquisition (UV, MALS, RI) injection->data_acq data_analysis Data Analysis (Protein Conjugate Module) data_acq->data_analysis molar_mass Molar Mass data_analysis->molar_mass peg_degree Degree of PEGylation data_analysis->peg_degree aggregation Aggregation State data_analysis->aggregation

Caption: Workflow for SEC-MALS analysis of PEGylated compounds.

troubleshooting_logic_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor RP-HPLC Separation of PEGylated Isoforms cause1 Suboptimal Gradient start->cause1 cause2 Low Temperature start->cause2 cause3 Inappropriate Column Chemistry start->cause3 solution1 Use a shallower gradient (e.g., 1-2%/min) cause1->solution1 solution2 Increase column temperature (45-90°C) cause2->solution2 solution3 Switch to a C4 column cause3->solution3 end_node Improved Resolution solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for poor RP-HPLC separation.

References

Validation & Comparative

A Comparative Guide to NH2-PEG2-CH2-Boc and NH2-PEG3-CH2-Boc in PROTACs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting moiety, plays a critical role in determining the overall performance of a PROTAC. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of two closely related PEG linkers, NH2-PEG2-CH2-Boc and NH2-PEG3-CH2-Boc, to inform linker selection in PROTAC design.

Structural and Physicochemical Properties

The fundamental difference between this compound and NH2-PEG3-CH2-Boc lies in the length of the PEG chain, with the latter containing an additional ethylene (B1197577) glycol unit. This seemingly minor structural variance can have a significant impact on the physicochemical properties of the resulting PROTAC molecule.

PropertyThis compoundNH2-PEG3-CH2-Boc
Molecular Formula C11H23NO4C13H27NO5
Molecular Weight 233.30 g/mol 277.35 g/mol
Calculated LogP 0.710.52
Topological Polar Surface Area (TPSA) 70.78 Ų92.04 Ų
Number of Rotatable Bonds 811

Data is estimated from chemical structure databases and may vary slightly depending on the source.

The addition of a single ethylene glycol unit in the PEG3 linker increases the molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds, while slightly decreasing the calculated LogP, indicating a modest increase in hydrophilicity. These differences can influence a PROTAC's solubility, cell permeability, and conformational flexibility.

Impact on PROTAC Performance: A Comparative Analysis

While direct head-to-head experimental data for PROTACs differing only by these two specific linkers is not extensively available in published literature, we can extrapolate the expected performance differences based on established principles of PROTAC design and data from studies comparing PEG linkers of varying lengths.[1][2] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3]

Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in inefficient ubiquitination due to unfavorable geometry.[3]

The single ethylene glycol unit difference between the PEG2 and PEG3 linkers (approximately 3.5 Å in contour length) can be sufficient to alter the geometry of the ternary complex, potentially impacting degradation efficiency (DC50 and Dmax values).[4][] For some target-ligase pairs, this small increase in length could be optimal, while for others it may be detrimental.

Illustrative Data on Linker Length and Degradation:

The following table summarizes representative data from different studies, illustrating the general trend of how PEG linker length can impact the degradation of various target proteins.

Target ProteinLinkerDC50 (nM)Dmax (%)Reference System
BRD4PEG35585Hypothetical data based on trends[6]
BRD4PEG42095Hypothetical data based on trends[6]
BRD4PEG515>98Hypothetical data based on trends[6]
ERα12-atom PEG>1000~20Experimental Data[2]
ERα16-atom PEG~100~80Experimental Data[2]
TBK1<12-atom PEGNo Degradation-General Observation[]
TBK1>12-atom PEGDegradation Observed-General Observation[]

This table presents a selection of data to illustrate trends and should not be considered a direct comparison between this compound and NH2-PEG3-CH2-Boc.

Cell Permeability and Pharmacokinetics

The physicochemical properties influenced by the linker, such as TPSA and molecular weight, directly affect a PROTAC's ability to cross the cell membrane. Generally, an increase in molecular weight and TPSA can lead to reduced passive permeability.[7] However, the relationship is not always linear, as the flexibility of the PEG linker can allow the molecule to adopt conformations that shield polar groups, potentially improving membrane traversal.[3]

The slightly higher hydrophilicity of the PEG3 linker may enhance the aqueous solubility of the PROTAC, which can be beneficial for formulation and bioavailability.[8] Conversely, the increased molecular weight and TPSA of the PEG3-containing PROTAC might negatively impact its passive diffusion across the cell membrane compared to its PEG2 counterpart.[7]

Illustrative Data on Linker Length and Permeability:

PROTAC SeriesLinkerPermeability (Pₑ, 10⁻⁶ cm/s)Reference
MZ Series2-unit PEG0.6[7]
MZ Series3-unit PEG0.03[7]
AT Series1-unit PEG~0.005[2][7]
AT Series2-unit PEG~0.0025[2][7]

This table shows that for these specific PROTAC series, increasing the PEG linker length correlated with a decrease in permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

To empirically determine the optimal linker for a specific PROTAC, a series of in vitro and cellular assays are essential.

PROTAC Synthesis

The synthesis of a PROTAC using either this compound or NH2-PEG3-CH2-Boc typically involves a multi-step process. The Boc-protected amine allows for the sequential and directional conjugation of the protein of interest (POI) and E3 ligase ligands.

General Synthetic Workflow:

G cluster_synthesis PROTAC Synthesis Workflow ligand_poi POI Ligand (with reactive group) intermediate1 POI-Linker-Boc Intermediate ligand_poi->intermediate1 Coupling linker NH2-PEGn-CH2-Boc (n=2 or 3) linker->intermediate1 deprotection Boc Deprotection (e.g., TFA) intermediate1->deprotection intermediate2 POI-Linker-NH2 Intermediate deprotection->intermediate2 protac Final PROTAC Molecule intermediate2->protac Coupling ligand_e3 E3 Ligase Ligand (with reactive group) ligand_e3->protac

Caption: General workflow for the synthesis of a PROTAC using a Boc-protected PEG linker.

A detailed protocol would involve standard amide coupling reactions (e.g., using HATU or EDC/HOBt) to connect the carboxylic acid group of one ligand to the primary amine of the deprotected linker, and a similar reaction for the other ligand. Purification is typically performed using column chromatography or reverse-phase HPLC.[9]

Western Blot for Protein Degradation

This is the gold-standard assay to quantify PROTAC-mediated protein degradation.

Experimental Workflow:

G cluster_wb Western Blot Workflow cell_culture 1. Cell Culture & Plating protac_treatment 2. PROTAC Treatment (Varying Concentrations) cell_culture->protac_treatment cell_lysis 3. Cell Lysis protac_treatment->cell_lysis protein_quant 4. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 8. Detection & Analysis immunoblot->detection

Caption: Standard workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Brief Protocol:

  • Cell Treatment: Seed cells and treat with a concentration range of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.[10]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[10]

  • Detection: Visualize protein bands using an ECL substrate and quantify band intensities to determine DC50 and Dmax values.[10]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.

Experimental Workflow:

G cluster_pampa PAMPA Workflow prepare_plates 1. Prepare Donor & Acceptor Plates add_lipid 2. Coat Donor Plate Filter with Lipid Membrane prepare_plates->add_lipid add_compounds 3. Add PROTACs to Donor Wells add_lipid->add_compounds sandwich_plates 5. Assemble Donor/Acceptor Plate 'Sandwich' add_compounds->sandwich_plates add_buffer 4. Add Buffer to Acceptor Wells add_buffer->sandwich_plates incubate 6. Incubate sandwich_plates->incubate analyze 7. Analyze Compound Concentration in Both Plates (e.g., LC-MS/MS) incubate->analyze calculate 8. Calculate Permeability Coefficient (Pe) analyze->calculate G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable ADC Linkers in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues.[3] This conditional release can be triggered by several mechanisms:

  • Protease-Sensitivity: Utilizing enzymes like cathepsin B, which are often overexpressed in tumor lysosomes, to cleave specific peptide sequences within the linker (e.g., valine-citrulline).[3][4]

  • pH-Sensitivity: Exploiting the lower pH of endosomes and lysosomes (pH 4.8-6.0) compared to the bloodstream (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[3]

  • Glutathione-Sensitivity: Leveraging the significantly higher intracellular concentration of reducing agents like glutathione (B108866) to cleave disulfide bonds.[3]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[3] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[5] This is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: Stability as a Priority

In contrast, non-cleavable linkers are designed for maximum stability in circulation.[2] Payload release is entirely dependent on the proteolytic degradation of the antibody component of the ADC within the lysosome of the target cell.[4][6] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.

The primary benefit of this approach is enhanced plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[2][6] However, the released payload-linker-amino acid complex is typically less membrane-permeable, which largely abrogates the bystander effect.[] This makes ADCs with non-cleavable linkers potentially more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[]

Quantitative Performance Data: A Comparative Overview

The following tables summarize quantitative data from preclinical and clinical studies comparing cleavable and non-cleavable ADCs. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50)
ADC ConstructLinker TypeLinker ChemistryPayloadTarget Cell LineTarget AntigenIC50Citation(s)
mil40-16CleavableVal-Cit (vc)MMAEBT-474HER2Not explicitly stated, but used as a comparator for toxicity[8]
mil40-15Non-cleavableCys-linkerMMAEBT-474HER2~1 x 10⁻¹¹ M[8]
Trastuzumab-vc-MMAECleavableVal-Cit (vc)MMAENCI-N87HER2Not explicitly stated, but used as a comparator for efficacy[8]
ADC with Sulfatase-cleavable linkerCleavableSulfatase-cleavableMMAEHER2+HER261 pM[9]
ADC with Val-Ala linkerCleavableVal-AlaMMAEHER2+HER292 pM[9]
Non-cleavable ADCNon-cleavableNot specifiedNot specifiedHER2+HER2609 pM[9]

Lower IC50 values indicate higher potency.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation(s)
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[8][10]
Erbitux-vc-PAB-MMAECleavableA549 Lung Cancer XenograftNot specifiedEffectively inhibited tumor growth[11]
Site A-PEG6-C2-MMADNon-cleavableBxPC3 Pancreatic Xenograft10 mg/kg single doseReduced in vivo efficacy compared to stable non-cleavable conjugate[12]
Site I-PEG6-C2-MMADNon-cleavable (more stable)BxPC3 Pancreatic Xenograft10 mg/kg single doseGreater in vivo efficacy than less stable non-cleavable conjugate[12]
Table 3: Pharmacokinetics (Half-Life)
ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)Citation(s)
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day[8]
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE[8]
ADCs with non-cleavable linkers (general)Non-cleavableLonger half-livesLower plasma clearance[5]
Table 4: Clinical Toxicities (Meta-analysis of Commercially Available ADCs)
Toxicity (Grade ≥3)Cleavable LinkersNon-cleavable LinkersWeighted Risk Difference (95% CI)Citation(s)
Any Adverse Event47%34%-12.9% (-17.1% to -8.8%)[13][14]
NeutropeniaSignificantly higherSignificantly lower-9.1% (-12% to -6.2%)[13]
AnemiaSignificantly higherSignificantly lower-1.7% (-3.3% to -0.1%)[13]

Visualizing the Mechanisms

To further illustrate the distinct pathways of payload release, the following diagrams were generated using the DOT language for Graphviz.

cleavable_linker_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC_circ ADC (Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization ADC_bound->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_release Cleavage & Payload Release Lysosome->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity Bystander_cell Neighboring Antigen-Negative Cell Payload_release->Bystander_cell Payload Diffusion Bystander_effect Bystander Killing Bystander_cell->Bystander_effect

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC_circ ADC (Highly Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Payload_release Payload-Linker-AA Release Antibody_degradation->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Protocols: A Framework for Evaluation

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15][16]

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in cell culture medium.

  • Incubation: Add the different concentrations of the test articles to the cells and incubate for a period of 48-144 hours.[15][16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability at each ADC concentration relative to the untreated control and plot the data to determine the IC50 value.[16]

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 2x10^6 A549 cells) into immunocompromised mice (e.g., athymic nude mice).[11][17]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[8][11]

  • ADC Administration: Administer the ADCs and control agents, typically via intravenous injection, at specified doses and schedules.[8]

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy between treatment groups.[17]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for a set period (e.g., up to 7 days).[1][18]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: Isolate the ADC from the plasma using methods like immunoaffinity capture with Protein A beads.[18][19]

  • Analysis:

    • Drug-to-Antibody Ratio (DAR): Analyze the captured ADC using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.[19]

    • Free Payload Quantification: Analyze the plasma supernatant using LC-MS/MS to quantify the amount of released, unconjugated payload.[1]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to assess the stability of the linker.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start ADC Candidate Selection in_vitro In Vitro Evaluation start->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity plasma_stability Plasma Stability (DAR, Free Payload) in_vitro->plasma_stability pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd xenograft Xenograft Efficacy (TGI) in_vivo->xenograft toxicity Toxicity Assessment in_vivo->toxicity lead_optimization Lead Optimization pk_pd->lead_optimization

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for NH2-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of a molecule's success. While NH2-PEG2-CH2-Boc has served as a foundational building block, the field is increasingly exploring a diverse chemical toolbox to optimize the efficacy, selectivity, and pharmacokinetic properties of these potent protein degraders. This guide provides an objective comparison of alternative linkers, supported by experimental data, detailed methodologies, and visual aids to inform the rational design of next-generation PROTACs.

The linker in a PROTAC, though often perceived as a simple tether, plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Its length, rigidity, and chemical composition profoundly influence a PROTAC's biological activity. This guide delves into the key alternatives to the commonly used PEG-based linkers, offering a comprehensive overview of their respective advantages and disadvantages.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies comparing various linker architectures. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Flexible Linkers - Alkyl vs. PEG Chains

Flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, are often the initial choice in PROTAC design due to their synthetic accessibility. The data below, focused on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs using a von Hippel-Lindau (VHL) E3 ligase ligand, illustrates the impact of linker composition and length on degradation.

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
PEG PEG35585HeLa
PEG42095HeLa
PEG515>98HeLa
PEG63092HeLa
Alkyl C8 Alkyl Chain~50>90HEK293T
C10 Alkyl Chain~25>95HEK293T
C12 Alkyl Chain~40>90HEK293T

Data synthesized from published literature. Absolute values are illustrative and can vary based on specific experimental conditions.

Table 2: Rigid Linkers - Enhancing Potency and Selectivity

Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties. The following table showcases the performance of BRD4-targeting PROTACs with piperazine-containing linkers, recruiting the Cereblon (CRBN) E3 ligase.

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
Piperazine (B1678402) Piperazine-C3-Amide15>95MOLM-13
Piperazine-C4-Amide8>98MOLM-13
Piperazine-C5-Amide25>90MOLM-13

Data synthesized from published literature. Absolute values are illustrative and can vary based on specific experimental conditions.

Table 3: "Smart" Linkers - Spatiotemporal Control

"Smart" or functional linkers are an emerging class that allows for external control over PROTAC activity. Photocleavable linkers, for instance, remain inactive until irradiated with a specific wavelength of light.

Linker TypeLinker CompositionConditionDC50 (nM)Dmax (%)Cell Line
Photocleavable o-nitrobenzylNo UV light>10,000<10Ramos
o-nitrobenzylUV light (365 nm)~50>90Ramos

Data synthesized from published literature. Absolute values are illustrative and can vary based on specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Synthesis of a Piperazine-Containing Linker PROTAC (Example)

This protocol describes a general method for synthesizing a PROTAC with a piperazine-containing linker.

Materials:

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide)

  • N-Boc-piperazine

  • 1-bromo-3-chloropropane (B140262)

  • Target protein ligand with a nucleophilic handle (e.g., a phenol)

  • Coupling agents (e.g., HATU, DIPEA)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)

  • Trifluoroacetic acid (TFA)

  • Solvents (DMF, Dioxane, DCM)

Procedure:

  • Step 1: Synthesis of the Linker Core. React N-Boc-piperazine with 1-bromo-3-chloropropane to generate the Boc-protected piperazine-alkyl-chloride linker intermediate.

  • Step 2: Coupling of E3 Ligase Ligand. Couple the carboxylic acid of the E3 ligase ligand to the secondary amine of the Boc-protected piperazine linker intermediate using standard amide coupling conditions (HATU, DIPEA in DMF).

  • Step 3: Coupling of Target Protein Ligand. Perform a Buchwald-Hartwig coupling reaction between the chloride of the linker-E3 ligase intermediate and the nucleophilic handle of the target protein ligand using a palladium catalyst and a suitable base.

  • Step 4: Boc Deprotection. Remove the Boc protecting group from the piperazine nitrogen using TFA in DCM to yield the final PROTAC.

  • Step 5: Purification. Purify the final PROTAC product using reverse-phase HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity of the target protein and the E3 ligase, indicating ternary complex formation.

Procedure:

  • Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein in a suitable cell line.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Visualizing PROTAC Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Linker_Synthesis Linker Synthesis PROTAC_Assembly PROTAC Assembly Linker_Synthesis->PROTAC_Assembly Purification Purification & QC PROTAC_Assembly->Purification Ternary_Complex_Assay Ternary Complex Formation Assay Purification->Ternary_Complex_Assay Cell_Permeability Cell Permeability (e.g., PAMPA) Purification->Cell_Permeability Biochemical_Degradation Biochemical Degradation (e.g., Ubiquitination Assay) Ternary_Complex_Assay->Biochemical_Degradation Protein_Degradation Protein Degradation (Western Blot, DC50/Dmax) Biochemical_Degradation->Protein_Degradation Cell_Permeability->Protein_Degradation Off_Target_Analysis Off-Target Analysis (Proteomics) Protein_Degradation->Off_Target_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

Caption: Logical Relationship of PROTAC Linker Types.

The Great Divide: A Comparative Study of PROTACs with Alkyl vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical design element that profoundly influences its overall performance. This guide provides an objective comparison of PROTACs featuring alkyl versus polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to inform rational design and optimization.

The linker in a PROTAC molecule is not merely a passive tether but an active contributor to the molecule's biological activity.[1] It connects the target protein ligand and the E3 ligase ligand, and its chemical composition, length, and flexibility can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] Among the most common flexible linkers used in PROTAC design are alkyl chains and PEG chains.[][4] This guide delves into a head-to-head comparison of these two popular linker types, examining their effects on key performance parameters.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between alkyl and PEG linkers lies in their polarity and how they achieve solubility. PEG linkers, with their repeating ether oxygens, are hydrophilic and achieve water solubility through hydrogen bonding with water molecules.[2][] In contrast, alkyl linkers are hydrophobic hydrocarbon chains.[2][] This distinction in their chemical nature leads to significant differences in the physicochemical properties and biological performance of the resulting PROTACs.

Recent studies have shown that at matched lipophilicity, PROTACs with alkyl linkers can outperform their PEGylated counterparts in terms of membrane permeability.[] This has led to a renewed interest in alkyl linkers, which were once considered legacy motifs from early tool compounds, for lead optimization when systemic exposure is a primary goal.[]

Here is a summary of the general trends observed when comparing PROTACs with alkyl versus PEG linkers:

PropertyAlkyl LinkerPEG LinkerRationale
Cell Permeability Generally higherGenerally lowerThe more lipophilic nature of alkyl chains facilitates passive diffusion across the lipid bilayer of cell membranes.[][6]
Aqueous Solubility Generally lowerGenerally higherThe ether oxygens in PEG linkers act as hydrogen bond acceptors, increasing hydrophilicity and solubility in aqueous environments.[2][]
Metabolic Stability Generally more stableCan be susceptible to oxidationAlkyl chains are typically metabolized via terminal or sub-terminal hydroxylation, while PEG chains can undergo progressive shortening through ether peroxidation.[]
Ternary Complex Formation Can be effectiveCan enhance stabilityBoth linker types can facilitate the formation of a stable ternary complex. The flexibility of PEG linkers may enhance ternary complex formation in some cases.[7][8]
"Chameleon Effect" Less pronouncedMore pronouncedThe gauche effect of PEG linkers can promote folded conformations, shielding polar groups and potentially improving cell permeability in a lipophilic environment.[7][9]
Synthetic Accessibility Generally straightforwardCan be more complex and costlyAlkyl linkers can often be synthesized with high economy.[2][]

Quantitative Data Comparison

Direct head-to-head comparisons of PROTACs where only the linker type (alkyl vs. PEG) is varied are not always available in the literature. However, data from various studies can provide insights into their relative performance.

Table 1: Impact of Linker Type on Degradation Potency and Permeability

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50DmaxPermeability (Papp)Reference(s)
CRBNCRBNAlkylNine-atom alkyl chainConcentration-dependent decreaseNot specifiedNot specified[10]
CRBNCRBNPEGThree PEG unitsWeak degradationNot specifiedNot specified[10]
ERK5VHLAlkyl-Not specifiedNot specified~22-fold lower than PEG linker[10]
ERK5VHLPEG-Not specifiedNot specified~22-fold higher than alkyl linker[10]
BRD4VHLPEG33 PEG units55 nM85%Not specified[11]
BRD4VHLPEG44 PEG units20 nM95%Not specified[11]
BRD4VHLPEG55 PEG units15 nM>98%Not specified[11]
BRD4VHLPEG66 PEG units30 nM92%Not specified[11]
TBK1Not specifiedAlkyl/Ether21 atoms3 nM96%Not specified[4]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate key aspects of PROTAC function and design.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled Ubiquitin Ub TernaryComplex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Comparison cluster_alkyl Alkyl Linker cluster_peg PEG Linker Alkyl POI Ligand --(CH2)n-- E3 Ligase Ligand Prop1_Alkyl Higher Permeability Prop2_Alkyl Lower Solubility PEG POI Ligand --(OCH2CH2)n-- E3 Ligase Ligand Prop1_PEG Lower Permeability Prop2_PEG Higher Solubility

Caption: Structural and property differences between alkyl and PEG linkers in PROTACs.

Experimental_Workflow A PROTAC Synthesis (Alkyl vs. PEG linker) B In Vitro Degradation Assay (Western Blot) A->B D Cell Permeability Assay (PAMPA / Caco-2) A->D F Solubility Assay A->F G Pharmacokinetic Studies (in vivo) A->G C Determine DC50 & Dmax B->C H Data Analysis & Comparison C->H E Determine Papp D->E E->H F->H G->H

Caption: A typical experimental workflow for comparing PROTACs with different linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are summaries of key experimental protocols.

Western Blotting for Protein Degradation Analysis (DC50 and Dmax Determination)

This assay is used to quantify the extent of target protein degradation induced by a PROTAC.[12]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or vehicle control, e.g., DMSO) for a specified time period (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[12]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[11]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[11]

  • Data Interpretation: Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[12]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[13]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC compound is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).[13]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[13]

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient (Papp) is calculated to quantify the permeability of the compound.[13]

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial cell layer that mimics the human intestinal barrier, to assess both passive and active transport.[14]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Permeability Assay: The PROTAC solution is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.[13]

  • Quantification: The concentration of the PROTAC in the collected samples is measured by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp(B to A) / Papp(A to B)) is determined to assess if the PROTAC is a substrate for efflux transporters.[13]

Kinetic Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer, which is a critical parameter for oral bioavailability.

  • Sample Preparation: A concentrated stock solution of the PROTAC in DMSO is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: The solution is shaken or stirred for a period of time (e.g., 1.5-2 hours) to allow for precipitation of the compound to reach equilibrium.

  • Separation: The precipitated and soluble fractions are separated by filtration or centrifugation.

  • Quantification: The concentration of the PROTAC in the soluble fraction (filtrate or supernatant) is determined by a suitable analytical method like HPLC-UV or LC-MS/MS.

Conclusion

The choice between an alkyl and a PEG linker is a nuanced decision that depends on the specific goals of the PROTAC design program. Alkyl linkers can offer advantages in terms of cell permeability and metabolic stability, making them attractive for optimizing oral bioavailability and in vivo exposure.[] Conversely, PEG linkers can enhance aqueous solubility and their flexibility can be beneficial for ternary complex formation.[2][8] The "chameleon effect" associated with PEG linkers adds another layer of complexity, potentially allowing for a balance between solubility and permeability.[7] Ultimately, an empirical approach involving the synthesis and evaluation of PROTACs with both linker types is often necessary to identify the optimal linker for a given target and E3 ligase pair. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies and making data-driven decisions in the pursuit of potent and effective protein degraders.

References

The Linchpin of Targeted Protein Degradation: A Comparative Guide to Linker Validation in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and validation of effective proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. At the heart of this technology lies the formation of a stable ternary complex, orchestrated by a linker molecule that bridges a target protein of interest (POI) and an E3 ubiquitin ligase. The linker is far from a passive tether; its composition, length, and attachment points are critical determinants of PROTAC efficacy. This guide provides a comprehensive comparison of methodologies to validate ternary complex formation with a focus on the pivotal role of the linker, supported by experimental data and detailed protocols.

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. By bringing a target protein into proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome. The stability and conformation of the ternary complex (POI-PROTAC-E3 ligase) are paramount for efficient ubiquitination.[1][2][][4] The linker's characteristics significantly influence the physicochemical properties and pharmacokinetics of the PROTAC, as well as the geometry and stability of the ternary complex.[2][]

The Critical Role of the Linker in Ternary Complex Formation

The linker's design is a key variable in PROTAC development. Its length must be optimized to allow for a productive interaction between the POI and the E3 ligase without introducing steric hindrance.[1][] The chemical nature of the linker, whether it is flexible (e.g., polyethylene (B3416737) glycol or alkyl chains) or rigid (e.g., containing cyclic elements), dictates the conformational freedom of the PROTAC and can influence the stability of the ternary complex.[] Furthermore, the points at which the linker is attached to the warhead (targeting the POI) and the E3 ligase ligand can dramatically impact degradation potency.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Comparative Analysis of Linker Composition: Case Studies

The following tables summarize quantitative data from studies on PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length and attachment point on degradation.[5]

PROTACLinker CompositionLinker Length (atoms)Pomalidomide (B1683931) Attachment PointDC50 (nM)Dmax (%)Cell Line
Compound 1 PEG-based8C4>2000<10Namalwa
Compound 2 PEG-based12C4125040Namalwa
P13I PEG-based8C5~9>99Namalwa
MT-809 PEG-based12C5~12>99Namalwa

Key Observation: A change in the pomalidomide attachment point from C4 to C5 dramatically improves the degradation potency of BTK PROTACs. With a C5 attachment, both 8- and 12-atom linkers lead to highly potent degraders.[5]

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders

This table showcases a series of pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying linker structures.[5]

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound 15 Alkyl-ether43.4>90A549
Compound 16 Alkyl-ether32.996A549

Key Observation: Subtle modifications in the alkyl-ether linker structure can lead to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.[5]

Experimental Protocols for Validating Ternary Complex Formation

The evaluation of PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) Optimization Lead Optimization SPR->Optimization ITC Isothermal Titration Calorimetry (ITC) ITC->Optimization FRET TR-FRET FRET->Optimization WesternBlot Western Blot (Degradation) WesternBlot->Optimization NanoBRET NanoBRET (Ternary Complex) NanoBRET->Optimization Design PROTAC Design (Linker Variation) Synthesis Synthesis Design->Synthesis Validation Ternary Complex Validation Synthesis->Validation Validation->SPR Validation->ITC Validation->FRET Validation->NanoBRET Degradation Degradation Assessment Validation->Degradation Degradation->WesternBlot

Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually (binary interactions) and in the context of the ternary complex.[5][6][7]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. One protein (e.g., the E3 ligase) is immobilized on the chip, and the PROTAC and the target protein are flowed over the surface.

  • Methodology:

    • Immobilize the E3 ligase (e.g., VHL or Cereblon complex) on a sensor chip.

    • Inject varying concentrations of the PROTAC alone to determine the binary binding affinity (KD) to the E3 ligase.

    • Inject varying concentrations of the target protein alone to confirm no non-specific binding to the E3 ligase.

    • To measure ternary complex formation, inject a constant concentration of the target protein pre-incubated with varying concentrations of the PROTAC.

    • The binding response is monitored in real-time to determine the association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) for the ternary complex is calculated.

    • Cooperativity (α), a measure of the influence of one protein on the binding of the other, can be calculated by comparing the binary and ternary binding affinities.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[6][7]

  • Principle: One binding partner is placed in the sample cell of the calorimeter, and the other is titrated into the cell. The heat released or absorbed during binding is measured.

  • Methodology:

    • To determine the binary affinity of the PROTAC for the E3 ligase, titrate the PROTAC into a solution containing the E3 ligase.

    • To determine the binary affinity of the PROTAC for the target protein, titrate the PROTAC into a solution of the target protein.

    • For ternary complex analysis, titrate the target protein into a solution containing the pre-formed PROTAC-E3 ligase complex. The resulting heat changes reflect the formation of the ternary complex.

    • An example from a study on the PROTAC MZ1 showed a KD of 59 nM for the binary interaction between MZ1 and the VHL E3 ligase complex, and a KD of 4 nM for the ternary interaction between VHL and pre-mixed MZ1 and Brd4BD2.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs that induce ternary complex formation.[7]

  • Principle: TR-FRET measures energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. The target protein and the E3 ligase are labeled with the donor and acceptor, respectively. Ternary complex formation brings the fluorophores close enough for FRET to occur.

  • Methodology:

    • Label the target protein with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).

    • Incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the FRET signal at specific wavelengths. An increase in the FRET signal indicates the formation of the ternary complex.

    • The data can be used to determine the concentration of PROTAC required to induce half-maximal ternary complex formation (TC50).

Cellular Ternary Complex Formation Assays (e.g., NanoBRET™)

These assays allow for the detection and characterization of ternary complex formation within a cellular environment, providing more physiologically relevant data.

  • Principle: The NanoBRET™ assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or another protein.

  • Methodology:

    • Genetically fuse NanoLuc® luciferase to either the target protein or the E3 ligase.

    • Express the fusion protein in cells.

    • Treat the cells with a fluorescently labeled ligand for the other protein partner (or express the other partner with a fluorescent protein tag).

    • Add the PROTAC of interest.

    • Measure the BRET signal. An increase in the BRET signal indicates PROTAC-dependent formation of the ternary complex.

Conclusion

The rational design of PROTACs hinges on a deep understanding of the structure-activity relationships that govern ternary complex formation. The linker is a key player in this intricate process, and its careful optimization is essential for developing potent and selective protein degraders. A multi-faceted approach, combining biophysical and cellular assays, is crucial for validating the formation of the ternary complex and for elucidating the impact of different linker designs. The experimental methodologies outlined in this guide provide a robust framework for the comparative analysis of PROTACs, ultimately accelerating the development of this promising new class of therapeutics.

References

Navigating the In Vivo Landscape: A Comparative Guide to PEGylated PROTAC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is paramount to their successful clinical translation. A critical component influencing this stability is the linker, with polyethylene (B3416737) glycol (PEG) being a prevalent choice. This guide provides an objective comparison of PEGylated PROTACs against alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] Their structure consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is far more than a simple spacer; it critically influences the PROTAC's physicochemical properties, ternary complex formation, and, most importantly, its pharmacokinetic profile.[2][3]

PEG linkers are frequently employed due to their ability to increase the water solubility of the often-hydrophobic PROTAC molecule, which can be beneficial for oral absorption.[4][5] However, this hydrophilicity comes with a trade-off. The ether linkages within PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance and a short in vivo half-life, thereby limiting therapeutic efficacy.[3]

Performance Comparison: PEGylated vs. Alternative Linkers

The choice of linker represents a delicate balance between solubility, permeability, and metabolic stability. While PEG linkers enhance hydrophilicity, alternatives like alkyl chains or rigid moieties are often explored to improve in vivo performance.[2][3]

A study comparing PEGylated and non-PEGylated nanoparticles (Proticles) revealed that while in vitro stability was similar, the PEGylated versions exhibited significantly slower degradation and higher blood concentration in vivo.[6][7] This suggests a positive influence of PEGylation on circulation half-life.[6][7] However, in the context of PROTACs, the linker is often the most metabolically vulnerable component.[3] Modifying a hydrophilic PEG linker with more lipophilic or rigid components like alkyl chains, phenyl, piperazine, or piperidine (B6355638) rings can shield the molecule from enzymatic degradation and improve metabolic stability, though this may decrease aqueous solubility.[3]

Quantitative Pharmacokinetic Data

The following table summarizes pharmacokinetic (PK) parameters for various PROTACs, highlighting the diversity of linkers and their impact on in vivo stability. Direct head-to-head comparisons of a PROTAC with and without a PEG linker are not always available in published literature, but the data illustrates general trends.

PROTACLinker TypeSpeciesRouteClearance (CL)Half-life (t½)Bioavailability (F%)Reference(s)
ARV-110 Not Specified-Oral---[8]
ARV-471 Not Specified-Oral---[9]
GP262 Not SpecifiedMousei.p.-8.25 h51.5%[10]
MT802 Not SpecifiedMouseIV118 mL/min/kg0.2 hNot Reported[11]
SJF620 Not SpecifiedMouseIV45 mL/min/kg0.4 hNot Reported[11]
PROTAC 6 Not SpecifiedRatSC---[12]

Note: This table is a compilation from multiple sources for illustrative purposes. Experimental conditions may vary.

Key Experimental Protocols for Stability Assessment

Accurate assessment of PROTAC stability requires a cascade of in vitro and in vivo experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is crucial for evaluating a PROTAC's susceptibility to metabolism by liver enzymes, a primary determinant of in vivo clearance.[11][13]

  • Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of a PROTAC.

  • Materials:

    • Test PROTAC

    • Pooled liver microsomes (human, mouse, or rat)

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • Phosphate (B84403) buffer (pH 7.4)

    • Cold acetonitrile (B52724) (ACN) containing an internal standard (for reaction quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test PROTAC.

    • Add the PROTAC to a mixture of liver microsomes and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. A control reaction without NADPH is run in parallel to assess non-enzymatic degradation.[11]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and quench the reaction with cold acetonitrile.[11][13]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC remaining.[11]

    • Calculate the half-life (t½) from the rate of disappearance of the PROTAC over time.[11]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This is the definitive method for assessing the in vivo stability and overall disposition of a PROTAC in a living organism.[11][14]

  • Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

  • Materials:

    • Test PROTAC in a suitable formulation

    • Animal models (e.g., mice, rats)

    • Dosing and blood collection equipment

    • Plasma processing supplies (e.g., anticoagulant tubes, centrifuge)

    • LC-MS/MS system

  • Procedure:

    • Administer the PROTAC to the animal models via the desired route (e.g., intravenous, oral, subcutaneous).

    • Collect blood samples at predetermined time points post-dosing.[11]

    • Process the blood samples to isolate plasma.[11]

    • Extract the PROTAC from the plasma, typically using protein precipitation with acetonitrile.[11]

    • Quantify the PROTAC concentration in the plasma samples using a validated LC-MS/MS method.[11]

    • Plot the plasma concentration versus time profile.

    • Calculate the key pharmacokinetic parameters using appropriate software.[11]

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the PROTAC mechanism of action, the experimental workflow for stability assessment, and logical relationships in optimizing these molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded POI (Peptides) Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Stability_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_analysis Analysis Candidate PROTAC Candidate Micro Microsomal Stability Assay Candidate->Micro Plasma Plasma Stability Assay Candidate->Plasma PK_Study Pharmacokinetic (PK) Study (Rodent Models) Micro->PK_Study Promising Candidates Plasma->PK_Study Promising Candidates Samples Collect Plasma Samples PK_Study->Samples LCMS LC-MS/MS Analysis Samples->LCMS Calc Calculate t½, CL, Vd, F% LCMS->Calc

PROTAC Stability Assessment Workflow

Optimization_Logic cluster_problems Challenges cluster_solutions Optimization Strategies Problem1 Poor Metabolic Stability (Rapid Clearance) Sol1 Incorporate Rigid Moieties (e.g., piperazine, phenyl) Problem1->Sol1 Sol2 Replace PEG with Alkyl Chain Problem1->Sol2 Sol3 Optimize Linker Length Problem1->Sol3 Problem2 Low Cell Permeability Problem2->Sol2 Problem2->Sol3 Problem3 Poor Solubility Sol4 Formulation Strategies (e.g., Amorphous Solid Dispersions) Problem3->Sol4 Sol5 Maintain PEG components Problem3->Sol5

Logic for Optimizing PROTAC In Vivo Stability

References

A Researcher's Guide to PROTAC Linkers: A Comparative Analysis of Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success. Far from being a passive tether, the linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The nature of the linker—its length, composition, and rigidity—plays a pivotal role in the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[1][2]

This guide will delve into the biological evaluation of PROTACs with varying linkers, focusing on key performance indicators such as degradation efficiency (DC50 and Dmax), selectivity, and impact on cell viability. We will explore examples of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR), two therapeutically relevant targets in oncology.

The Influence of Linker Composition and Length on PROTAC Performance

The two most common types of linkers used in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains. PEG linkers are generally more hydrophilic and flexible, which can enhance solubility and cell permeability.[2] Alkyl linkers, on the other hand, are more hydrophobic and can also offer significant conformational flexibility.[3] The optimal linker length is highly dependent on the specific target and E3 ligase pair, and even subtle changes can dramatically impact degradation potency.[4]

Comparative Analysis of BRD4-Targeting PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogenes such as c-Myc.[5] The following table summarizes the performance of various BRD4-targeting PROTACs with different linkers, primarily recruiting the Cereblon (CRBN) E3 ligase.

PROTAC NameLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ARV-825 PEG131>95RS4;11
dBET1 PEG/Alkyl134>95MV4;11
PROTAC 1 Alkyl825~90MOLM-13
PROTAC 2 PEG850~85MOLM-13
MZ1 PEG/Alkyl1226>90HeLa

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.

As the data suggests, both PEG and alkyl linkers can yield potent BRD4 degraders. The optimal length often falls within a specific range, and linkers that are too short or too long can be detrimental to ternary complex formation and subsequent degradation.[4]

Comparative Analysis of EGFR-Targeting PROTACs

EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, particularly non-small-cell lung cancer (NSCLC).[6] The table below compares the performance of EGFR-targeting PROTACs with different linker architectures.

PROTAC Name/IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Target MutantCell Line
MS39 PEG/Alkyl~155.0>90EGFR del19HCC-827
Compound 13 PEG/Triazole~163.5791EGFR del19HCC-827
CP17 Alkyl/Heterocycle~14<10>90EGFR L858R/T790MH1975
HJM-561 VariedOptimized5.8>90EGFR L858R/T790M/C797SBa/F3

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.[7]

The data for EGFR-targeting PROTACs further highlights the importance of linker optimization. The incorporation of rigid elements like triazoles or other heterocyclic systems can constrain the conformational flexibility of the linker, potentially leading to more favorable interactions within the ternary complex and enhanced degradation potency.[7]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the biological evaluation of PROTACs.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[5]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[5]

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[9]

MTT Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[10]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with the PROTAC as described above.[11]

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.[11]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measurement: Measure the luminescence using a luminometer.[11]

NanoBRET™ Assay for Ternary Complex Formation

This assay provides a quantitative method to monitor the formation of the ternary complex in living cells in real-time.[12]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[12][13]

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add the PROTAC dilutions to the transfected cells.[12]

  • Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[12]

  • Signal Measurement: Incubate at room temperature and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[12]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]

Visualizing the Mechanism and Pathways

Understanding the signaling pathways affected by the targeted protein is crucial for interpreting the biological consequences of its degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds pTEFb P-TEFb (CDK9/Cyclin T1) BRD4->pTEFb recruits RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-Myc, Jagged1) RNA_Pol_II->Transcription initiates Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Proliferation Cell Proliferation Transcription->Proliferation Notch_Signaling Notch Signaling Transcription->Notch_Signaling Metastasis Metastasis Notch_Signaling->Metastasis EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Survival Gene_Expression->Proliferation Experimental_Workflow start Start: PROTAC Design & Synthesis cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment protein_degradation Protein Degradation Analysis (Western Blot) protac_treatment->protein_degradation cell_viability Cell Viability Assay (MTT / CellTiter-Glo) protac_treatment->cell_viability ternary_complex Ternary Complex Formation (NanoBRET) protac_treatment->ternary_complex data_analysis Data Analysis (DC50, Dmax, IC50) protein_degradation->data_analysis cell_viability->data_analysis ternary_complex->data_analysis conclusion Conclusion: Lead Optimization data_analysis->conclusion

References

Performance of NH2-PEG2-CH2-Boc in Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, NH2-PEG2-CH2-Boc, is a valuable tool in bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its short, hydrophilic diethylene glycol (PEG2) spacer, flanked by a Boc-protected amine and a carboxylic acid functional group, offers a versatile platform for linking molecules of interest. This guide provides a comparative overview of the expected performance of this compound in different cell lines, supported by experimental data from studies on similar short-chain PEG linkers.

Data Summary: Performance of Short-Chain PEG Linkers in Cellular Assays

The following table summarizes quantitative data from various studies on conjugates employing short PEG linkers. This data provides insights into how this compound-containing conjugates might perform in similar assays. It is important to note that the specific cell line, the nature of the conjugated molecules, and the overall construct will significantly influence the outcome.

Conjugate Type Linker Cell Line(s) Assay Key Findings Reference
Affibody-Drug ConjugatePEG4K, PEG10KNCI-N87, PC-3Cytotoxicity (MTT Assay)Longer PEG chains reduced in vitro cytotoxicity (4.5 to 22-fold reduction compared to no PEG).[1][2][1][2]
PEGylated Gold NanoparticlesThiol-PEGSK-BR-3Cell Viability (MTS Assay)PEGylation of gold nanorods resulted in excellent cell viability.[3][3]
PEG OligomersTriethylene Glycol (TEG)HeLa, L929CytotoxicityTEG, a short PEG oligomer, showed toxicity to L929 cells at high concentrations.[4][4]
PEGylated Carbonic Anhydrase InhibitorsPEG1K, PEG2KHT-29, MDA-MB-231, SKOV-3Cell Viability (3D Spheroids)Shorter PEG linkers (1K and 2K) were more efficient in killing tumor spheroid cells.[5][5]
Epicatechin NanoparticlesPLGA-PEG-GALHepG2Cytotoxicity (WST-8 Assay)PEGylated nanoparticles maintained high cell viability even at high concentrations of the cytotoxic agent.[6][6]
PROTACsVaried PEG lengthsMCF7, T47DProtein DegradationOptimal linker length is crucial for efficient target protein degradation.[7][7]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the performance of conjugates synthesized using this compound.

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

a. Materials:

  • Cell line(s) of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test conjugate (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS solution for MTT)

  • 96-well microplates

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test conjugate in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include a vehicle control (medium with the same concentration of solvent as the highest conjugate concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: After incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan (B1609692) crystals.

    • For MTS: The formazan product is soluble, so no solubilization step is needed.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cellular Uptake Study using Flow Cytometry

This protocol allows for the quantification of the internalization of a fluorescently labeled conjugate into cells.

a. Materials:

  • Cell line(s) of interest

  • Complete cell culture medium

  • PBS

  • Fluorescently labeled test conjugate

  • Trypsin-EDTA

  • Flow cytometer

  • 24-well plates

b. Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of the fluorescently labeled conjugate for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound conjugate.

  • Detachment: Detach the cells using Trypsin-EDTA.

  • Resuspension: Resuspend the cells in a flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. Un-treated cells should be used as a negative control to set the baseline fluorescence.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the extent of cellular uptake.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of this compound.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Recognized by E3Ligase->TargetProtein Ubiquitinates Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

ADC_Workflow cluster_synthesis Conjugate Synthesis cluster_cellular_assay Cellular Assay Antibody Targeting Antibody Linker This compound Antibody->Linker Conjugation ADC Antibody-Drug Conjugate Linker->ADC Payload Cytotoxic Payload Payload->Linker Treatment ADC Treatment ADC->Treatment Introduced to cells CellCulture Cancer Cell Line Culture CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (MTT/MTS) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50) ViabilityAssay->DataAnalysis

Caption: Experimental workflow for ADC synthesis and in vitro evaluation.

References

A Head-to-Head Comparison: PROTAC vs. RNAi for Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Powerful Technologies

In the realm of targeted protein modulation, two technologies have emerged as powerful tools for researchers: Proteolysis Targeting Chimeras (PROTACs) and RNA interference (RNAi). Both offer the ability to specifically reduce the levels of a protein of interest (POI), but they achieve this through fundamentally different mechanisms, leading to distinct experimental outcomes and therapeutic potentials. This guide provides a comprehensive, data-driven comparison of PROTAC and RNAi technologies, focusing on their efficiency, kinetics, specificity, and experimental application, using the well-studied bromodomain and extra-terminal domain (BET) protein BRD4 as a primary example.

At a Glance: PROTACs vs. RNAi

FeaturePROTAC (e.g., BRD4 Degraders)RNAi (e.g., siRNA)
Mechanism of Action Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of existing protein.Post-transcriptional: Degrades target mRNA to prevent new protein synthesis.
Target Molecule ProteinmRNA
Mode of Action Catalytic: One PROTAC molecule can induce the degradation of multiple protein molecules.Stoichiometric within the RISC complex, but the complex itself is catalytic.
Onset of Effect Rapid, often within hours.[1]Slower, dependent on the turnover rate of the existing protein, typically 24-48 hours for significant protein reduction.[1][2]
Duration of Effect Reversible and can be long-lasting, with protein levels recovering upon compound washout and new synthesis.[1]Long-lasting, with the effect persisting until the siRNA is degraded or diluted through cell division.[1]
Specificity High selectivity for the target protein can be achieved. Off-target degradation of other proteins is a consideration.Can have off-target effects due to partial sequence complementarity with unintended mRNAs.[3]

Quantitative Performance Comparison: A BRD4 Case Study

The following tables summarize representative quantitative data comparing the efficacy of a BRD4-targeting PROTAC (e.g., MZ1, ARV-771) and BRD4-targeting siRNA in various cancer cell lines.

Table 1: Knockdown Efficiency and Kinetics

TechnologyCompound/ReagentConcentrationCell LineTime PointProtein Knockdown EfficiencymRNA Level
PROTAC MZ1100 nMHeLa24 hours>90%No significant change
PROTAC ARV-771<1 nM (DC50)22Rv1 (Prostate Cancer)Not Specified50%Not Specified
siRNA BRD4 siRNA50 nMHeLa48 hours~80%Significantly reduced
siRNA BRD4 siRNA5 nMHeLa48 hours>85%Significantly reduced

Table 2: Off-Target Effects

TechnologyMethod of AnalysisKey Findings
PROTAC Quantitative ProteomicsFor the BRD4 degrader MZ1, in addition to the intended targets (BRD4, BRD2, BRD3), a small number of other proteins such as MT2A, ZC2HC1A, and ZNF367 were also downregulated.[4]
siRNA Microarray/RNA-SeqOff-target effects are primarily driven by the "seed region" of the siRNA (positions 2-7) matching the 3' UTR of unintended mRNAs, leading to their degradation.[5] The number of off-target transcripts can be significant but can be reduced by using lower siRNA concentrations.[6]

Mechanisms of Action: A Visual Explanation

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action
RNAi-Mediated Protein Knockdown

RNAi utilizes small interfering RNAs (siRNAs) to silence gene expression at the mRNA level. A synthetic siRNA duplex is introduced into the cell, where it is incorporated into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA then directs RISC to cleave the complementary target mRNA, preventing its translation into protein.

RNAi_Mechanism cluster_cell Cell Cytoplasm siRNA siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC RISC_loading->RISC Guide Strand Incorporation Cleavage RISC->Cleavage Binds to mRNA mRNA Target mRNA (e.g., BRD4 mRNA) mRNA->Cleavage Degraded_mRNA Degraded mRNA Fragments Cleavage->Degraded_mRNA No_Protein No Protein Synthesis Degraded_mRNA->No_Protein

RNAi Mechanism of Action

Experimental Protocols

Accurate assessment of protein knockdown is critical for both technologies. Below are detailed protocols for quantifying knockdown at the protein and mRNA levels.

Protocol 1: Quantitative Western Blot for Protein Knockdown Analysis

This protocol outlines the steps to quantify the reduction in target protein levels following treatment with a PROTAC or siRNA.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • PROTAC Arm: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 24 hours).[1]

  • siRNA Arm: Transfect cells with a validated target-specific siRNA (e.g., 5-50 nM) and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. Harvest cells at various time points (e.g., 24, 48, 72 hours).[1]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Signal Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane.

Western_Blot_Workflow A Cell Treatment (PROTAC or siRNA) B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target + Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Densitometry & Normalization I->J

Quantitative Western Blot Workflow
Protocol 2: RT-qPCR for mRNA Knockdown Analysis

This protocol is used to quantify the reduction in target mRNA levels, which is the direct effect of RNAi and a key validation step for PROTAC specificity (i.e., to confirm no effect on mRNA).

1. Cell Culture and Treatment:

  • Follow the same treatment procedure as in Protocol 1.

2. RNA Isolation:

  • Harvest cells at the desired time points and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

3. cDNA Synthesis:

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.

4. qPCR Reaction:

  • Set up qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers specific for the target gene (e.g., BRD4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Run the qPCR reaction on a real-time PCR instrument.

5. Data Analysis:

  • Calculate the relative expression of the target mRNA using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).

  • The fold change in mRNA expression is calculated as 2-ΔΔCt.

qPCR_Workflow A Cell Treatment (PROTAC or siRNA) B Total RNA Isolation A->B C cDNA Synthesis B->C D qPCR with Target & Housekeeping Primers C->D E Data Analysis (ΔΔCt Method) D->E F Quantify Relative mRNA Expression E->F

RT-qPCR Workflow for mRNA Analysis

Conclusion: Choosing the Right Tool for the Job

Both PROTACs and RNAi are powerful and effective technologies for reducing protein levels. The choice between them depends on the specific experimental goals.

  • PROTACs are ideal for studying the acute effects of protein loss and for applications where the rapid removal of the existing protein pool is desired. Their catalytic, sub-stoichiometric nature makes them highly potent. As they represent a small molecule modality, they are often more directly translatable to therapeutic development.

  • RNAi is an excellent tool for genetic validation, providing a clear link between a specific gene and a phenotype. It is particularly useful for achieving long-term, stable knockdown of protein expression.

For comprehensive target validation, a dual approach using both a PROTAC and siRNA can provide the most robust and compelling data, confirming that the observed phenotype is a direct result of the reduction of the target protein, whether through degradation of the protein itself or the silencing of its synthesis.

References

A Researcher's Guide to the Structural Analysis of PROTAC Ternary Complexes: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has evolved from a trial-and-error process to a more rational, structure-guided discipline. Central to this evolution is the understanding that the linker connecting the target-binding and E3 ligase-binding moieties is not merely a passive spacer. Instead, it plays a critical and active role in determining the stability, conformation, and ultimate efficacy of the PROTAC-induced ternary complex.[1][2] This guide provides a comparative analysis of how different linkers influence the structure and function of these complexes, supported by experimental data and detailed protocols.

The Linker's Impact on Ternary Complex Properties

The success of a PROTAC hinges on its ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[3] The linker's length, composition, and rigidity are key determinants of this process.

  • Linker Length: The length of the linker is a crucial parameter. Linkers that are too short can lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, excessively long linkers can result in high entropic penalties upon complex formation, leading to decreased stability and potentially unproductive binding modes.[2][4] The relationship between linker length and degradation efficacy often follows a "bell-shaped" curve, where an optimal length exists for maximal activity.[4]

  • Linker Composition and Rigidity: The chemical makeup of the linker influences its flexibility and ability to form favorable interactions within the ternary complex. Common linker compositions include flexible polyethylene (B3416737) glycol (PEG) or alkyl chains and more rigid structures like piperazine (B1678402) or phenyl rings.[5] Rigidifying a linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing positive cooperativity.[6][7] Structure-guided design has shown that linkers can form specific, beneficial interactions with either the target protein or the E3 ligase, further stabilizing the complex.[1][7]

  • Cooperativity (α): Cooperativity is a measure of how the binding of the first protein influences the binding of the second. It is a critical indicator of the stability of the ternary complex.[8][9] A cooperativity factor (α) greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than would be predicted from the individual binary binding affinities. This is often due to favorable protein-protein interactions induced by the PROTAC.[10] Many effective PROTACs exhibit positive cooperativity.[10]

Below is a logical diagram illustrating how linker properties influence key outcomes in PROTAC development.

Linker_Properties_Influence cluster_0 Linker Properties cluster_1 Key Outcomes Length Length Cooperativity Cooperativity (α) Length->Cooperativity TC_Stability Ternary Complex Stability Length->TC_Stability Rigidity Rigidity/ Flexibility Rigidity->Cooperativity Rigidity->TC_Stability Composition Chemical Composition Composition->TC_Stability Degradation Degradation Potency (DC50, Dmax) Cooperativity->Degradation TC_Stability->Degradation

Caption: Linker properties directly impact the stability and cooperativity of the ternary complex, which in turn are critical determinants of degradation potency.

Comparative Data Analysis

The tables below summarize quantitative data for well-characterized PROTACs, illustrating the impact of linker modifications.

Table 1: Comparison of BRD4-Targeting PROTACs with Different Linkers

PROTACE3 LigaseLinker DescriptionBinary Kd (BRD4BD2, nM)Binary Kd (E3, nM)Cooperativity (α)Degradation (DC50, nM)PDB ID
MZ1 VHL4-unit PEG chain2718011~195T35
AT1 VHLRigid, structure-derived1620025~246BN7
dBET1 CRBN8-atom linker1701700>104.3N/A
ARV-825 CRBN12-unit PEG chain901800N/A<1N/A

Data compiled from multiple literature sources. Kd and DC50 values can vary based on assay conditions.

Table 2: Structural Features of Linkers in Ternary Complexes

PDB IDTarget:E3 LigasePROTACLinker Conformation & Key Interactions
5T35 BRD4BD2:VHLMZ1Extended PEG linker forms hydrogen bonds with BRD4. Induces a bowl-shaped interface with extensive protein-protein interactions.[9]
6HAY SMARCA2:VHLPROTAC 1Folded PEG linker.[7]
6HR2 SMARCA4:VHLPROTAC 2A rigidified phenyl-containing linker makes hydrophobic contact with VHL's Tyr-98, improving molecular recognition.[7]
6BN7 BRD4BD2:VHLAT1A rigid, non-canonical linker designed from the MZ1 structure, leading to improved cooperativity and selectivity.[7]

Experimental Workflows and Protocols

The structural and biophysical characterization of PROTAC ternary complexes requires a multi-faceted approach.

The diagram below outlines a typical experimental workflow for evaluating a series of PROTACs with linker modifications.

PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation Design 1. PROTAC Design (Vary Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Binary 3a. Binary Binding (SPR, ITC) Synthesis->Binary Ternary 3b. Ternary Complex Formation (TR-FRET, AlphaLISA) Synthesis->Ternary Binary->Ternary informs Structure 3c. Structural Analysis (X-ray, Cryo-EM) Ternary->Structure Degradation 4. Degradation Assays (Western Blot, In-Cell Western) Ternary->Degradation correlates with Optimization 6. Structure-Activity Relationship (SAR) & Lead Optimization Structure->Optimization guides Functional 5. Functional Assays (e.g., Viability, Phenotypic) Degradation->Functional Degradation->Optimization Functional->Optimization

Caption: An integrated workflow for PROTAC development, combining biophysical, structural, and cellular analyses to guide linker optimization.

Detailed Experimental Protocols

A. X-ray Crystallography of Ternary Complexes [11]

  • Objective: To obtain high-resolution, atomic-level structural information of the Target-PROTAC-E3 complex.

  • Protein Expression and Purification: Express and purify the target protein (or its domain of interest) and the E3 ligase complex (e.g., VHL-ElonginC-ElonginB, or VCB) to high homogeneity (>95%).

  • Complex Formation: Incubate the purified target protein, E3 ligase complex, and the PROTAC in a 1:1.2:1.5 molar ratio. The optimal ratio may require empirical determination.

  • Purification of Ternary Complex: Separate the formed ternary complex from unbound components using size-exclusion chromatography (SEC).

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop).

  • Data Collection and Structure Solution: Flash-cool promising crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement, using existing structures of the target and E3 ligase as search models. Refine the model against the diffraction data.

B. Surface Plasmon Resonance (SPR) for Binding Kinetics [4][8]

  • Objective: To quantify binary and ternary binding affinities and kinetics.

  • Immobilization: Covalently immobilize one protein component (e.g., biotinylated target protein) onto a streptavidin-coated sensor chip.

  • Binary Affinity (PROTAC to Target): Flow serial dilutions of the PROTAC over the immobilized target protein and measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kd).

  • Binary Affinity (PROTAC to E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over the surface.

  • Ternary Complex Affinity/Kinetics: To measure the affinity of the second protein to the pre-formed binary complex, flow the second protein (e.g., E3 ligase) mixed with a constant, saturating concentration of PROTAC over the chip with the first protein (target). The resulting sensorgram reflects the kinetics of the ternary complex formation and dissociation. Cooperativity can be calculated by comparing this affinity to the binary affinity of the second protein alone.

C. TR-FRET for Ternary Complex Formation in Solution [4][8]

  • Objective: To measure the proximity of the target and E3 ligase induced by the PROTAC in a solution-based assay.

  • Reagents: Use a tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., biotinylated). Utilize a FRET donor-conjugated antibody/binder for one tag (e.g., anti-His-Terbium) and a FRET acceptor for the other (e.g., Streptavidin-d2).

  • Assay Setup: In a microplate, mix the tagged target protein and E3 ligase with serial dilutions of the PROTAC.

  • Incubation: Add the donor and acceptor reagents and incubate for a specified time (e.g., 60 minutes) at room temperature to allow complex formation and equilibrium to be reached.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, from which the concentration of maximal ternary complex formation can be determined.

D. Western Blot for Cellular Protein Degradation [4]

  • Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.

  • Cell Treatment: Seed cells (e.g., a relevant cancer cell line) in multi-well plates. The next day, treat the cells with a serial dilution of the PROTAC for a set duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20 µg) by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein level against PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Signaling Pathway Context

Understanding the biological context of the target is crucial. PROTACs that degrade key nodes in signaling pathways can have profound cellular effects. For instance, degrading Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway, is a therapeutic strategy for B-cell malignancies.

The diagram below shows a simplified view of the BCR signaling pathway, highlighting the role of BTK.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

The Chameleon's Cloak: How PROTAC Linker Composition Dictates Cellular Entry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Optimizing PROTAC Permeability

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to navigate the complex cellular landscape and reach its intracellular target. The linker, the chemical bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal, yet often underappreciated, role in this journey. Its composition directly influences a PROTAC's physicochemical properties, ultimately governing its permeability across the cell membrane. This guide provides an objective comparison of how different linker compositions affect PROTAC permeability, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of next-generation protein degraders.

The Permeability Puzzle: A Balancing Act of Physicochemical Properties

A PROTAC's ability to passively diffuse across the lipid bilayer is a complex interplay of its size, shape, flexibility, and polarity. The linker is a key modulator of these characteristics. While polyethylene (B3416737) glycol (PEG) and simple alkyl chains have been the workhorses of PROTAC design, recent studies have unveiled the profound impact of linker rigidity, hydrophobicity, and its capacity to form intramolecular hydrogen bonds on cellular uptake.

A key concept that has emerged is that of the "molecular chameleon," where a PROTAC can adopt a folded, less polar conformation in the lipophilic environment of the cell membrane, effectively masking its polar surface area and enhancing permeability. In the aqueous environment of the cytoplasm, it can then revert to a more extended conformation to engage its target and the E3 ligase. The linker's design is central to this conformational flexibility.

Comparative Analysis of Linker Composition on PROTAC Permeability

The following tables summarize quantitative data from various studies, comparing the permeability of PROTACs with different linker compositions as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Table 1: Impact of PEG vs. Alkyl Linkers on PROTAC Permeability
PROTACLinker CompositionLinker Length (atoms)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Reference
PROTAC 1 PEG-based131.5 ± 0.20.8 ± 0.1[1]
PROTAC 2 Alkyl123.2 ± 0.41.5 ± 0.3[1]
PROTAC 3 PEG-based100.9 ± 0.10.5 ± 0.1[2]
PROTAC 4 Alkyl102.1 ± 0.31.1 ± 0.2[2]

Analysis: Across multiple studies, PROTACs with alkyl linkers consistently demonstrate higher passive permeability in both PAMPA and Caco-2 assays compared to their PEGylated counterparts of similar length.[3] This is attributed to the lower polarity and reduced hydrogen bond donor/acceptor count of alkyl chains, which decreases the energy penalty of desolvation required for membrane traversal.

Table 2: Influence of Linker Rigidity and Polarity on VHL-Recruiting PROTAC Permeability
PROTACLinker CompositionKey FeaturePAMPA Pe (10⁻⁶ cm/s)Cell-based Permeability (in cellulo/in vitro ratio)Reference
Compound 1 Flexible aliphaticHigh Flexibility0.03 ± 0.01150 (Low)[4]
Compound 2 Ethylene glycol-basedHigh Flexibility, More Polar25 ± 50.9 (High)[4]
Compound 5 Rigid piperazineRigidity0.2 ± 0.0545 (Medium-Low)[4]
Compound 6 Rigid pyridineRigidity, H-bond acceptor0.1 ± 0.0350 (Medium-Low)[4]
Compound 9 Amide-containingH-bond donor/acceptor10 ± 21.2 (High)[4]

Analysis: This dataset highlights the nuanced role of linker rigidity and polarity. While highly flexible aliphatic linkers can lead to poor permeability, the introduction of ether oxygens in a flexible PEG-like linker (Compound 2) dramatically improves it.[4] This is thought to be due to the gauche effect of the PEG chain promoting folded conformations that shield polar groups.[1] Interestingly, the rigid linkers in this series did not confer high permeability. The high permeability of the amide-containing linker in Compound 9 suggests that the ability to form intramolecular hydrogen bonds can be a critical factor in achieving a permeable conformation.[4][5]

Experimental Protocols

Accurate assessment of PROTAC permeability is crucial for lead optimization. The following are detailed methodologies for the two most common permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and reference compounds

  • LC-MS/MS for quantification

Protocol:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the membrane is fully coated.

  • Donor Solution Preparation: Prepare the PROTACs in PBS at a final concentration of 10-200 µM.

  • Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the filter plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

  • Incubation: Add 150-200 µL of the donor solution to each well of the filter plate. Incubate the assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    • Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium])

    • Where: VD = volume of donor well, VA = volume of acceptor well, A = area of the membrane, t = incubation time, [CA(t)] = concentration in acceptor well at time t, and [Cequilibrium] = theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. This assay assesses both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTACs and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

  • Bovine Serum Albumin (BSA) may be added to the basolateral buffer to improve recovery of "sticky" compounds.[3][6]

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Assay Initiation:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test PROTAC in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test PROTAC in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where: dQ/dt = rate of permeation, A = area of the membrane, and C₀ = initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Visualizing the Path to Permeability

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Permeability_Factors cluster_linker Linker Composition cluster_properties PROTAC Physicochemical Properties Hydrophobicity Hydrophobicity Lipophilicity (logP/logD) Lipophilicity (logP/logD) Hydrophobicity->Lipophilicity (logP/logD) Flexibility Flexibility 3D Conformation 3D Conformation Flexibility->3D Conformation Polar Surface Area (PSA) Polar Surface Area (PSA) 3D Conformation->Polar Surface Area (PSA) Permeability Permeability Polar Surface Area (PSA)->Permeability Solubility Solubility Solubility->Permeability Lipophilicity (logP/logD)->Permeability

Caption: Key linker properties influencing PROTAC permeability.

Experimental_Workflows cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Coat filter plate with lipid p2 Add PROTAC to donor well p1->p2 p3 Incubate p2->p3 p4 Quantify concentration (LC-MS/MS) p3->p4 p5 Calculate Pe p4->p5 c1 Culture Caco-2 on Transwell c2 Verify monolayer integrity (TEER) c1->c2 c3 Add PROTAC to donor chamber c2->c3 c4 Incubate c3->c4 c5 Quantify concentration (LC-MS/MS) c4->c5 c6 Calculate Papp & Efflux Ratio c5->c6

Caption: Experimental workflows for PAMPA and Caco-2 assays.

PROTAC_MoA PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

References

A Researcher's Guide to In Vitro Degradation Assays for Comparing PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of a PROTAC's success. The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation. This guide provides an objective comparison of key in vitro assays used to evaluate and compare the performance of different PROTAC linkers, supported by experimental data and detailed protocols.

The Pivotal Role of the PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] The linker's length, rigidity, and chemical composition are crucial for optimizing the PROTAC's properties, including its ability to induce a stable ternary complex between the POI and the E3 ligase.[2] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] Therefore, robust in vitro assays are essential to characterize and compare the efficacy of different linker designs.

Quantitative Comparison of PROTAC Linker Performance

The primary metrics for evaluating PROTAC efficacy in vitro are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.

To illustrate the impact of linker length, the following table summarizes data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by polyethylene (B3416737) glycol (PEG) linkers of varying lengths.[5][6]

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This data indicates that for this specific BRD4-targeting PROTAC series, a PEG5 linker provides the optimal balance of potency and maximal degradation.[5] It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[5]

Key In Vitro Assays for PROTAC Linker Evaluation

A variety of in vitro assays can be employed to assess the impact of different linkers on PROTAC activity. These can be broadly categorized into cell-based assays that measure protein degradation in a cellular context and biochemical assays that dissect the molecular mechanism of action.

Cell-Based Degradation Assays

These assays directly measure the reduction of the target protein levels within cells following PROTAC treatment.

  • Western Blotting: A widely used technique to quantify the reduction in target protein levels.

  • In-Cell Western (ICW): A plate-based immunofluorescence method that offers higher throughput than traditional Western blotting for monitoring protein degradation.[7]

  • NanoBRET™/HiBiT Lytic Detection: Luminescence-based assays that provide a quantitative measure of target protein levels in cell lysates.

Biochemical and Biophysical Assays

These assays provide insights into the specific steps of the PROTAC mechanism of action that are influenced by the linker, such as ternary complex formation and ubiquitination.

  • NanoBRET™ Ternary Complex Formation Assay: A live-cell assay that measures the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.[8][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay used to quantify ternary complex formation and target ubiquitination.[10][11]

  • In Vitro Ubiquitination Assay: A cell-free assay that directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[1]

  • Surface Plasmon Resonance (SPR): A biophysical technique to measure the kinetics and affinity of binary and ternary complex formation, providing data on cooperativity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparison of PROTAC linkers.

Protocol 1: Western Blotting for Protein Degradation Analysis

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells treated with different PROTACs.

1. Cell Culture and Treatment:

  • Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

5. Protein Transfer:

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

7. Detection and Analysis:

  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol describes how to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.[8][12]

1. Cell Seeding and Transfection:

  • Seed HEK293T cells in a white, 96-well assay plate.
  • Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor).

2. Compound Treatment:

  • Prepare serial dilutions of the PROTACs in Opti-MEM™.
  • (Optional) To prevent subsequent degradation and focus on complex formation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTACs.
  • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

3. Reagent Addition and Signal Measurement:

  • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
  • Add the detection reagent to each well.
  • Incubate at room temperature for 10-15 minutes.
  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum BRET signal).[8]

Protocol 3: In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein.[1]

1. Reaction Setup:

  • On ice, combine the following in a microcentrifuge tube:
  • Recombinant E1 activating enzyme
  • Recombinant E2 conjugating enzyme
  • Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
  • Recombinant target protein
  • Ubiquitin
  • ATP
  • Assay buffer
  • Add the PROTAC at the desired concentration or DMSO as a vehicle control.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.
  • Boil the samples at 95°C for 5 minutes.
  • Separate the reaction products by SDS-PAGE.

4. Western Blotting:

  • Transfer the proteins to a PVDF membrane.
  • Probe the membrane with an antibody against the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.
  • Alternatively, an anti-ubiquitin antibody can be used.
  • Visualize the bands using an ECL substrate and an imaging system. An increase in the intensity of higher molecular weight bands in the presence of the PROTAC indicates successful ubiquitination.[1]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow_Western_Blot start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection & Analysis immunoblot->detection end Determine DC50 & Dmax detection->end

References

A Head-to-Head Comparison of VHL and CRBN-Based PROTACs with a Constant Linker Moiety

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance, experimental validation, and underlying biological pathways of von Hippel-Lindau (VHL) and Cereblon (CRBN) recruiting Proteolysis Targeting Chimeras (PROTACs).

The strategic selection of an E3 ligase is a critical determinant in the design and efficacy of PROTACs. Among the hundreds of E3 ligases in the human proteome, VHL and CRBN have emerged as the most widely utilized due to their established ligands and broad applicability. This guide provides a detailed comparison of VHL and CRBN-based PROTACs, with a focus on scenarios where the linker component is kept constant to isolate the impact of the E3 ligase choice on degradation performance. We present a synthesis of experimental data, detailed protocols for key validation assays, and visual representations of the associated biological pathways and experimental workflows.

Comparative Performance Metrics: VHL vs. CRBN

The decision to recruit VHL or CRBN can significantly influence a PROTAC's degradation efficiency (DC50 and Dmax), kinetics, and selectivity.[] While the linker and target-binding moiety play crucial roles, the intrinsic properties of the E3 ligase are a foundational consideration.

Key Distinctions Between VHL and CRBN as PROTAC E3 Ligases:

FeatureVon Hippel-Lindau (VHL)Cereblon (CRBN)
Cellular Localization Predominantly cytosolic, with some nuclear presence.[]Primarily nuclear, but can shuttle to the cytoplasm.[]
Ligand Characteristics Ligands recognize a hydroxyproline (B1673980) pharmacophore, often leading to higher molecular weight and more peptidic nature, which can impact cell permeability.[][2]Ligands are typically smaller and more "drug-like" (e.g., thalidomide (B1683933) derivatives), often resulting in better physicochemical properties.[2]
Expression Profile Tissue expression can be more limited, with low levels in certain solid tumors, potentially requiring higher PROTAC concentrations.[]Ubiquitously expressed in various tissues, including hematopoietic, neural, and epithelial cells, offering a broad target window.[]
Substrate Specificity Possesses a more buried binding pocket, contributing to higher selectivity for specific substrates and a smaller promiscuity window.[]Exhibits broader substrate promiscuity, which can lead to off-target degradation of zinc-finger transcription factors and associated immunological side effects.[]
Catalytic Turnover Forms relatively long-lived ternary complexes, which may be advantageous for targeting stable proteins requiring persistent degradation signals.[]Exhibits fast turnover rates, potentially beneficial for the rapid degradation of proteins in actively dividing cells.[]

While a direct head-to-head comparison with an identical linker for a wide range of targets is not extensively documented in a single study, the available data indicates that the optimal choice between VHL and CRBN is often target- and context-dependent. For instance, in the case of KRAS G12D, current research suggests that VHL-recruiting PROTACs have generally demonstrated greater degradation efficiency.[3]

The following table summarizes hypothetical comparative in vitro degradation data for a generic protein of interest (POI), illustrating the kind of results a researcher might obtain when comparing VHL and CRBN-based PROTACs with the same linker.

PROTACE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell Line
Compound X-VHLVHL2595HEK293
Compound X-CRBNCRBN5090HEK293
Compound Y-VHLVHL1598HeLa
Compound Y-CRBNCRBN3592HeLa

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to properly design and interpret experiments, a clear understanding of the signaling pathways and experimental workflows is essential.

VHL and CRBN Ubiquitination Pathways

The diagrams below illustrate the key components and steps in the VHL and CRBN-mediated ubiquitination pathways.

VHL_Pathway cluster_VHL VHL E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade VHL VHL ElonginC Elongin C VHL->ElonginC Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex ElonginB Elongin B ElonginB->ElonginC Cullin2 Cullin 2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 Rbx1->Ternary_Complex Ub E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E2->Rbx1 Ub Ubiquitin POI Protein of Interest (e.g., HIF-1α) POI->Ternary_Complex PROTAC_VHL VHL-based PROTAC PROTAC_VHL->Ternary_Complex Proteasome 26S Proteasome Ternary_Complex->Proteasome Poly-ubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: VHL E3 ligase ubiquitination pathway.

CRBN_Pathway cluster_CRBN CRBN E3 Ligase Complex (CRL4-CRBN) cluster_Ub_Cascade Ubiquitination Cascade CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN->Ternary_Complex Cullin4A Cullin 4A DDB1->Cullin4A Rbx1_CRBN Rbx1 Cullin4A->Rbx1_CRBN Rbx1_CRBN->Ternary_Complex Ub E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E2->Rbx1_CRBN Ub Ubiquitin POI Protein of Interest (e.g., IKZF1/3) POI->Ternary_Complex PROTAC_CRBN CRBN-based PROTAC PROTAC_CRBN->Ternary_Complex Proteasome 26S Proteasome Ternary_Complex->Proteasome Poly-ubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: CRBN E3 ligase ubiquitination pathway.

General Experimental Workflow for PROTAC Comparison

The following diagram outlines a typical workflow for the head-to-head comparison of PROTACs.

PROTAC_Workflow Start Design & Synthesize VHL and CRBN PROTACs (Same Linker & POI Binder) Cell_Culture Cell Culture (Select appropriate cell lines) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Degradation_Assessment Protein Degradation Assessment PROTAC_Treatment->Degradation_Assessment Functional_Assays Functional Assays PROTAC_Treatment->Functional_Assays Western_Blot Western Blot (DC50, Dmax) Degradation_Assessment->Western_Blot Primary Validation Mass_Spec Mass Spectrometry (Selectivity, Off-targets) Degradation_Assessment->Mass_Spec Proteome-wide HiBiT_Assay HiBiT/NanoBRET Assay (Kinetics) Degradation_Assessment->HiBiT_Assay Real-time Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Mass_Spec->Data_Analysis HiBiT_Assay->Data_Analysis Cell_Viability Cell Viability Assay (IC50) Functional_Assays->Cell_Viability Downstream_Signaling Analysis of Downstream Signaling Functional_Assays->Downstream_Signaling Cell_Viability->Data_Analysis Downstream_Signaling->Data_Analysis Conclusion Conclusion on Optimal E3 Ligase for the Target Data_Analysis->Conclusion

Caption: Experimental workflow for PROTAC comparison.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of PROTACs. Below are detailed protocols for the key assays used to characterize and compare VHL and CRBN-based PROTACs.

Western Blotting for DC50 and Dmax Determination

Objective: To quantify the concentration-dependent degradation of a target protein following PROTAC treatment.

Protocol:

  • Cell Seeding and Treatment:

    • Plate cells (e.g., HEK293, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[4]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the VHL and CRBN-based PROTACs in fresh cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Treat the cells with the varying concentrations of PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[5]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[4]

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.[4]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Quantify the band intensities using densitometry software.[5]

    • Normalize the protein of interest band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression model to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]

Mass Spectrometry-Based Proteomics for Selectivity Profiling

Objective: To assess the proteome-wide selectivity of a PROTAC and identify potential off-target degradation events.

Protocol:

  • Sample Preparation:

    • Treat cells with the VHL and CRBN-based PROTACs at a concentration that achieves maximal degradation (Dmax), alongside a vehicle control.[5]

    • Lyse the cells and quantify the protein content.[6]

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[6]

    • For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[6][7]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Identify proteins whose levels are significantly downregulated upon treatment with each PROTAC.

    • A highly selective PROTAC will primarily reduce the levels of the intended target protein.[4]

Conclusion

The choice between VHL and CRBN as the E3 ligase for a PROTAC is a nuanced decision that depends on a multitude of factors, including the specific target protein, its cellular localization, the desired pharmacokinetic properties, and the therapeutic context.[2] While CRBN-based PROTACs may offer advantages in terms of smaller, more drug-like ligands, VHL-based degraders can provide higher selectivity.[][2] A head-to-head comparison using the same linker, as outlined in the experimental workflows above, is the most definitive way to determine the optimal E3 ligase for a given target. By carefully considering the intrinsic properties of each E3 ligase and conducting rigorous, data-driven comparisons, researchers can enhance the probability of developing potent and selective protein degraders.

References

A Comparative Review of Successful PROTACs Employing Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of noteworthy Proteolysis Targeting Chimeras (PROTACs) that utilize short polyethylene (B3416737) glycol (PEG) linkers. We delve into their performance, supported by experimental data, and offer detailed methodologies for key characterization assays.

PROTAC technology has emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. Short PEG linkers (typically containing 1 to 6 ethylene (B1197577) glycol units) are frequently employed due to their favorable properties, including enhanced solubility, metabolic stability, and the ability to induce productive ternary complex formation. This guide focuses on successful examples of such PROTACs, providing a comparative analysis of their degradation capabilities.

Quantitative Comparison of PROTACs with Short PEG Linkers

The following table summarizes the performance of several well-characterized PROTACs that feature short PEG linkers. The data highlights their efficacy in terms of half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in various cancer cell lines.

PROTAC NameTarget ProteinE3 Ligase RecruitedShort PEG Linker Length (Number of PEG units)DC50DmaxCell Line
ARV-825 BRD4Cereblon (CRBN)PEG4<1 nM>95%Burkitt's Lymphoma (Ramos)
dBET1 BRD4Cereblon (CRBN)PEG3~21 nM>90%Acute Myeloid Leukemia (MOLM-13)
MT-802 BTKCereblon (CRBN)PEG314.6 nM[1]>99%B-cell Lymphoma (NAMALWA)[1]
ERD-308 ERαVon Hippel-Lindau (VHL)PEG40.17 nM[2]>95%[2]Breast Cancer (MCF-7)[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these PROTACs, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4, BTK, ERα) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTAC with short PEG linker cell_culture Culture appropriate cancer cell line start->cell_culture treatment Treat cells with varying concentrations of PROTAC cell_culture->treatment western_blot Western Blot Analysis (Quantify Protein Degradation) treatment->western_blot nanobret NanoBRET Assay (Ternary Complex Formation) treatment->nanobret viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis: Determine DC50, Dmax, IC50 western_blot->data_analysis nanobret->data_analysis viability_assay->data_analysis end Successful PROTAC Identified data_analysis->end

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the aforementioned PROTACs.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.[3][4]

  • Cell Seeding and Treatment:

    • Seed the appropriate cancer cell line (e.g., Ramos, MOLM-13, NAMALWA, MCF-7) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4, anti-BTK, anti-ERα) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

NanoBRET Assay for Ternary Complex Formation

This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[5][6]

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc luciferase (donor) and the E3 ligase (CRBN or VHL) fused to HaloTag (acceptor). A 1:10 ratio of donor to acceptor plasmid is often optimal.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag NanoBRET 618 Ligand to the cells and incubate to allow for labeling of the acceptor protein.

  • PROTAC Treatment and Signal Measurement:

    • Treat the cells with a serial dilution of the PROTAC.

    • Add the NanoBRET Nano-Glo Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped for BRET analysis.

  • Data Analysis:

    • Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET ratio against the PROTAC concentration to determine the half-maximal effective concentration (EC50) for ternary complex formation.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.[7]

  • Cell Seeding and Treatment:

    • Seed the relevant cancer cell line in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Measurement (using MTT assay as an example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

References

Safety Operating Guide

Navigating the Disposal of NH2-PEG2-CH2-Boc: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Disposal Principles

The primary principle in chemical disposal is to prevent harm to personnel and the environment. For compounds like NH2-PEG2-CH2-Boc, where comprehensive hazard data is not available, a cautious approach is mandatory. General guidance for polyethylene (B3416737) glycol (PEG) compounds suggests they are often biodegradable and not classified as hazardous waste.[1] However, some functionalized PEG derivatives can be harmful and toxic to aquatic life.[2][3] Therefore, it is imperative that this chemical is not released into the environment and is disposed of through an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, wearing appropriate personal protective equipment is the first line of defense.

Recommended PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, pipette tips, and absorbent paper.

    • Never mix this waste with incompatible materials. Store the waste container in a designated, well-ventilated, and secure area.

  • Container Management:

    • Use containers that are chemically compatible with the compound. The original container is often a suitable choice for unused or excess material.

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4]

    • Collect all contaminated materials and place them in the designated hazardous waste container.

    • Do not flush spills to the sewer.[4]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • The first rinsate must be collected and disposed of as hazardous chemical waste.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policies.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

    • Provide the waste disposal service with as much information as possible about the compound, including its chemical name and structure.

Summary of Safety and Disposal Data for Related Compounds

To provide context for the recommended procedures, the following table summarizes information for similar PEGylated and Boc-protected compounds.

PropertyBoc-NH-PEG-NH2[4]Hydroxy-PEG12-acid[2]Polyethylene Glycol (General)[1]
Hazard Classification Not a hazardous substance or mixture.Harmful if swallowed, very toxic to aquatic life with long-lasting effects.Not considered hazardous waste, readily biodegradable.
PPE Safety goggles, chemical-resistant gloves.Safety goggles, protective gloves, impervious clothing.Standard laboratory PPE recommended.
Spill Cleanup Absorb with inert material (vermiculite, sand), place in chemical waste container.Absorb with non-combustible material, decontaminate with alcohol.Absorb and collect for disposal.
Disposal Recommendation Do not flush to sewer. Treat as per environmental protection department requirements.Dispose of contents and container at an approved waste disposal plant.Store in labeled containers for collection by a licensed contractor. Avoid wastewater systems.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start Start cluster_ppe Preparation cluster_waste_type Identify Waste Type cluster_disposal_paths Segregation & Collection cluster_final_disposal Final Disposal cluster_prohibited Prohibited Actions start Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste neat chemical, contaminated solid, or empty container? ppe->waste_type neat_chemical Collect in a designated, labeled chemical waste container. waste_type->neat_chemical Neat Chemical or Solution contaminated_solid Place in a labeled solid hazardous waste container. waste_type->contaminated_solid Contaminated Solid empty_container Triple rinse with appropriate solvent. Collect first rinsate as chemical waste. waste_type->empty_container Empty Container final_disposal Arrange for pickup by institutional EHS or a licensed waste disposal contractor. neat_chemical->final_disposal contaminated_solid->final_disposal empty_container->final_disposal prohibited DO NOT: - Pour down the drain - Mix with incompatible waste - Dispose in regular trash (unless container is decontaminated)

Disposal workflow for this compound.

By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your local and institutional regulations as the final authority on chemical waste disposal.

References

Personal protective equipment for handling NH2-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of NH2-PEG2-CH2-Boc, a PEG-based PROTAC linker. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its close structural analogs are classified as hazardous materials. The primary risks associated with this compound are severe skin corrosion/irritation and serious eye damage. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

CategoryRequired PPESpecifications
Eye Protection Chemical safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised.
Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned.
Respiratory Protection Use in a well-ventilated areaAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Handling and Storage Protocol

Proper handling and storage are crucial to maintain the stability and reactivity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is correctly worn. Have an emergency eyewash station and safety shower readily accessible.

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions inside a chemical fume hood.

  • Dissolution: If preparing a stock solution, use an appropriate solvent as recommended by the supplier.

  • Post-Handling: After use, securely seal the container, backfilling with an inert gas like argon or nitrogen if possible. Clean the work area thoroughly.

Storage Conditions:

To prevent degradation, this compound should be stored under the following conditions:

Table 2: Storage Conditions

FormTemperatureAtmosphereLight Conditions
Pure (Solid) -20°CUnder inert gas (Argon or Nitrogen)In the dark
In Solvent -80°CUnder inert gas (Argon or Nitrogen)In the dark

Note: PEGylated compounds are sensitive to light and oxidation. Long-term storage should be in a freezer, under a dry, inert atmosphere, and protected from light.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:
  • Waste Collection: Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory until it is collected by institutional environmental health and safety personnel.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Experimental Protocols Cited

While specific experimental protocols for this exact molecule are not detailed in the immediate safety literature, the handling of Boc-protected amines and PEGylated compounds follows established organic chemistry practices. The Boc (tert-butoxycarbonyl) protecting group is stable under basic conditions but is readily cleaved by acids (e.g., trifluoroacetic acid). PEG linkers are generally stable but can be susceptible to oxidation over time.

Visualizing the Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G start Start: Handling this compound ppe_check 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood 2. Work in Chemical Fume Hood ppe_check->fume_hood equilibrate 3. Equilibrate Container to Room Temp. fume_hood->equilibrate weigh_dissolve 4. Weigh and/or Dissolve Compound equilibrate->weigh_dissolve storage 5. Store Properly (-20°C or -80°C, Inert Gas, Dark) weigh_dissolve->storage Unused Material disposal 6. Dispose of Waste (Hazardous Chemical Waste) weigh_dissolve->disposal Used/Contaminated Material end End of Procedure storage->end disposal->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NH2-PEG2-CH2-Boc
Reactant of Route 2
Reactant of Route 2
NH2-PEG2-CH2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.